Product packaging for Azido-PEG6-azide(Cat. No.:)

Azido-PEG6-azide

Cat. No.: B1435360
M. Wt: 376.41 g/mol
InChI Key: AHAONOKFDHURRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG6-azide is a useful research compound. Its molecular formula is C14H28N6O6 and its molecular weight is 376.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28N6O6 B1435360 Azido-PEG6-azide

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N6O6/c15-19-17-1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-18-20-16/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAONOKFDHURRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG6-azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG6-azide, a homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in widely used bioorthogonal reactions.

Core Concepts: Chemical Structure and Properties

This compound, also known as 1,20-diazido-3,6,9,12,15,18-hexaoxaicosane, is a linear molecule featuring a hexaethylene glycol (PEG6) spacer flanked by two terminal azide (-N₃) groups. This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity, making it a versatile tool in the chemical biologist's arsenal.

The central PEG6 chain enhances the aqueous solubility of the molecule and any conjugate it forms, which is highly advantageous for biological applications. The terminal azide groups are the key reactive handles, enabling covalent bond formation through highly specific and efficient "click chemistry" reactions.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Chemical Formula C₁₄H₂₈N₆O₆
Molecular Weight 376.41 g/mol [1]
Exact Mass 376.2100 g/mol [1]
CAS Number 1243536-56-2[2]
Appearance Colorless to light yellow oil or liquid
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM[3]
Storage Conditions Store at -20°C for long-term stability (months to years)[1]
Short-term Storage Can be stored at 0-4°C for days to weeks
Shipping Conditions Shipped at ambient temperature as a non-hazardous chemical

Synthesis and Purification

The synthesis of this compound typically starts from hexaethylene glycol. The terminal hydroxyl groups are first converted to a good leaving group, often by tosylation. Subsequent nucleophilic substitution with an azide salt, such as sodium azide, yields the desired diazido product.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Hexaethylene_glycol Hexaethylene Glycol Azido_PEG6_azide This compound Hexaethylene_glycol->Azido_PEG6_azide 1. Activation 2. Azide Substitution Tosyl_chloride Tosyl Chloride (or other activating agent) Sodium_azide Sodium Azide Purification Purification (e.g., Column Chromatography) Azido_PEG6_azide->Purification

Caption: Generalized synthesis workflow for this compound.

Purification is typically achieved by column chromatography to remove any remaining starting materials and mono-substituted byproducts, ensuring high purity of the final product.

Experimental Protocols: Harnessing the Power of Click Chemistry

This compound is a cornerstone reagent for bioconjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent.

Experimental Protocol for a Typical CuAAC Reaction:

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (freshly prepared solution)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the alkyne-containing molecule in a compatible buffer.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, prepared fresh), and the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and this compound. A slight molar excess of the azide (1.2-1.5 equivalents) is often used.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common to protect biomolecules from oxidative damage.

    • Add the copper/ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the millimolar range.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE for protein conjugations.

  • Purification:

    • Upon completion, the conjugated product can be purified to remove excess reagents and byproducts. For biomolecules, this is often achieved using size-exclusion chromatography, dialysis, or affinity chromatography.

CuAAC_Workflow Start Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ascorbate, Ligand) Mix_Reactants Mix Alkyne and This compound Start->Mix_Reactants Add_Catalyst Add Cu(I)/Ligand Complex Mix_Reactants->Add_Catalyst Initiate Add Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate at RT Initiate->Incubate Monitor Monitor Reaction (LC-MS, SDS-PAGE) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate Monitor->Purify Reaction Complete End Characterize Product Purify->End

Caption: Experimental workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo.

Experimental Protocol for a Typical SPAAC Reaction:

Materials:

  • This compound

  • Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized protein or small molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the cyclooctyne-containing molecule in a compatible buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the cyclooctyne-containing molecule and this compound. A slight molar excess of one of the components (typically 1.5-3 fold) can be used to drive the reaction to completion.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

    • The progress of the reaction can be monitored by appropriate analytical techniques.

  • Purification:

    • If necessary, the conjugated product can be purified using methods similar to those described for CuAAC.

SPAAC_Workflow Start Prepare Stock Solutions (Azide, Cyclooctyne) Mix_Reactants Mix Cyclooctyne and This compound Start->Mix_Reactants Incubate Incubate at RT or 37°C Mix_Reactants->Incubate Monitor Monitor Reaction (LC-MS, SDS-PAGE) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate Monitor->Purify Reaction Complete End Characterize Product Purify->End

Caption: Experimental workflow for a SPAAC reaction.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

  • PROTACs (Proteolysis-Targeting Chimeras): this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the pharmacokinetic properties of ADCs, and the dual azide functionality allows for the attachment of cytotoxic drugs to antibodies.

  • Bioconjugation and Labeling: This crosslinker can be used to label proteins, peptides, nucleic acids, and other biomolecules with reporter molecules such as fluorophores or biotin.

  • Surface Modification: The azide groups can be used to functionalize surfaces, creating biocompatible coatings or attaching biomolecules for diagnostic or research purposes.

  • Hydrogel Formation: The bifunctional nature of this compound allows it to act as a crosslinker in the formation of hydrogels for applications in tissue engineering and controlled drug release.

Conclusion

This compound is a highly versatile and powerful tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and reactivity in robust click chemistry reactions enable a wide array of applications in bioconjugation and materials science. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research and development endeavors.

References

An In-depth Technical Guide to Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional Polyethylene Glycol (PEG) linkers are versatile reagents crucial in modern bioconjugation, drug delivery, and biomaterials science.[1][2] These linkers consist of a central hydrophilic PEG chain of varying length with identical reactive functional groups at both ends.[1][2] This symmetrical architecture makes them ideal for crosslinking molecules, forming protein-protein conjugates, modifying surfaces, and creating hydrogel matrices.[3]

The PEG component of these linkers imparts several beneficial properties, including increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated molecules. The ability to precisely control the length of the PEG spacer allows for the fine-tuning of the physicochemical properties of the resulting conjugate. This guide provides a comprehensive overview of homobifunctional PEG linkers, including their chemical properties, applications, and detailed experimental protocols.

Core Concepts of Homobifunctional PEG Linkers

Homobifunctional PEG linkers are defined by two main features: the reactive end groups and the length of the PEG chain. The choice of reactive group determines the target functional group for conjugation, while the PEG chain length influences the properties of the final conjugate.

Common Homobifunctional PEG Linker Chemistries

The reactivity of a homobifunctional PEG linker is dictated by its terminal functional groups. The most common reactive groups target primary amines and sulfhydryl groups on biomolecules.

  • N-hydroxysuccinimide (NHS) Esters: These are among the most widely used amine-reactive functional groups. NHS-PEG-NHS linkers react with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) at a pH of 7-9 to form stable amide bonds. The reaction is relatively rapid, but the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.

  • Maleimides: Maleimide-PEG-Maleimide linkers are highly specific for sulfhydryl groups (e.g., the side chain of cysteine residues). The reaction occurs at a pH of 6.5-7.5 to form a stable thioether bond. While the maleimide group is more stable than the NHS ester in aqueous solutions, it can undergo hydrolysis at pH values above 7.5, which can compete with the desired conjugation reaction.

  • Alkynes: Alkyne-PEG-Alkyne linkers are used in "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. These linkers react with azide-functionalized molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

  • Carboxylic Acids: Carboxy-PEG-Carboxy linkers can be coupled to primary amines using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step process provides flexibility but requires activation prior to conjugation.

The Role of the PEG Spacer

The polyethylene glycol chain serves as a flexible, hydrophilic spacer. The length of the PEG spacer, often denoted by the number of ethylene glycol units (n), has a significant impact on the properties of the bioconjugate:

  • Solubility and Stability: The hydrophilic nature of the PEG chain can increase the aqueous solubility of hydrophobic molecules and help prevent aggregation of protein conjugates.

  • Pharmacokinetics: PEGylation, the process of conjugating PEG chains to molecules, can increase the hydrodynamic radius of a therapeutic protein, which can reduce its renal clearance and extend its circulation half-life.

  • Immunogenicity: The PEG chain can "shield" the conjugated molecule from the host's immune system, reducing its immunogenicity and antigenicity.

  • Steric Hindrance: The length of the spacer can be adjusted to overcome steric hindrance between the molecules being conjugated, allowing for efficient interaction with their targets.

Quantitative Data on Homobifunctional PEG Linkers

The selection of a homobifunctional PEG linker is guided by its specific properties. The following tables summarize key quantitative data for commonly used linkers.

Table 1: Reactivity and Stability of Common Homobifunctional Linker Chemistries
Linker ChemistryTarget Functional GroupOptimal Reaction pHResulting BondBond StabilityKey Considerations
NHS Ester Primary Amine (-NH₂)7.0 - 9.0AmideVery StableSusceptible to hydrolysis in aqueous solutions, which increases with pH.
Maleimide Sulfhydryl (-SH)6.5 - 7.5ThioetherStableMaleimide group can hydrolyze at pH > 7.5. The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, though it is generally stable under physiological conditions.
Alkyne (Click Chemistry) Azide (-N₃)NeutralTriazoleVery StableRequires a copper catalyst (CuAAC) or a strained cyclooctyne (SPAAC).
Carboxylic Acid (with EDC/NHS) Primary Amine (-NH₂)4.5 - 7.5AmideVery StableRequires a two-step activation and conjugation process.
Table 2: Spacer Arm Lengths of Representative Homobifunctional PEG Linkers
Product NameNumber of PEG Units (n)Molecular Weight ( g/mol )Spacer Arm Length (Å)
NHS-PEG₂-NHS2344.2610.1
NHS-PEG₄-NHS4432.3717.0
NHS-PEG₈-NHS8608.5830.7
NHS-PEG₁₂-NHS12784.7944.4
Maleimide-PEG₂-Maleimide2280.2412.7
Maleimide-PEG₄-Maleimide4368.3519.6
Maleimide-PEG₈-Maleimide8544.5633.3
Maleimide-PEG₁₂-Maleimide12720.7747.0

Note: Spacer arm lengths are approximate and can vary based on the conformation of the PEG chain.

Experimental Protocols

The following are detailed protocols for key experiments utilizing homobifunctional PEG linkers.

Protocol 1: Protein-Protein Crosslinking using NHS-PEG-NHS

This protocol describes the crosslinking of two proteins containing accessible primary amines.

Materials:

  • Protein A solution (in amine-free buffer, e.g., PBS, pH 7.4)

  • Protein B solution (in amine-free buffer, e.g., PBS, pH 7.4)

  • NHS-PEGn-NHS linker

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of NHS-PEGn-NHS to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the NHS-PEGn-NHS linker in anhydrous DMSO. Do not store the stock solution.

  • Protein Preparation:

    • Prepare a solution of Protein A and Protein B at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS, pH 7.4.

  • Crosslinking Reaction:

    • Add a 10- to 50-fold molar excess of the NHS-PEGn-NHS stock solution to the protein mixture. The final concentration of DMSO should be less than 10%.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Crosslinked Product:

    • Remove excess crosslinker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.

  • Characterization:

    • Analyze the purified product by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

    • Further characterization can be performed using size-exclusion chromatography (SEC) and mass spectrometry (MS).

Protocol 2: Bioconjugation using Maleimide-PEG-Maleimide

This protocol details the crosslinking of two molecules containing free sulfhydryl groups.

Materials:

  • Molecule A with a free sulfhydryl group

  • Molecule B with a free sulfhydryl group

  • Maleimide-PEGn-Maleimide linker

  • Conjugation buffer (e.g., PBS with 10 mM EDTA, pH 6.5-7.5)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Maleimide-PEGn-Maleimide in anhydrous DMF or DMSO.

  • Molecule Preparation:

    • Dissolve Molecule A and Molecule B in the conjugation buffer. If the molecules have disulfide bonds, they must be reduced to generate free sulfhydryl groups prior to the reaction.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEGn-Maleimide stock solution to the mixture of Molecule A and Molecule B.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using size-exclusion chromatography to remove unreacted linker and molecules.

  • Characterization:

    • Analyze the purified conjugate using techniques such as HPLC, SDS-PAGE (for proteins), and mass spectrometry to confirm successful conjugation.

Protocol 3: Purification of PEGylated Proteins

This protocol outlines a general strategy for purifying PEGylated proteins from the reaction mixture.

Materials:

  • PEGylation reaction mixture

  • Chromatography system (e.g., FPLC or HPLC)

  • Ion-exchange chromatography (IEX) column

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column (optional)

  • Appropriate buffers for each chromatography step

Procedure:

  • Initial Capture and Removal of Unreacted Protein (Ion-Exchange Chromatography):

    • Equilibrate the IEX column with a low-salt binding buffer. The choice of anion or cation exchange will depend on the pI of the protein.

    • Load the PEGylation reaction mixture onto the column. PEGylation often shields the surface charges of the protein, causing the PEGylated species to elute at a different salt concentration than the unmodified protein.

    • Elute the bound proteins with a salt gradient. Collect fractions and analyze by SDS-PAGE to identify those containing the PEGylated protein.

  • Removal of Unreacted PEG and Separation of PEGylated Species (Size-Exclusion Chromatography):

    • Pool the fractions containing the PEGylated protein from the IEX step.

    • Concentrate the pooled fractions if necessary.

    • Load the concentrated sample onto an SEC column equilibrated with a suitable buffer (e.g., PBS).

    • The PEGylated protein will have a larger hydrodynamic radius and will elute earlier than any remaining unreacted protein or smaller impurities. SEC can also help to separate mono-, di-, and poly-PEGylated species.

  • Polishing Step (Hydrophobic Interaction Chromatography - Optional):

    • For higher purity, a HIC step can be employed. The PEG chain can alter the hydrophobicity of the protein, allowing for further separation from impurities.

  • Analysis of Purified Product:

    • Assess the purity of the final PEGylated protein using SDS-PAGE and SEC-HPLC.

    • Confirm the identity and extent of PEGylation using mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 4: Characterization of PEGylated Proteins

This protocol describes key methods for characterizing the final PEGylated product.

Materials:

  • Purified PEGylated protein

  • SDS-PAGE apparatus and reagents

  • HPLC system with SEC and/or reverse-phase (RP) columns

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Procedure:

  • SDS-PAGE Analysis:

    • Run the purified PEGylated protein on an SDS-PAGE gel alongside the unmodified protein.

    • PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, resulting in a band with a higher apparent molecular weight. The band for the PEGylated protein may appear diffuse due to the polydispersity of the PEG chain (if not a discrete PEG linker).

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Inject the purified PEGylated protein onto an SEC-HPLC column.

    • The PEGylated protein will have a shorter retention time compared to the unmodified protein due to its larger size. This method can be used to assess purity and detect aggregation.

  • Reverse-Phase HPLC (RP-HPLC):

    • RP-HPLC can be used to separate different PEGylated species and isoforms. The PEG chain increases the hydrophilicity of the protein, which will alter its retention time on a reverse-phase column.

  • Mass Spectrometry (MS):

    • MALDI-TOF MS: This technique is useful for determining the average molecular weight of the PEGylated protein and the degree of PEGylation (the number of PEG chains attached per protein).

    • ESI-MS: Electrospray ionization MS, often coupled with liquid chromatography (LC-MS), can provide more detailed information on the distribution of PEGylated species.

Mandatory Visualizations

Diagram 1: General Workflow for Protein Crosslinking

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.4) mix Mix Proteins and Linker prep_protein->mix prep_linker Prepare Linker Stock (Anhydrous DMSO) prep_linker->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/SEC) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze

Caption: A typical experimental workflow for protein crosslinking.

Diagram 2: Signaling Pathway Investigation using Crosslinking

G cluster_cell Cellular Context cluster_exp Crosslinking Experiment Receptor Membrane Receptor ProteinA Protein A Receptor->ProteinA Signal ProteinB Protein B ProteinA->ProteinB Interaction CellLysate Cell Lysate ProteinA->CellLysate Downstream Downstream Signaling ProteinB->Downstream ProteinB->CellLysate AddLinker Add Homobifunctional PEG Linker CellLysate->AddLinker CrosslinkedComplex Covalently Linked Protein A-Protein B AddLinker->CrosslinkedComplex Analysis Immunoprecipitation & SDS-PAGE/MS CrosslinkedComplex->Analysis G Length Increase PEG Spacer Length Size Increased Hydrodynamic Radius Length->Size Clearance Decreased Renal Clearance Size->Clearance HalfLife Extended Circulation Half-Life Clearance->HalfLife G cluster_components Component Selection cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Monoclonal Antibody (mAb) Conjugate Conjugation Reaction Antibody->Conjugate Linker Homobifunctional PEG Linker Linker->Conjugate Payload Cytotoxic Drug Payload->Conjugate Purify Purification (e.g., IEX, HIC) Conjugate->Purify DAR Determine DAR (HIC, MS) Purify->DAR Purity Assess Purity (SEC-HPLC) Purify->Purity InVitro In Vitro Cytotoxicity DAR->InVitro Purity->InVitro InVivo In Vivo Efficacy & Toxicology InVitro->InVivo

References

The Pivotal Role of Hexaethylene Glycol Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the selection of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting molecule. Among the plethora of available options, the hexaethylene glycol (PEG6) spacer has emerged as a versatile and widely utilized tool. This discrete and hydrophilic linker, composed of six repeating ethylene glycol units, offers a unique combination of properties that are highly advantageous in the design of sophisticated biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic probes.

This technical guide provides a comprehensive exploration of the role of the hexaethylene glycol spacer in bioconjugation. It delves into the quantitative impact of the PEG6 spacer on the physicochemical properties of bioconjugates, offers detailed experimental protocols for its application, and provides visual representations of key experimental workflows and logical relationships.

Core Concepts: The Advantages of the Hexaethylene Glycol Spacer

The incorporation of a hexaethylene glycol spacer into a bioconjugate imparts several key benefits that can significantly enhance its therapeutic or diagnostic potential. These advantages are rooted in the fundamental chemical and physical properties of the polyethylene glycol chain.

Enhanced Solubility and Reduced Aggregation: One of the most significant contributions of the PEG6 spacer is its ability to increase the hydrophilicity of the overall bioconjugate.[1][2][3] Many potent therapeutic payloads and fluorescent dyes are hydrophobic in nature, which can lead to poor solubility in aqueous environments and a tendency to aggregate. The hydrophilic nature of the hexaethylene glycol chain can mitigate these issues, improving the solubility and formulation stability of the final product.[4][5]

Improved Pharmacokinetics: The hydrophilic character of the PEG6 spacer creates a hydration shell around the conjugated molecule. This can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life. While longer PEG chains generally have a more pronounced effect on pharmacokinetics, even short spacers like PEG6 can contribute to improved in vivo performance.

Reduced Immunogenicity: PEGylation, including the use of shorter PEG spacers, can mask potential epitopes on the bioconjugate, reducing the risk of an immune response. This is a crucial consideration in the development of therapeutic proteins and antibodies to minimize the potential for adverse effects and ensure sustained efficacy.

Precise Spatial Control: The defined length of the hexaethylene glycol spacer provides precise control over the distance between the two conjugated molecules. This is particularly critical in applications such as PROTACs, where the linker must orient a target protein and an E3 ligase optimally to facilitate ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

Enhanced Binding and Cellular Uptake: In some applications, shorter PEG linkers have been shown to be advantageous for cellular uptake. Studies on nanoparticle-based delivery systems have indicated that shorter PEG constructs can lead to stronger interactions with dendritic cells and enhanced cellular internalization compared to longer PEG chains.

Quantitative Data on the Impact of PEG Spacers

The selection of the optimal linker length is often a balance between competing factors. The following tables summarize quantitative data from various studies to illustrate the impact of PEG spacer length on key performance parameters. While data specifically for PEG6 is not always available in direct comparative studies, the trends observed with short PEG linkers provide valuable insights.

PropertyEffect of Increasing PEG Linker LengthHexaethylene Glycol (PEG6) ContextReference(s)
Solubility Generally increases with PEG length.Provides a significant enhancement for hydrophobic molecules.
In Vitro Cytotoxicity Can decrease with longer PEG chains.Shorter length may lead to higher potency compared to longer PEGs.
Circulation Half-Life Generally increases with PEG length.Contributes to an increased half-life compared to non-PEGylated molecules.
Cellular Uptake Can decrease with longer PEG chains.Shorter length may be optimal for efficient cellular internalization.
Binding Affinity (Kd) Can be influenced by steric hindrance.Provides sufficient spacing to minimize interference in many systems.

Key Applications and Experimental Workflows

The hexaethylene glycol spacer is a versatile tool employed in a wide range of bioconjugation applications. The following diagrams, generated using the DOT language, illustrate typical experimental workflows where a PEG6 spacer plays a central role.

ADC_Synthesis_Workflow cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody Antibody (with Lysine residues) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody + NHS-PEG6-Maleimide (pH 7.2-7.5) ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC + Thiol-Payload NHS_PEG6_Maleimide NHS-PEG6-Maleimide Thiol_Payload Thiol-containing Payload Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC) Characterization Characterization (HIC, SEC, MS) Purified_ADC->Characterization

Workflow for Antibody-Drug Conjugate (ADC) synthesis using a PEG6 linker.

PROTAC_Design_Logic POI_Ligand Ligand for Protein of Interest (POI) PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand Ligand for E3 Ubiquitin Ligase E3_Ligand->PROTAC PEG6_Linker Hexaethylene Glycol (PEG6) Spacer PEG6_Linker->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Logical relationship of components in a PROTAC utilizing a PEG6 spacer.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of bioconjugation strategies. The following protocols provide a framework for the synthesis and characterization of bioconjugates using a hexaethylene glycol spacer.

Protocol 1: Synthesis of an Antibody-Drug Conjugate using an NHS-PEG6-Maleimide Linker

This protocol describes a two-step process for conjugating a thiol-containing payload to the lysine residues of an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG6-Maleimide crosslinker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Thiol-containing cytotoxic payload

  • Desalting columns

  • Reaction buffers (e.g., PBS)

  • Quenching reagent (e.g., Tris buffer)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into a reaction buffer at a concentration of 2-10 mg/mL.

  • Linker Activation: Immediately before use, dissolve the NHS-PEG6-Maleimide in DMSO to a concentration of 10-20 mM.

  • Antibody Modification: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG6-Maleimide to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess Linker: Remove unreacted crosslinker using a desalting column equilibrated with PBS, pH 7.2-7.5.

  • Conjugation to Payload: Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

  • Reaction Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated payload and other small molecules.

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC by size-exclusion chromatography (SEC-HPLC).

  • Mass Confirmation: Confirm the mass of the conjugated antibody using mass spectrometry (MS).

Protocol 2: Characterization of a PEG6-Conjugated Peptide by RP-HPLC

This protocol outlines a general method for the purification and analysis of a peptide conjugated with a PEG6 linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude PEG6-conjugated peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude PEG6-conjugated peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • HPLC Purification:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired PEG6-conjugated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified product as a powder.

Data Analysis: The retention time of the PEG6-conjugated peptide will be different from the unconjugated peptide. The hydrophilic PEG6 spacer may decrease the retention time on a reverse-phase column compared to a more hydrophobic unconjugated peptide. The purity of the final product can be assessed by integrating the peak area of the desired product in the analytical HPLC chromatogram.

Conclusion

The hexaethylene glycol spacer, though a relatively short PEG linker, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics and diagnostics. The experimental protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize the PEG6 spacer in their bioconjugation strategies, ultimately contributing to the development of more effective and safer biomolecular entities.

References

In-Depth Technical Guide to the Solubility and Stability of Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG6-azide, a bifunctional linker critical in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this reagent is paramount for its effective handling, storage, and application in research and development.

Core Properties of this compound

This compound, with a linear formula of N₃-(CH₂CH₂O)₆-CH₂CH₂-N₃, is a polyethylene glycol (PEG) derivative featuring azide functional groups at both termini. The PEG backbone imparts hydrophilicity, enhancing its solubility in aqueous and many organic media, a crucial attribute for its use in biological applications. The terminal azide groups are highly reactive towards alkynes and cyclooctynes, enabling efficient conjugation through "click chemistry" reactions.

Solubility Profile

The solubility of this compound is a key consideration for its use in various reaction conditions. While specific quantitative data for a broad range of solvents is not extensively published, a combination of manufacturer data and the known properties of similar PEG compounds provides a reliable solubility profile.

One manufacturer specifies the solubility of this compound in dimethyl sulfoxide (DMSO) to be 100 mg/mL. Furthermore, qualitative data indicates that this compound and similar short-chain azido-PEG compounds are soluble in a variety of common laboratory solvents.

Table 1: Solubility of this compound and Related Compounds

SolventQuantitative Data (this compound)Qualitative Solubility (Similar Azido-PEG Compounds)
Dimethyl Sulfoxide (DMSO)100 mg/mLSoluble
WaterData not availableSoluble
Dichloromethane (DCM)Data not availableSoluble
Dimethylformamide (DMF)Data not availableSoluble
EthanolData not availableLess soluble
MethanolData not availableLess soluble
TolueneData not availableLess soluble
Diethyl EtherData not availableNot soluble

Note: The qualitative solubility data is based on information for similar short-chain bifunctional PEG azides.

Stability Data and Handling Recommendations

The stability of this compound is influenced by its core chemical structure, which includes both the PEG backbone and the terminal azide groups. Proper storage and handling are crucial to prevent degradation and ensure experimental reproducibility.

General Stability of Organic Azides

Organic azides are energetic compounds and should be handled with care. A general guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound is relatively safe when the ratio of heavy atoms (carbon, oxygen, etc.) to nitrogen atoms is at least six. For this compound (C₁₄H₂₈N₆O₆), this ratio is (14+6)/6 = 3.33, indicating it should be handled with appropriate caution.

Organic azides are sensitive to:

  • Heat and Light: Can induce thermal decomposition.

  • Shock and Friction: May lead to explosive decomposition.

  • Acids: Can form hydrazoic acid, which is highly toxic and explosive.

  • Metals: Can form highly unstable and explosive metal azides.

Stability of the PEG Backbone

The polyethylene glycol chain is susceptible to:

  • Oxidative Degradation: Can be initiated by heat, light, and the presence of oxygen. This can lead to chain cleavage and the formation of various byproducts.

  • Thermal Degradation: High temperatures can cause chain scission.

Storage Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

ConditionTemperatureDurationNotes
Neat Compound -20°CLong-term (months to years)Store in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen).
0-4°CShort-term (days to weeks)
Stock Solution in Solvent -80°CUp to 6 monthsUse anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of this compound.

Protocol for Determining Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Workflow for Solubility Determination

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Separate solid from solution (centrifugation/filtration) B->C D Quantify concentration in the saturated solution via HPLC C->D E Calculate and report solubility (e.g., mg/mL) D->E G A Prepare a stock solution of known concentration B Aliquot into multiple vials for each storage condition (e.g., -20°C, 4°C, RT) A->B C Store vials protected from light B->C D At specified time points, analyze an aliquot from each condition C->D E Quantify remaining this compound and any degradation products (HPLC or NMR) D->E F Plot % remaining vs. time to determine degradation rate E->F G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound D Click Chemistry (e.g., CuAAC or SPAAC) A->D B Alkyne-functionalized Molecule 1 B->D C Alkyne-functionalized Molecule 2 C->D E Molecule 1 - PEG6 - Molecule 2 (Conjugate) D->E

The Core of Connection: An In-depth Technical Guide to Click Chemistry with Bifunctional Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the way scientists approach molecular synthesis, offering a suite of reactions that are rapid, efficient, and bioorthogonal.[1][2] At the heart of this chemical toolbox is the azide functional group, whose unique reactivity enables the precise and stable linkage of molecular components. Bifunctional azides, in particular, serve as powerful molecular linchpins, equipping researchers with the ability to connect disparate molecules—from small-molecule drugs to large biologics—with exceptional control and efficiency.

This guide provides a comprehensive overview of the principles of click chemistry, focusing on the strategic application of bifunctional azides. It delves into the core reactions, presents quantitative data to inform experimental design, and offers detailed protocols for key applications in bioconjugation, proteomics, and drug development.

Fundamentals of Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, generate minimal byproducts, are stereospecific, and can be conducted in benign solvents, often water.[3] The quintessential click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[2][3] While the thermal reaction requires high temperatures and often yields a mixture of products, two catalyzed and modified versions have become the workhorses of the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The utility of these reactions in biological systems stems from their bioorthogonality; the azide and alkyne groups are largely inert to the complex array of functional groups found in biomolecules, ensuring that the reaction proceeds only between the intended partners.

The Role of Bifunctional Azides

Bifunctional azides are molecules that contain an azide group at one end and a second, different reactive group at the other. This dual functionality allows for a two-step, sequential conjugation strategy. First, the bifunctional linker is attached to a primary molecule of interest (e.g., a protein, a drug, or a surface) via its non-azide reactive group. Common reactive groups include:

  • N-hydroxysuccinimide (NHS) esters: React with primary amines (e.g., lysine residues on proteins).

  • Carboxylic acids: Can be coupled to amines using carbodiimide chemistry.

  • Alkynes: Allow for the creation of constructs with two distinct "clickable" handles.

  • Phosphonic acids: Used for attachment to specific surfaces or materials.

Once the linker is attached, the terminal azide is available for a highly specific click reaction with an alkyne-modified secondary molecule. This modular approach is central to applications such as the construction of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the synthesis of complex imaging agents.

Key Reactions: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a critical decision in experimental design, hinging on the trade-off between reaction speed and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a click reaction, utilizing a copper(I) catalyst to join terminal alkynes and azides, yielding a 1,4-disubstituted triazole with remarkable efficiency. The reaction boasts an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed version and is insensitive to pH in the 4-12 range, making it robust for a variety of applications.

However, the reliance on a copper catalyst can be a significant drawback. Copper ions can be cytotoxic, limiting the application of CuAAC in living cells or organisms. To mitigate this, stabilizing ligands like THPTA and TBTA are often employed to chelate the copper, reducing its toxicity while maintaining catalytic activity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to circumvent the need for a cytotoxic catalyst, SPAAC employs a strained cyclooctyne (e.g., DIBO, DBCO, BCN) in place of a terminal alkyne. The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without any metal catalyst. This makes SPAAC the preferred method for in vivo labeling and applications involving sensitive biological systems.

The primary trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts. The kinetics are highly dependent on the specific structure of the cyclooctyne used.

Quantitative Data and Performance Comparison

The selection of a click chemistry strategy should be data-driven. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions to aid in this decision-making process.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Notes
Catalyst Copper(I) requiredNone (metal-free)CuAAC's main limitation for in vivo work is catalyst toxicity.
Typical Reactants Terminal Alkyne + AzideStrained Cyclooctyne + AzideSPAAC requires synthesis of more complex cyclooctyne reagents.
Reaction Speed Very FastModerate to FastCuAAC is typically 10-100 times faster than SPAAC.
Biocompatibility Limited (cytotoxicity)HighSPAAC is the gold standard for live-cell and in vivo labeling.
Reaction Yield High to QuantitativeHigh to QuantitativeBoth methods are highly efficient under optimal conditions.
Primary Application In vitro bioconjugation, materials science, synthesisLive-cell imaging, in vivo labeling, sensitive bioconjugationThe choice is primarily dictated by the biological context of the experiment.

Table 1. High-level comparison of CuAAC and SPAAC characteristics.

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
SPAAC ADIBO0.4
SPAAC DIBO (unmasked from photo-DIBO)0.07
SPAAC [9+1]CPP2.2 x 10⁻³
SPAAC fluor[11+1]CPP4.4 x 10⁻³
SPAAC m[9+1]CPP9.6 x 10⁻³
SPAAC [11+1]CPP4.5 x 10⁻⁴

Table 2. Representative second-order rate constants for various SPAAC reactions with azides. The rate is highly dependent on the structure and strain of the cyclooctyne.

Visualizing the Workflow

Diagrams are essential for conceptualizing the multi-step processes involved in the application of bifunctional azides.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Conjugation (SPAAC) cluster_2 Step 3: Purification mAb Monoclonal Antibody (mAb) mod_mAb Alkyne-Modified mAb (mAb-DBCO) mAb->mod_mAb Reaction with primary amines (Lysine residues) linker Bifunctional Linker (e.g., DBCO-NHS Ester) linker->mod_mAb adc Antibody-Drug Conjugate (ADC) mod_mAb->adc SPAAC Reaction (No Catalyst) payload Azide-Linker-Payload (N₃-Drug) payload->adc purified_adc Purified ADC adc->purified_adc e.g., Size-Exclusion Chromatography unreacted Unreacted Payload & Reagents adc->unreacted

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

G cluster_0 Cellular Labeling cluster_1 Click Reaction & Enrichment cluster_2 Analysis cells Live Cells or Lysate labeled_cells Proteins of Interest Labeled with Azides cells->labeled_cells azide_tag Azide-Modified Probe (e.g., Azido Sugar) azide_tag->cells Metabolic Incorporation biotinylated_proteins Biotinylated Proteins labeled_cells->biotinylated_proteins alkyne_biotin Alkyne-Biotin Reporter alkyne_biotin->biotinylated_proteins CuAAC Reaction enriched_proteins Enriched Proteins on Beads biotinylated_proteins->enriched_proteins Affinity Capture streptavidin_beads Streptavidin Beads streptavidin_beads->enriched_proteins digestion On-Bead Digestion (e.g., Trypsin) enriched_proteins->digestion ms LC-MS/MS Analysis digestion->ms protein_id Protein Identification & Quantification ms->protein_id

Caption: Chemical proteomics workflow for identifying modified proteins.

Experimental Protocols

Detailed and reproducible protocols are critical for success. The following sections provide methodologies for common applications of click chemistry with bifunctional reagents.

Protocol 1: General Labeling of Protein Lysate (CuAAC)

This protocol describes the labeling of azide or alkyne-modified proteins in a cell lysate with a corresponding reporter molecule using a copper-catalyzed click reaction.

Materials:

  • Protein lysate (1-5 mg/mL) containing azide- or alkyne-modified proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Azide or Alkyne Detection Reagent (e.g., Alkyne-Biotin), 1 mM stock in DMSO or water

  • THPTA ligand, 100 mM stock in water

  • Copper (II) Sulfate (CuSO₄), 20 mM stock in water

  • Sodium Ascorbate, 300 mM stock in water (must be prepared fresh)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of protein lysate

    • 90 µL of PBS buffer

    • 20 µL of 2.5 mM corresponding azide (or alkyne) detection reagent

  • Vortex the tube briefly to ensure thorough mixing.

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex immediately.

  • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • The labeled proteins in the lysate are now ready for downstream processing, such as purification via precipitation or analysis by SDS-PAGE.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (SPAAC)

This protocol outlines the conjugation of an azide-functionalized drug-linker to a monoclonal antibody (mAb) that has been pre-functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Alkyne-functionalized mAb (e.g., DBCO-mAb), 5-10 mg/mL in PBS, pH 7.4

  • Azide-functionalized drug-linker-payload (e.g., N₃-VC-PAB-MMAE), 10-20 mM stock in anhydrous DMSO

  • Reaction vessel (e.g., microcentrifuge tube or small glass vial)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation: Ensure the DBCO-mAb is in the correct buffer (PBS, pH 7.4) and at the desired concentration. Ensure the azide-payload is fully dissolved in DMSO.

  • Conjugation Reaction:

    • In the reaction vessel, add the calculated volume of the DBCO-mAb solution.

    • Add the azide-payload stock solution to the antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is a common starting point to drive the reaction to completion.

    • Mix gently by pipetting or slow vortexing. Avoid vigorous agitation which could denature the antibody.

  • Incubation: Allow the reaction to proceed for 4-16 hours at room temperature or 4°C. The optimal time may need to be determined empirically. Protect the reaction from light if any components are light-sensitive.

  • Purification:

    • Once the reaction is complete, purify the resulting ADC to remove unreacted drug-linker and solvent.

    • Size-exclusion chromatography (SEC) is a common method for separating the larger ADC from the small-molecule reactants.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.

Conclusion and Future Outlook

Bifunctional azides are indispensable tools in modern chemical biology, proteomics, and drug development. They provide a robust and modular platform for the precise assembly of complex molecular architectures. The choice between the rapid, powerful CuAAC reaction and the biocompatible, catalyst-free SPAAC reaction allows researchers to tailor their conjugation strategy to the specific demands of their system, from in vitro synthesis to in vivo imaging. As the quest for more targeted therapeutics and sensitive diagnostic tools continues, the elegant simplicity and power of click chemistry, enabled by versatile reagents like bifunctional azides, will undoubtedly continue to drive innovation and discovery.

References

The Core Principles of Protein PEGylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, has become a cornerstone strategy in drug development. This modification enhances the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the core principles of protein PEGylation, including the underlying chemistry, experimental methodologies, and the impact on protein function and signaling.

Introduction to PEGylation: Enhancing Therapeutic Proteins

PEGylation is a widely adopted technique that addresses several challenges associated with protein therapeutics, such as rapid renal clearance, susceptibility to proteolytic degradation, and immunogenicity.[1][2] By conjugating one or more PEG chains to a protein, its hydrodynamic size is increased, which prolongs its circulation half-life by reducing the rate of kidney clearance.[1][3] The flexible, hydrophilic PEG chains can also shield the protein from proteolytic enzymes and mask antigenic epitopes, thereby decreasing immunogenicity and antigenicity.[4]

The evolution of PEGylation technology has progressed from "first-generation" random conjugation approaches to "second-generation" site-specific methods that offer greater control over the final product's homogeneity and biological activity. This advancement has been crucial in developing more effective and safer PEGylated protein drugs.

The Chemistry of Protein PEGylation

The foundation of PEGylation lies in the chemical conjugation of a reactive PEG derivative to a specific functional group on the protein's surface. The choice of chemistry is critical as it determines the stability of the linkage and the site of attachment.

Amine-Specific PEGylation

The most common targets for PEGylation are the primary amines of lysine residues and the N-terminal α-amino group, due to their abundance on the protein surface.

  • N-hydroxysuccinimide (NHS) Esters: PEG-NHS esters are highly reactive towards primary amines at neutral to slightly alkaline pH (7.0-8.5), forming a stable amide bond. This is a widely used method for random PEGylation.

  • Aldehydes: PEG-aldehydes react with the N-terminal α-amino group under mild reducing conditions in a process called reductive amination. By controlling the pH of the reaction, greater selectivity for the N-terminus over lysine residues can be achieved.

Thiol-Specific PEGylation

Cysteine residues, with their reactive sulfhydryl groups, provide a target for highly specific PEGylation, especially since free cysteines are less common on protein surfaces than lysines.

  • Maleimides: PEG-maleimide derivatives react specifically with sulfhydryl groups to form a stable thioether bond.

  • Vinyl Sulfones: PEG-vinyl sulfones also form stable thioether linkages with thiols and offer the advantage of a slower reaction rate, which can be easier to control.

  • Disulfide Bridging: A more recent site-specific approach involves the use of bifunctional PEG reagents that bridge a native disulfide bond within the protein, preserving its structure.

Evolution of PEGylation Chemistry

The progression from first to second-generation PEGylation has been driven by the need for more homogeneous and well-defined products.

  • First-Generation: Characterized by the use of linear mPEG (methoxy-PEG) derivatives that react non-specifically with multiple sites on the protein, leading to a heterogeneous mixture of PEGylated isomers.

  • Second-Generation: Employs site-specific conjugation chemistries to attach PEG at a single, predetermined location. This can be achieved by targeting the N-terminus, a free cysteine, or through enzymatic methods. This generation also saw the introduction of branched PEG structures, which can provide a greater shielding effect with fewer attachment points.

Quantitative Impact of PEGylation

The physicochemical properties of a protein are significantly altered upon PEGylation. These changes are quantifiable and are summarized in the tables below.

Table 1: Effect of PEGylation on Pharmacokinetic Parameters

ParameterUnmodified ProteinPEGylated ProteinFold Change (Approx.)Reference(s)
Circulation Half-life Minutes to HoursHours to Days10 - 100
Renal Clearance HighSignificantly Reduced>100
Hydrodynamic Radius SmallLarge2 - 10
Immunogenicity Can be highReducedVaries
Proteolytic Degradation SusceptibleProtectedVaries

Table 2: Common PEG Reagents and Their Properties

PEG ReagentTarget Residue(s)Linkage TypeMolecular Weight Range (kDa)Key FeaturesReference(s)
mPEG-NHS Lysine, N-terminusAmide5 - 40Most common for random PEGylation.
mPEG-Aldehyde N-terminusSecondary Amine5 - 40Enables N-terminal specific PEGylation.
mPEG-Maleimide CysteineThioether5 - 40Highly specific for free thiols.
Branched PEG-NHS Lysine, N-terminusAmide20 - 60Enhanced shielding effect.
PEG-Vinyl Sulfone CysteineThioether5 - 40Stable linkage, controlled reaction.

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical protein PEGylation workflow: conjugation, purification, and characterization.

General Workflow for Protein PEGylation

The overall process involves careful planning and execution of several steps to ensure a high-quality product.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization protein_prep Protein Preparation (Buffer Exchange, Concentration) conjugation PEGylation Reaction (Controlled pH, Temperature, Time) protein_prep->conjugation peg_prep PEG Reagent Preparation (Dissolution in appropriate solvent) peg_prep->conjugation purification Purification of PEG-Protein (e.g., IEX, SEC, HIC) conjugation->purification characterization Analysis of Purified Product (SDS-PAGE, HPLC, Mass Spec) purification->characterization

General workflow for protein PEGylation.
Protocol for Amine-Specific PEGylation using Y-NHS-40K

This protocol describes a general procedure for PEGylating a protein via its lysine residues using a Y-shaped NHS-activated PEG.

  • Protein Preparation:

    • Dissolve the protein to be PEGylated in an amine-free buffer (e.g., phosphate buffer) at a pH of 7.0-7.5.

    • Ensure the protein concentration is at least 2 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • PEG Reagent Preparation:

    • Allow the Y-NHS-40K PEG reagent to equilibrate to room temperature before opening the container.

    • Calculate the required amount of Y-NHS-40K. A 5- to 10-fold molar excess of PEG to protein is a good starting point.

    • Dissolve the Y-NHS-40K in a dry, water-miscible solvent such as DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Slowly add the dissolved PEG reagent to the protein solution while gently stirring.

    • Incubate the reaction mixture. Typical conditions are 1 hour at room temperature or 3 hours at 0-5°C. Reaction times may need to be optimized for the specific protein.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess reactive PEG.

  • Purification and Analysis:

    • Proceed to purification and characterization as described in the following sections.

Purification of PEGylated Proteins

The PEGylation reaction mixture typically contains the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially di- or multi-PEGylated species. Chromatographic techniques are essential for purification.

Purification_Workflow start PEGylation Reaction Mixture iex Ion Exchange Chromatography (IEX) Separates based on charge shielding start->iex Primary Purification sec Size Exclusion Chromatography (SEC) Separates based on hydrodynamic size iex->sec Polishing Step 1 end Purified PEG-Protein iex->end hic Hydrophobic Interaction Chromatography (HIC) Orthogonal separation method sec->hic Polishing Step 2 (Optional) sec->end hic->end

General purification scheme for PEGylated proteins.
  • Size Exclusion Chromatography (SEC): This is often the first choice for separating the larger PEGylated protein from the smaller, unreacted protein and other low molecular weight impurities.

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its binding affinity to an IEX resin. This allows for the separation of mono-PEGylated from multi-PEGylated species and the native protein.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can serve as a valuable orthogonal method to IEX and SEC for achieving high purity.

Characterization of PEGylated Proteins

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated product.

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight upon PEGylation.

  • High-Performance Liquid Chromatography (HPLC): Various HPLC methods are used for purity assessment and quantification.

    • SEC-HPLC: Determines the presence of aggregates and separates PEGylated protein from the native form.

    • RP-HPLC: Can separate positional isomers of PEGylated proteins.

    • IEX-HPLC: Separates species with different degrees of PEGylation.

  • Mass Spectrometry (MS): Provides precise molecular weight information, confirming the degree of PEGylation and identifying the site of conjugation. Techniques like MALDI-TOF and ESI-MS are commonly employed.

Impact on Signaling Pathways and Mechanism of Action

PEGylation does not typically alter the fundamental mechanism of action of a therapeutic protein but rather modifies its interaction with its biological target and its journey through the body. The PEG moiety itself is biologically inert. However, by extending the protein's half-life and altering its biodistribution, PEGylation can significantly impact the duration and intensity of the signal it transduces.

Here are examples of how PEGylation affects the signaling of well-known therapeutic proteins:

Pegfilgrastim (Neulasta®) - G-CSF Receptor Signaling

Pegfilgrastim is a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF). It binds to the G-CSF receptor on myeloid progenitor cells, activating the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. This signaling cascade stimulates the proliferation, differentiation, and survival of neutrophils. The primary role of PEGylation here is to prolong the half-life of G-CSF, allowing for a single administration per chemotherapy cycle instead of daily injections.

GCSF_Signaling Pegfilgrastim Pegfilgrastim GCSF_R G-CSF Receptor Pegfilgrastim->GCSF_R Binds JAK JAK GCSF_R->JAK Activates STAT STAT JAK->STAT Phosphorylates PI3K PI3K/AKT JAK->PI3K MAPK MAPK/ERK JAK->MAPK Nucleus Nucleus STAT->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression

Pegfilgrastim-mediated G-CSF receptor signaling.
Pegvisomant (Somavert®) - Growth Hormone Receptor Antagonist

Pegvisomant is a PEGylated growth hormone (GH) analogue that acts as a competitive antagonist at the GH receptor (GHR). While it binds to the GHR, it is engineered to prevent the receptor dimerization necessary for signal transduction. This blocks the downstream JAK-STAT signaling cascade, leading to a decrease in the production of Insulin-like Growth Factor 1 (IGF-1). PEGylation in this case extends the half-life of the antagonist, making it an effective treatment for acromegaly.

GHR_Signaling cluster_inhibition Inhibition by Pegvisomant GH Growth Hormone (GH) GHR GH Receptor GH->GHR Binds & Activates Pegvisomant Pegvisomant Pegvisomant->GHR Binds & Blocks JAK_STAT JAK-STAT Pathway GHR->JAK_STAT Activates block X IGF1 IGF-1 Production JAK_STAT->IGF1 Leads to

Pegvisomant antagonism of GH receptor signaling.
Peginterferon alfa-2a (Pegasys®) - Interferon Receptor Signaling

Peginterferon alfa-2a is used to treat hepatitis B and C. It binds to the type I interferon receptor, which activates the JAK-STAT signaling pathway. This leads to the formation of the ISGF3 complex, which translocates to the nucleus and induces the transcription of numerous interferon-stimulated genes (ISGs). The proteins encoded by these ISGs exert antiviral and immunomodulatory effects. The large, branched 40 kDa PEG chain on Peginterferon alfa-2a results in sustained absorption and reduced clearance, leading to prolonged stimulation of the interferon signaling pathway.

IFN_Signaling Peginterferon Peginterferon IFNAR IFN Receptor Peginterferon->IFNAR Binds JAK_TYK JAK1 / TYK2 IFNAR->JAK_TYK Activates STAT1_STAT2 STAT1 / STAT2 JAK_TYK->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1_STAT2->ISGF3 Forms Nucleus Nucleus ISGF3->Nucleus Translocates ISGs Interferon-Stimulated Genes (ISGs) (Antiviral & Immunomodulatory effects) Nucleus->ISGs Induces Transcription

Peginterferon-mediated interferon receptor signaling.

Conclusion

PEGylation is a powerful and proven technology for enhancing the therapeutic potential of proteins. By understanding the core principles of PEGylation chemistry, mastering the experimental methodologies for conjugation and purification, and appreciating the impact on pharmacokinetics and signaling, researchers and drug developers can effectively leverage this strategy. The continued evolution of site-specific conjugation techniques and novel PEG architectures promises to deliver even more sophisticated and effective PEGylated protein therapeutics in the future.

References

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG6-azide, a bifunctional linker increasingly utilized in bioconjugation, proteomics, and drug delivery systems. Its versatile azide terminals allow for efficient and specific modifications of biomolecules through "click chemistry."

Introduction

This compound, also known as 1,20-diazido-3,6,9,12,15,18-hexaoxaicosane, is a valuable crosslinking reagent. The hexa(ethylene glycol) (PEG6) spacer enhances water solubility and provides a flexible bridge between conjugated molecules, minimizing steric hindrance. The terminal azide groups are key functional moieties that readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages. These "click" reactions are highly efficient, specific, and biocompatible, making this compound a powerful tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from hexaethylene glycol. The hydroxyl end groups are first converted into a more reactive leaving group, commonly a tosylate or mesylate. This is followed by a nucleophilic substitution with an azide salt to yield the final product.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Ditosylation of Hexaethylene Glycol cluster_1 Step 2: Azidation A Hexaethylene Glycol E Hexaethylene glycol ditosylate A->E Reaction B p-Toluenesulfonyl chloride (TsCl) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E F Hexaethylene glycol ditosylate I This compound F->I Reaction G Sodium Azide (NaN3) G->I H Solvent (e.g., DMF) H->I

Caption: A schematic overview of the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Hexaethylene Glycol Ditosylate

  • Materials:

    • Hexaethylene glycol (1 equivalent)

    • p-Toluenesulfonyl chloride (TsCl) (2.2 equivalents)

    • Triethylamine (TEA) or Pyridine (2.5 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve hexaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine or pyridine to the stirred solution.

    • In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous DCM.

    • Add the TsCl solution dropwise to the hexaethylene glycol solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hexaethylene glycol ditosylate.

    • Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Materials:

    • Hexaethylene glycol ditosylate (1 equivalent)

    • Sodium azide (NaN₃) (excess, e.g., 3-5 equivalents)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the hexaethylene glycol ditosylate in anhydrous DMF in a round-bottom flask.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Characterization_Workflow cluster_0 Product Confirmation cluster_1 Data Analysis A Synthesized this compound B 1H NMR Spectroscopy A->B Confirms proton environment C 13C NMR Spectroscopy A->C Confirms carbon skeleton D FTIR Spectroscopy A->D Identifies azide functional group E Mass Spectrometry A->E Determines molecular weight F Proton Signals & Integration B->F G Carbon Chemical Shifts C->G H Azide Stretch (~2100 cm⁻¹) D->H I Molecular Ion Peak E->I

Caption: Logical flow for the characterization of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₂₈N₆O₆
Molecular Weight 376.41 g/mol
Exact Mass 376.2100
Appearance Colorless to pale yellow oil

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65s20H-O-CH₂-CH₂-O-
~3.38t4H-CH₂-N₃
~3.70t4H-O-CH₂-CH₂-N₃

Table 3: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~70.6-O-CH₂-CH₂-O-
~70.0-O-CH₂-CH₂-N₃
~50.7-CH₂-N₃

Table 4: FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
~2870C-H stretch
~2100N₃ asymmetric stretch (characteristic)
~1100C-O-C stretch

Table 5: Mass Spectrometry Data

m/zAssignment
377.2178[M+H]⁺
399.2000[M+Na]⁺

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and materials science, enabling the effective utilization of this versatile bifunctional linker in their research endeavors. Adherence to proper laboratory safety practices is paramount when working with azides and other chemicals mentioned in this guide.

An In-depth Technical Guide to the Safety and Handling of Azido-PEG Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety considerations and handling procedures for azido-polyethylene glycol (azido-PEG) compounds. Due to the energetic nature of the azide functional group, stringent safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the inherent hazards, recommended handling practices, and relevant experimental protocols for the safe utilization of these versatile compounds in research and drug development.

Introduction to Azido-PEG Compounds

Azido-PEG derivatives are essential reagents in bioconjugation and materials science, most notably for their utility in "click chemistry" via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] The polyethylene glycol (PEG) backbone imparts desirable properties such as hydrophilicity, biocompatibility, and improved pharmacokinetics to conjugated molecules.[2] However, the presence of the azide (-N₃) group, an "explosophore," introduces potential hazards related to thermal and shock sensitivity.[3] Understanding and mitigating these risks is a prerequisite for their safe and effective use.

Hazard Assessment of the Azide Functional Group

Organic azides are energetic compounds that can decompose exothermically, and in some cases explosively, when subjected to external energy sources such as heat, light, friction, or shock.[3]

Intrinsic Stability and Influencing Factors

The stability of an organic azide is influenced by its molecular structure. Key principles for assessing stability include:

  • Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. Compounds where the number of nitrogen atoms exceeds the number of carbon atoms should be treated as potentially explosive.[4]

  • The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms (or other similarly sized atoms) for each energetic functional group to provide sufficient dilution and render the compound relatively safe. The long polymer chain of azido-PEG compounds generally makes them more stable than small organic azides.

  • Cumulative Effects: The presence of multiple energetic functionalities within a single molecule (e.g., other azide groups, nitro groups, peroxides) has a cumulative effect on its energetic potential.

Thermal Stability
Mechanical Sensitivity (Impact and Friction)

Organic azides can be sensitive to mechanical stimuli such as impact and friction. This is a particular concern for solid-form azido-PEG compounds. Standardized tests, such as the BAM Fallhammer test for impact sensitivity, are used to quantify this hazard.

Quantitative Safety Data

Compound ClassExample CompoundOnset of Decomposition (T_onset_, °C)Enthalpy of Decomposition (ΔH_d_, kJ/mol)Heating Rate (°C/min)Reference(s)
Sulfonyl Azides p-Toluenesulfonyl azide (TsN₃)157.0-2025
Mesyl azide (MsN₃)141.7-2015
p-Acetamidobenzenesulfonyl azide149.2-1855
4-Nitrobenzenesulfonyl azide153.3-2085
Aryl Azides 1-Azido-2-nitrobenzene134.7-302.510
Diazo Compounds Ethyl (phenyl)diazoacetate~100 (ARC)-102 (average for class)N/A (ARC)

Note: The reported values are highly dependent on the experimental conditions, particularly the heating rate. Direct comparison should be made with caution when conditions differ.

Safe Handling and Laboratory Procedures

Adherence to strict safety protocols is mandatory when working with azido-PEG compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or splash goggles must be worn at all times.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A lab coat is required. For reactions involving larger quantities or those with a higher perceived risk, a blast shield is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of azido-PEG compounds, especially those involving volatile reagents or heating, must be conducted in a certified chemical fume hood.

  • Blast Shield: Use a blast shield for all reactions involving azido compounds, particularly during synthesis, purification, and when heating.

General Handling Practices
  • Avoid Incompatible Materials:

    • Acids: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

    • Heavy Metals: Avoid contact with heavy metals (e.g., lead, copper, mercury, silver, brass) as this can form highly shock-sensitive and explosive metal azides. This includes avoiding the use of metal spatulas; use plastic or ceramic spatulas instead.

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of explosive di- and tri-azidomethane.

  • Quantity: Work with the smallest feasible quantities of the material.

  • Energy Input: Avoid subjecting azido compounds to excessive heat, light, friction, or shock. Do not use ground-glass joints with neat or concentrated azido compounds where friction could be an initiation source.

  • Purification: Avoid purification by distillation or sublimation. Extraction and precipitation are preferred methods.

Storage
  • Store azido-PEG compounds in a cool, dark environment, preferably in a refrigerator or freezer at -20°C.

  • Store in clearly labeled plastic or amber glass containers to protect from light.

  • If stored in solution, concentrations should generally not exceed 1 M.

  • Store separately from acids and other incompatible materials.

Experimental Protocols

The following sections provide detailed methodologies for key procedures involving azido-PEG compounds.

Synthesis of Azido-PEG

A common method for synthesizing azido-PEG is a two-step process starting from a hydroxyl-terminated PEG. The following is a general protocol and should be adapted and optimized for specific molecular weights and functionalities.

Step 1: Mesylation of Hydroxyl-PEG

  • Preparation: Place dry hydroxyl-terminated PEG (1 eq.) in an oven-dried flask under an inert atmosphere (e.g., argon).

  • Dissolution: Dissolve the PEG in an appropriate anhydrous solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the mixture in an ice-salt bath to -10 °C.

  • Base Addition: Add triethylamine (Et₃N, ~1.3 eq.).

  • Mesylation: Slowly add mesyl chloride (MsCl, ~2.1 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with water and extract the product with CH₂Cl₂. Wash the organic phase with brine. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the PEG-mesylate intermediate.

Step 2: Azidation of PEG-Mesylate

  • Setup: Place the dry PEG-mesylate intermediate (~1.4 mmol) in a flask under an inert atmosphere.

  • Dissolution: Dissolve the intermediate in ethanol.

  • Azide Addition: Add sodium azide (NaN₃, ~1.5 eq.). Caution: Sodium azide is highly toxic.

  • Reaction: Heat the mixture to reflux and maintain for approximately 12 hours.

  • Workup: After cooling to room temperature, concentrate the solution using a rotary evaporator. Dissolve the residue in CH₂Cl₂.

  • Purification: Wash the organic solution to remove residual salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final azido-PEG product.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for assessing the thermal stability of an azido-PEG compound.

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the azido-PEG sample into a DSC pan (aluminum is common, but high-pressure crucibles may be necessary for highly energetic materials).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Program the instrument to heat the sample at a constant linear rate (e.g., 5 or 10 °C/min) to a final temperature well beyond the expected decomposition.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify exothermic events. Determine the onset temperature of decomposition (T_onset_) by extrapolating the baseline to the slope of the exothermic peak. Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d_).

Impact Sensitivity Testing (BAM Fallhammer Method)

This is a standardized test to determine the sensitivity of a substance to impact energy.

  • Apparatus: The BAM Fallhammer apparatus consists of a steel anvil, a sample holder assembly (two steel cylinders and a guide ring), and a set of drop weights (e.g., 1 kg, 5 kg) that can be released from varying heights.

  • Sample Preparation: A standardized volume (e.g., 40 mm³) of the solid azido-PEG compound is placed in the sample holder assembly between the two steel cylinders.

  • Test Execution: The sample assembly is placed on the anvil. A drop weight is raised to a specific height and released, impacting the sample.

  • Observation: The outcome is observed and recorded as either a "reaction" (e.g., audible report, flash, smoke) or "no reaction".

  • Staircase Method: The test is repeated multiple times, adjusting the drop height based on the previous result (i.e., increasing the height after a "no reaction" and decreasing it after a "reaction") to determine the impact energy at which there is a 50% probability of initiation.

  • Data Interpretation: The impact sensitivity is reported as the impact energy in Joules (J), calculated from the mass of the drop weight and the 50% initiation height. A lower value indicates greater sensitivity.

Disposal of Azido-PEG Waste

Proper disposal is critical to prevent laboratory accidents.

Route 1: Direct Disposal as Hazardous Waste (Recommended)

  • Segregation: Collect all azide-containing waste, including contaminated PPE, glassware, and solutions, in a dedicated hazardous waste container.

  • Container: Use a clearly labeled, non-metallic (e.g., plastic) container.

  • Labeling: Label the container as "Hazardous Waste: Contains Organic Azides" and list all chemical constituents.

  • Storage: Store the waste container in a designated, cool, and well-ventilated area, away from acids and metals.

  • Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Route 2: Chemical Deactivation (for Dilute Inorganic Azide Solutions) This procedure is for deactivating residual inorganic azides (e.g., NaN₃ from synthesis) in dilute aqueous solutions (≤5%) and must be performed in a chemical fume hood.

  • Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute sodium azide solution.

  • Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂), using about 1.5 g of NaNO₂ for every gram of sodium azide.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid (H₂SO₄) dropwise until the solution is acidic (test with pH paper). CRITICAL: The acid must be added after the nitrite to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).

  • Reaction: Stir the mixture for at least one hour to ensure complete destruction of the azide. Nitric oxide gas will be evolved.

  • Neutralization and Disposal: Neutralize the resulting solution with a base (e.g., NaOH) to a pH between 6 and 9, and then dispose of it as hazardous waste according to institutional guidelines.

Mandatory Visualizations

Synthesis of Azido-PEG

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation start Hydroxyl-Terminated PEG dissolve Dissolve in Anhydrous CH2Cl2 start->dissolve cool Cool to -10°C dissolve->cool add_base Add Triethylamine (Et3N) cool->add_base add_mscl Add Mesyl Chloride (MsCl) add_base->add_mscl react1 React Overnight at RT add_mscl->react1 workup1 Aqueous Workup & Extraction react1->workup1 intermediate PEG-Mesylate Intermediate workup1->intermediate dissolve2 Dissolve PEG-Mesylate in Ethanol intermediate->dissolve2 add_azide Add Sodium Azide (NaN3) (Caution: Toxic!) dissolve2->add_azide react2 Reflux for 12h add_azide->react2 workup2 Concentrate, Dissolve in CH2Cl2, Wash react2->workup2 final_product Azido-PEG Product workup2->final_product

Caption: A two-step workflow for the synthesis of azido-PEG from a hydroxyl-terminated precursor.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction & Purification azide_peg Azido-PEG in Solution mix Combine Reactants & Catalyst azide_peg->mix alkyne_mol Alkyne-Molecule in Solution alkyne_mol->mix cu_source Cu(II) Source (e.g., CuSO4) catalyst_mix Prepare Cu(I) Catalyst in situ cu_source->catalyst_mix reducing_agent Reducing Agent (e.g., Na Ascorbate) reducing_agent->catalyst_mix ligand Ligand (optional) (e.g., TBTA, THPTA) ligand->catalyst_mix catalyst_mix->mix react Stir at RT mix->react monitor Monitor Progress (TLC, LC-MS) react->monitor purify Purify (e.g., SEC, Dialysis) if needed monitor->purify product PEG-Conjugated Product (Triazole Linkage) purify->product

Caption: General experimental workflow for a CuAAC "click chemistry" bioconjugation reaction.

Azide Waste Disposal Decision Workflow

G cluster_direct Direct Disposal cluster_deactivate Chemical Deactivation start Azide-Containing Waste Generated decision Is waste dilute (<=5%) aqueous inorganic azide? start->decision collect_direct Segregate into dedicated, non-metallic container decision->collect_direct No (or if organic azide) hood Work in Fume Hood decision->hood Yes label_direct Label: 'Hazardous Waste: Contains Organic Azides' collect_direct->label_direct store_direct Store safely away from acids & metals label_direct->store_direct dispose_direct Dispose via EHS store_direct->dispose_direct add_nitrite Add NaNO2 solution hood->add_nitrite add_acid SLOWLY add H2SO4 (CRITICAL STEP!) add_nitrite->add_acid react_deactivate Stir for >1 hour add_acid->react_deactivate neutralize Neutralize pH (6-9) react_deactivate->neutralize collect_deactivated Collect as hazardous waste neutralize->collect_deactivated collect_deactivated->dispose_direct

Caption: Decision workflow for the proper and safe disposal of azide-containing laboratory waste.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG6-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Azido-PEG6-azide in click chemistry reactions. This versatile bifunctional linker is instrumental in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other advanced biomaterials. The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal component for conjugating diverse molecular entities.

This document outlines the two primary click chemistry strategies employing this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Detailed protocols, quantitative data for reaction optimization, and workflow diagrams are provided to facilitate the successful implementation of these powerful bioconjugation techniques.

Introduction to this compound in Click Chemistry

This compound is a homo-bifunctional linker featuring two terminal azide groups separated by a hydrophilic PEG6 spacer. This structure allows for the linkage of two alkyne-containing molecules through the formation of stable triazole rings. Click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility, provides the foundation for these conjugations.[1]

The two azide moieties on this compound can be reacted sequentially or simultaneously, offering flexibility in the design of complex molecular architectures. Its primary application lies in the synthesis of PROTACs, where it can link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[2][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[4][5] This reaction is known for its high yields and tolerance of a wide range of functional groups.

Quantitative Data for CuAAC Reactions

Optimizing CuAAC reactions requires careful consideration of reagent concentrations and ratios. The following table provides typical ranges for key components in bioconjugation reactions.

ReagentTypical Concentration RangeNotes
Alkyne-modified Molecule25 µM - 560 µMHigher concentrations can sometimes inhibit the reaction depending on the ligand used.
This compound 1.1 - 2-fold molar excess to alkyneFor low alkyne concentrations, a larger excess may be required for a faster reaction.
CuSO₄50 µM - 250 µMCan be adjusted based on the presence of copper-chelating species in the reaction mixture.
Ligand (e.g., THPTA, TBTA)250 µM - 1.25 mMA 5:1 ligand-to-copper ratio is often recommended to stabilize the Cu(I) catalyst and protect biomolecules.
Sodium Ascorbate2.5 mM - 5 mMShould be added from a freshly prepared stock solution to reduce Cu(II) to the active Cu(I) state.
Reaction Time1 - 24 hoursDependent on reactant concentrations, temperature, and catalyst efficiency.
Yield70 - 100%Generally high for isolated products.
Experimental Protocol for CuAAC

This protocol provides a general procedure for the conjugation of two different alkyne-containing molecules (Alkyne-Molecule A and Alkyne-Molecule B) using this compound.

Materials:

  • This compound

  • Alkyne-Molecule A

  • Alkyne-Molecule B

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a mixture of t-BuOH/H₂O)

  • Solvent for dissolving reactants (e.g., DMSO, DMF)

Procedure:

  • Reactant Preparation:

    • Dissolve Alkyne-Molecule A and this compound in the chosen reaction buffer. For a sequential reaction, start with a 1:1 molar ratio.

    • If reactants are not soluble in the aqueous buffer, dissolve them in a minimal amount of an organic solvent like DMSO before adding to the buffer.

  • Catalyst Preparation:

    • In a separate tube, prepare the copper/ligand premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is commonly used.

  • Reaction Setup:

    • To the solution containing the alkyne and azide, add the copper/ligand premix.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification of Intermediate:

    • Once the first reaction is complete, purify the mono-alkyne-conjugated product to remove excess reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Second Conjugation:

    • Repeat steps 1-4 using the purified mono-alkyne-conjugated product and Alkyne-Molecule B.

  • Final Purification:

    • Purify the final bifunctional conjugate using a suitable method to remove excess reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems and with sensitive biomolecules.

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are influenced by the choice of cyclooctyne, buffer composition, and pH. The following table summarizes representative kinetic data for SPAAC reactions involving PEGylated azides and DBCO derivatives, which can serve as a proxy for this compound.

Cyclooctyne ReactantBuffer ConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO-PEG5-trastuzumabPBS (pH 7.0)0.18 - 0.25
DBCO-PEG5-trastuzumabHEPES (pH 7.0)0.28 - 0.37
DBCO-PEG5-trastuzumabDMEM0.23 - 0.31
DBCO-PEG5-trastuzumabRPMI0.19 - 0.24

Note: The rate constants are for the reaction with 1-azido-1-deoxy-β-D-glucopyranoside and 3-azido-L-alanine. The presence of the PEG linker has been shown to enhance reaction rates.

Experimental Protocol for SPAAC

This protocol describes a general procedure for conjugating two different DBCO-functionalized molecules (DBCO-Molecule A and DBCO-Molecule B) using this compound.

Materials:

  • This compound

  • DBCO-Molecule A

  • DBCO-Molecule B

  • Reaction Buffer (e.g., PBS pH 7.4, HEPES)

  • Solvent for dissolving reactants (e.g., DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve DBCO-Molecule A and this compound in the reaction buffer. For a sequential reaction, a 1:1 molar ratio is a good starting point. A slight excess of the DBCO reagent (1.1-1.5 equivalents) is often used.

    • If necessary, dissolve the reactants in a minimal amount of DMSO before diluting with the reaction buffer.

  • Reaction Incubation:

    • Mix the solutions of the DBCO-molecule and the azide.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and their intrinsic reactivity.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Once the first conjugation is complete, purify the intermediate product using an appropriate method like SEC or dialysis to remove unreacted starting materials.

  • Second Conjugation:

    • Repeat steps 1 and 2 using the purified intermediate and DBCO-Molecule B.

  • Final Purification:

    • Purify the final conjugate to remove any unreacted reagents.

Application Example: PROTAC Synthesis Workflow

This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates a typical workflow for synthesizing a PROTAC using two sequential click chemistry reactions (either CuAAC or SPAAC).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Click Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Second Click Reaction cluster_step4 Step 4: Final Purification & Analysis A Alkyne/DBCO- E3 Ligase Ligand C Intermediate Product (E3 Ligand-PEG6-azide) A->C Click Reaction 1 (CuAAC or SPAAC) B This compound B->C D Purification (e.g., HPLC, SEC) C->D F Final PROTAC Molecule D->F Click Reaction 2 (CuAAC or SPAAC) E Alkyne/DBCO- Target Protein Ligand E->F G Final Purification (e.g., HPLC) F->G H Characterization (e.g., MS, NMR) G->H

PROTAC synthesis workflow using this compound.

Logical Relationship of Click Chemistry Choices

The decision to use CuAAC or SPAAC depends on the specific requirements of the experiment, particularly the sensitivity of the biomolecules involved.

Click_Chemistry_Choice Start Bioconjugation with this compound Decision Are the molecules sensitive to copper? Start->Decision CuAAC Use CuAAC Protocol Decision->CuAAC No SPAAC Use SPAAC Protocol Decision->SPAAC Yes End Successful Conjugation CuAAC->End SPAAC->End

Decision tree for choosing the appropriate click chemistry method.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.

Azido-PEG6-azide is a homobifunctional polyethylene glycol (PEG) linker containing two terminal azide groups. The PEG6 spacer enhances aqueous solubility and provides a flexible linker arm for conjugating molecules. This diazido functionality allows for the straightforward synthesis of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other multivalent systems. These application notes provide detailed protocols and quantitative data for the use of this compound in CuAAC reactions.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the CuAAC reaction with PEGylated azides is consistently reported to be highly efficient, often achieving near-quantitative yields under optimized conditions. The following tables summarize typical reaction parameters and expected yields based on studies of similar PEG linkers.

Table 1: Typical Reaction Conditions for CuAAC with Azido-PEG Linkers

ParameterRecommended ConditionsNotes
Solvent Aqueous buffers (e.g., PBS pH 7.4), DMSO, DMF, or mixtures (e.g., t-BuOH/H₂O)Solvent choice depends on the solubility of the substrates. For bioconjugation, aqueous buffers are preferred.
Copper Source CuSO₄·5H₂O (with a reducing agent) or Cu(I) salts (e.g., CuBr)In situ reduction of Cu(II) to Cu(I) with sodium ascorbate is most common.
Reducing Agent Sodium AscorbateShould be prepared fresh.
Copper(I) Ligand THPTA (water-soluble), TBTALigands stabilize the Cu(I) catalyst, prevent oxidative side reactions, and can accelerate the reaction.
Reactant Ratio 1:1.1 to 1:1.5 (Azide:Alkyne)A slight excess of the alkyne-containing molecule is often used to ensure complete consumption of the azide.
Temperature Room Temperature (20-25°C)Gentle heating (30-40°C) can increase the reaction rate if necessary.
Reaction Time 0.5 - 4 hoursReaction progress can be monitored by LC-MS or HPLC.

Table 2: Representative Yields for CuAAC with Diazido-PEG Linkers

Azide ReactantAlkyne ReactantCatalyst SystemSolventTime (h)Yield (%)Reference
Diazido-PEGAlkyne-OEGCu(I)Not specifiedNot specified96[1]
3-azidopropanolVarious alkynesCuI, CuNP, or CuTPEG2000Not specified91-97[2]
Azido-PEGAlkyne-functionalized moleculeCuSO₄/Sodium AscorbateAqueous/Organic0.5 - 48>95 (Typical)[3]

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyne-functionalized molecule(s) of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed solvents (e.g., DMSO, PBS pH 7.4)

  • Reaction vials and stirring equipment

  • Analytical instruments for reaction monitoring (e.g., LC-MS, HPLC)

  • Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing)

Protocol 1: Synthesis of a Homobifunctional Conjugate (A-Linker-A)

This protocol is for the reaction of this compound with an excess of a single alkyne-containing molecule (Molecule A) to form a symmetrical conjugate.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in degassed DMSO.

    • Prepare a 25 mM solution of the alkyne-containing Molecule A in degassed DMSO.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM solution of THPTA in deionized water.

    • Prepare a 1 M solution of Sodium Ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vial, add the this compound solution.

    • Add 2.2 equivalents of the alkyne-Molecule A solution.

    • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ solution and the THPTA solution in a 1:2 molar ratio. Let it stand for 5 minutes.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 1-2 mM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 20-40 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring. Protect from light if any components are photosensitive.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS, observing the disappearance of the starting materials and the appearance of the desired product peak.

    • Once complete, the product can be purified by an appropriate method, such as HPLC or size-exclusion chromatography, to remove excess reagents and the copper catalyst.

Protocol 2: Sequential Synthesis of a Heterobifunctional Conjugate (A-Linker-B)

This protocol describes the step-wise conjugation of two different alkyne-containing molecules (Molecule A and Molecule B).

Step 1: Monofunctionalization of this compound

  • Reactant Preparation:

    • Follow the stock solution preparation from Protocol 1.

    • In a reaction vial, add the this compound solution.

    • Add 0.95 equivalents of the alkyne-Molecule A solution to favor mono-substitution.

  • Reaction and Monitoring:

    • Add the catalyst premix and initiate with Sodium Ascorbate as described in Protocol 1.

    • Carefully monitor the reaction by LC-MS to maximize the formation of the mono-adduct and minimize the formation of the di-adduct.

    • When the desired conversion is reached, quench the reaction by adding a copper chelator like EDTA or by proceeding immediately to purification.

  • Purification of the Mono-Adduct:

    • Purify the mono-azide, mono-triazole product using HPLC to separate it from unreacted this compound and the di-adduct.

Step 2: Conjugation with the Second Molecule

  • Reaction Setup:

    • Dissolve the purified mono-adduct in the appropriate solvent.

    • Add 1.2 equivalents of the alkyne-Molecule B solution.

  • Second CuAAC Reaction:

    • Add a fresh preparation of the catalyst premix and initiate with Sodium Ascorbate.

    • Incubate at room temperature for 1-4 hours.

  • Final Purification:

    • Monitor the reaction to completion and purify the final A-Linker-B conjugate using an appropriate chromatographic method.

Mandatory Visualizations

Logical Workflow for Using a Homobifunctional Linker

G cluster_start Starting Materials cluster_paths Reaction Pathways Azido_PEG6_azide This compound (N3-PEG6-N3) Homo_Conjugate Homobifunctional Conjugate (A-Linker-A) Azido_PEG6_azide->Homo_Conjugate + 2 eq. Alkyne A (One-pot) Mono_Adduct Mono-functionalized Intermediate (A-Linker-N3) Azido_PEG6_azide->Mono_Adduct + <1 eq. Alkyne A (Step 1) Alkyne_A Alkyne Molecule A Alkyne_A->Homo_Conjugate Alkyne_A->Mono_Adduct Alkyne_B Alkyne Molecule B Hetero_Conjugate Heterobifunctional Conjugate (A-Linker-B) Alkyne_B->Hetero_Conjugate Mono_Adduct->Hetero_Conjugate + Alkyne B (Step 2)

Caption: Reaction pathways for this compound.

Experimental Workflow for PROTAC Synthesis

PROTAC_Workflow cluster_reagents Reagents & Intermediates cluster_synthesis Synthesis Steps POI_Ligand Alkyne-functionalized Protein of Interest (POI) Ligand Step1 Step 1: First CuAAC (Mono-functionalization) POI_Ligand->Step1 E3_Ligand Alkyne-functionalized E3 Ligase Ligand Step2 Step 2: Second CuAAC (Final Conjugation) E3_Ligand->Step2 Linker This compound Linker->Step1 Mono_Adduct POI-Linker-Azide Intermediate Mono_Adduct->Step2 Purification1 HPLC Purification Step1->Purification1 Purification1->Mono_Adduct Purification2 Final Purification Step2->Purification2 Final_PROTAC Final PROTAC (POI-Linker-E3) Purification2->Final_PROTAC

Caption: Workflow for PROTAC synthesis.

Mechanism of Action: ADC with a Diazido Linker

ADC_MOA cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Alkyne-modified Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC CuAAC Linker This compound Linker->ADC Drug Alkyne-modified Cytotoxic Drug Drug->ADC Binding ADC binds to Tumor Cell Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Release Drug Release in Lysosome Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Synthesis and mechanism of an ADC.

References

Application Notes and Protocols for Azido-PEG6-azide in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used to enhance the hydrophilicity and overall properties of ADCs.[1][2]

This document provides detailed application notes and protocols for the use of Azido-PEG6-azide , a homobifunctional, discrete PEG (dPEG®) linker, in the synthesis of ADCs. This linker is particularly suited for a "click chemistry" approach, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][3] The dual azide functionalities allow for the conjugation of two alkyne-modified molecules, enabling the creation of more complex ADC architectures.

Properties of this compound

The this compound linker offers several advantageous properties for ADC development:

  • Hydrophilicity: The PEG6 spacer enhances the aqueous solubility of the ADC, which can be beneficial when working with hydrophobic payloads, helping to prevent aggregation.[4]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.

  • Defined Length: As a discrete PEG, this compound has a precise length, leading to more homogeneous ADC preparations, which is a critical quality attribute for therapeutic agents.

  • Homobifunctionality: The two terminal azide groups allow for reaction with two alkyne-containing molecules, which can be the same or different, offering flexibility in ADC design.

Principle of ADC Synthesis using this compound

The synthesis of an ADC using this compound typically involves a multi-step process that leverages bioorthogonal click chemistry. The general workflow involves the site-specific introduction of an alkyne-reactive handle onto the antibody, modification of the cytotoxic drug with a corresponding reactive group if necessary, and finally, the SPAAC reaction to conjugate the drug to the antibody via the this compound linker. A common strategy involves modifying the antibody with a dibenzocyclooctyne (DBCO) group, a highly reactive cyclooctyne for SPAAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization may be required for specific antibodies, drugs, and reaction conditions.

Protocol 1: Site-Specific Modification of Antibody with an Alkyne Handle (DBCO)

This protocol describes the introduction of a DBCO group onto an antibody via reaction with primary amines (e.g., lysine residues) using a DBCO-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (or similar DBCO-NHS ester)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • Amicon ultra-centrifugal filters

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • DBCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

  • Antibody Activation:

    • Slowly add a 5- to 10-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution with gentle mixing. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of DBCO-Modified Antibody:

    • Remove the excess, unreacted DBCO-NHS ester and byproducts by buffer exchange into PBS, pH 7.4, using a desalting column or through repeated concentration and dilution with centrifugal filters.

  • Characterization:

    • Determine the concentration of the purified DBCO-modified antibody using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry.

Protocol 2: Conjugation of Alkyne-Modified Antibody with this compound and Alkyne-Drug

This protocol outlines the SPAAC reaction to form the final ADC. It assumes the cytotoxic drug has been pre-functionalized with an alkyne group.

Materials:

  • DBCO-modified antibody (from Protocol 1)

  • This compound

  • Alkyne-modified cytotoxic drug

  • DMSO

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the alkyne-modified drug in DMSO.

  • Conjugation Reaction:

    • To the DBCO-modified antibody solution (in PBS, pH 7.4), add a 10- to 20-fold molar excess of this compound.

    • Incubate for 30 minutes at room temperature with gentle mixing.

    • Add a 10- to 20-fold molar excess of the alkyne-modified drug to the reaction mixture.

    • Allow the reaction to proceed for 4-16 hours at room temperature or 4°C. Reaction progress can be monitored by LC-MS.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker and drug using a Size-Exclusion Chromatography (SEC) column equilibrated with a suitable formulation buffer (e.g., PBS).

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the Final ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug, the DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of the antibody and drug are known.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the DAR and the distribution of drug-loaded species.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).

3. In Vitro Cytotoxicity Assay:

  • An MTT or similar cell viability assay can be performed on a target cancer cell line (antigen-positive) and a control cell line (antigen-negative) to determine the potency and specificity of the ADC.

Quantitative Data Summary

The following tables provide representative data that might be obtained during the synthesis and characterization of an ADC using an this compound linker. These values are illustrative and will vary depending on the specific antibody, drug, and reaction conditions.

Table 1: Reaction Conditions for ADC Synthesis

ParameterValueReference/Note
Antibody Modification
Antibody Concentration5-10 mg/mLGeneral practice
DBCO-NHS Ester Molar Excess5-10 fold
Reaction Time1-2 hours (RT) or overnight (4°C)
SPAAC Conjugation
This compound Molar Excess10-20 fold
Alkyne-Drug Molar Excess10-20 fold
Reaction Time4-16 hours
Reaction Temperature4°C to Room Temperature

Table 2: Characterization of a Hypothetical ADC

ParameterMethodResultReference/Note
Average Drug-to-Antibody Ratio (DAR)HIC / LC-MS3.5 - 4.0Typical for lysine conjugation
Monomer PuritySEC>95%Desired for therapeutic products
Aggregate ContentSEC<5%Desired for therapeutic products
In Vitro Potency (IC50)MTT Assay0.1 - 10 nMDependent on payload and target

Visualizations

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: SPAAC Conjugation cluster_purification Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) activated_mAb DBCO-modified mAb mAb->activated_mAb Amine Coupling (Lysine Residues) dbco_nhs DBCO-NHS Ester dbco_nhs->activated_mAb adc_intermediate Azide-activated mAb-Linker activated_mAb->adc_intermediate SPAAC azido_peg This compound azido_peg->adc_intermediate alkyne_drug Alkyne-modified Drug final_adc Final ADC alkyne_drug->final_adc adc_intermediate->final_adc SPAAC purification Purification (SEC) final_adc->purification characterization Characterization (DAR, Purity, Potency) purification->characterization

Caption: Workflow for ADC synthesis using this compound.

SPAAC_Reaction cluster_reactants Reactants cluster_product1 Intermediate cluster_reactants2 Reactant cluster_product2 Final Product dbco DBCO-modified Antibody plus1 + azido_linker This compound triazole1 Stable Triazole Linkage 1 azido_linker->triazole1 SPAAC (Copper-free) plus2 + alkyne_drug Alkyne-modified Drug triazole2 Stable Triazole Linkage 2 (Final ADC) alkyne_drug->triazole2 SPAAC (Copper-free)

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

References

Application Notes and Protocols for Developing PROTACs using an Azido-PEG6-azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the degradation and removal of the target protein.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of target proteins in a sub-stoichiometric manner, presenting a powerful therapeutic strategy.

The Azido-PEG6-azide linker is a polyethylene glycol (PEG)-based linker that is frequently employed in the synthesis of PROTACs. The PEG component enhances the solubility and can influence the cell permeability of the final PROTAC molecule. As a click chemistry reagent, the terminal azide groups of the this compound linker readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for the efficient and modular assembly of the PROTAC from its constituent parts.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves co-opting the ubiquitin-proteasome pathway. The PROTAC molecule first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.

PROTAC_Signaling_Pathway PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow via CuAAC Alkyne_Warhead Alkyne-functionalized Warhead CuAAC CuAAC Reaction (CuSO4, NaAsc) Alkyne_Warhead->CuAAC Alkyne_E3_Ligand Alkyne-functionalized E3 Ligase Ligand Alkyne_E3_Ligand->CuAAC Azido_Linker This compound Linker Azido_Linker->CuAAC Crude_PROTAC Crude PROTAC Product CuAAC->Crude_PROTAC Purification HPLC Purification Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization LC-MS & NMR Characterization Pure_PROTAC->Characterization Final_Product Characterized PROTAC Characterization->Final_Product Western_Blot_Workflow Western Blot Experimental Workflow Cell_Seeding 1. Cell Seeding & Treatment Cell_Lysis 2. Cell Lysis Cell_Seeding->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50, Dmax) Detection->Analysis

References

Application Notes and Protocols for Protein-Protein Crosslinking with Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing Azido-PEG6-azide as a homobifunctional crosslinker for studying protein-protein interactions. This reagent, featuring a flexible polyethylene glycol (PEG) spacer of six units flanked by two azide functionalities, is designed for covalent crosslinking of proteins that have been modified to contain alkyne groups. The hydrophilic PEG linker enhances solubility and provides a defined spacer length for distance constraint measurements in structural biology studies. The azide groups react with alkyne-modified proteins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering high specificity and efficiency. This technique is particularly valuable for identifying and mapping protein-protein interactions, elucidating the architecture of protein complexes, and as a tool in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Principle of the Method

The use of this compound for protein-protein crosslinking is a two-step process. First, the target proteins of interest must be independently functionalized with alkyne groups. This can be achieved through various methods, including the use of amine-reactive alkyne-NHS esters to modify lysine residues or the incorporation of unnatural amino acids containing alkyne moieties. Once the proteins are alkyne-modified, this compound is introduced to bridge two alkyne-containing proteins through a stable triazole linkage formed via a click chemistry reaction.

G cluster_0 Step 1: Alkyne Functionalization cluster_1 Step 2: Crosslinking Reaction P1 Protein 1 P1_alkyne Protein 1-Alkyne P1->P1_alkyne Lysine Modification P2 Protein 2 P2_alkyne Protein 2-Alkyne P2->P2_alkyne Lysine Modification Alkyne1 Alkyne-NHS Ester Alkyne1->P1_alkyne Alkyne2 Alkyne-NHS Ester Alkyne2->P2_alkyne Crosslinked Crosslinked Protein Complex P1_alkyne->Crosslinked P2_alkyne->Crosslinked AzidoPEG This compound AzidoPEG->Crosslinked Click Chemistry (CuAAC or SPAAC)

Figure 1: Experimental workflow for protein-protein crosslinking.

Data Presentation

The following tables summarize representative quantitative data from protein crosslinking experiments employing a click chemistry-based approach. While specific data for this compound is not extensively published, the presented data is adapted from studies using similar methodologies and provides a benchmark for expected outcomes.

Table 1: Representative Crosslinking Efficiency and Mass Spectrometry Identification

ParameterValueReference
Labeling Level of Precursors36% of total peptide signal[1]
Crosslinking Yield (as % of total signal)Approaching 30%[1]
Mapped Crosslinks within 35 Å>87%[1]
Number of Identified Inter-protein Crosslinks893[1]
Number of Identified Protein-Protein Interactions121[1]

Table 2: Comparison of CuAAC Reaction Yields in Different Systems

| System | Reaction Conditions | Yield | Reference | |---|---|---| | PEG-Coumarin Conjugation | 130 bar, 0.5 catalyst/alkyne ratio, 35°C, 24h | 82.32% | | | Peptide-Peptide Conjugation | Cu wire, DMF, 50°C, 5h | >95% | | | Peptide-Polymer Conjugation | CuSO4, NaAsc, DMF, 100°C, 15 min | 43% | | | Azide-Alkyne Labeled Peptides | CuSO4, NaAsc, room temp, 1h | Quantitative | |

Experimental Protocols

Protocol 1: Alkyne Functionalization of Proteins using NHS Ester Chemistry

This protocol describes the modification of lysine residues in proteins with alkyne groups using an alkyne-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare a stock solution of the Alkyne-NHS ester in anhydrous DMSO at a concentration of 10 mM.

  • To the protein solution (typically 1-5 mg/mL), add the Alkyne-NHS ester stock solution to achieve a 10-20 fold molar excess of the reagent over the protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted Alkyne-NHS ester using a desalting column equilibrated with the desired reaction buffer for the subsequent crosslinking step.

  • Determine the concentration of the alkyne-modified protein using a standard protein assay (e.g., BCA).

Protocol 2: Protein-Protein Crosslinking using this compound via CuAAC

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to crosslink two alkyne-modified proteins.

Materials:

  • Alkyne-modified Protein 1

  • Alkyne-modified Protein 2

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the following stock solutions:

    • This compound: 10 mM in DMSO.

    • CuSO4: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • In a microcentrifuge tube, combine the alkyne-modified proteins at the desired molar ratio in the reaction buffer.

  • Add the this compound stock solution to the protein mixture. A molar excess of the crosslinker over the proteins is recommended as a starting point (e.g., 10-fold).

  • Add the THPTA solution to the mixture.

  • Add the CuSO4 solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • The crosslinked protein mixture is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Analysis of Crosslinked Proteins by Mass Spectrometry

This is a general workflow for the analysis of crosslinked protein samples.

Procedure:

  • SDS-PAGE Analysis: Separate the crosslinked reaction mixture on an SDS-PAGE gel to visualize the formation of higher molecular weight species corresponding to the crosslinked protein complex.

  • In-gel Digestion: Excise the band corresponding to the crosslinked complex and perform in-gel digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the crosslinked peptides. This will reveal the specific amino acid residues involved in the protein-protein interaction.

Application Example: Studying GPCR Dimerization

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that can form dimers or higher-order oligomers, which can modulate their signaling properties. Chemical crosslinking is a powerful tool to study these interactions.

G cluster_0 GPCR Dimerization and Signaling GPCR1 GPCR 1 Extracellular Transmembrane Intracellular GPCR2 GPCR 2 Extracellular Transmembrane Intracellular GPCR1:s->GPCR2:s Dimerization Interface (Target for Crosslinking) G_protein G Protein GPCR1->G_protein Activation GPCR2->G_protein Modulation Ligand Ligand Ligand->GPCR1 Binding Effector Effector Protein G_protein->Effector Activation Response Cellular Response Effector->Response

Figure 2: GPCR dimerization signaling pathway.

By introducing alkyne-containing unnatural amino acids into specific locations within the extracellular or transmembrane domains of two different GPCRs, this compound can be used to capture the dimer interface. Subsequent mass spectrometry analysis of the crosslinked complex can identify the precise residues involved in the dimerization, providing valuable structural insights into the receptor-receptor interaction. This information is critical for the development of drugs that can specifically target GPCR dimers.

Conclusion

Protein-protein crosslinking with this compound via click chemistry is a versatile and powerful technique for the study of protein interactions. The protocols and data presented here provide a solid foundation for researchers to apply this methodology in their own systems. The high specificity of the click reaction, combined with the favorable properties of the PEG linker, makes this approach well-suited for a wide range of applications in basic research and drug development.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the development of sophisticated platforms for targeted drug delivery, advanced diagnostics, and novel biomaterials. The use of polyethylene glycol (PEG) linkers, or PEGylation, is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption and clearance by the reticuloendothelial system.

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using a specific homobifunctional linker, Azido-PEG6-azide. This linker possesses an azide group at both ends of a six-unit PEG chain. This bifunctionality opens up unique possibilities, not only for introducing "clickable" azide moieties for subsequent bioconjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) but also for the controlled crosslinking of nanoparticles to form clusters or hydrogels.[1]

These advanced nanoparticle assemblies have potential applications in creating depots for sustained drug release, enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and serving as scaffolds in tissue engineering.[1] This guide will cover protocols for both surface modification of individual nanoparticles and the formation of nanoparticle clusters, along with methods for their characterization.

Key Applications

  • "Clickable" Nanoparticles: Introduction of azide groups onto the nanoparticle surface for subsequent, highly specific covalent attachment of drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents functionalized with alkyne groups.[2]

  • Formation of Nanoparticle Dimers and Clusters: Controlled crosslinking of nanoparticles to create assemblies of defined sizes, which can influence their in vivo biodistribution and cellular uptake.[1]

  • Development of Nanoparticle-Based Hydrogels: Creation of three-dimensional nanoparticle networks for applications in drug delivery and tissue engineering.[3]

  • Probes for Multivalent Binding Studies: Nanoparticle clusters can serve as platforms to investigate the effects of multivalent interactions with biological targets.

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface. A key challenge with a homobifunctional linker is to favor the reaction of only one azide group with the nanoparticle surface, leaving the other available for subsequent reactions. This is typically achieved by using a significant molar excess of the linker relative to the surface amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or quantum dots)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filtration units for purification

Procedure:

  • Nanoparticle Preparation:

    • Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the amine-free Reaction Buffer prior to the reaction.

  • Linker Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • To the nanoparticle suspension, add DIPEA to a final concentration of 20 mM.

    • Slowly add a 50-100 fold molar excess of the this compound stock solution to the nanoparticle suspension while stirring. The large excess is crucial to minimize crosslinking.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted moieties on the linker that might have been activated.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the azide-functionalized nanoparticles from excess linker and byproducts using either dialysis against the Reaction Buffer (with several buffer changes over 48 hours) or centrifugal filtration.

  • Storage:

    • Store the purified azide-functionalized nanoparticles in a suitable buffer at 4°C.

Protocol 2: Controlled Crosslinking of Nanoparticles using this compound

This protocol describes the use of this compound to form nanoparticle clusters. The extent of crosslinking can be controlled by adjusting the stoichiometry of the linker to the nanoparticles.

Materials:

  • Nanoparticles with surface groups reactive towards the azide linker (e.g., nanoparticles functionalized with a strained alkyne like DBCO for SPAAC).

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Nanoparticle and Linker Preparation:

    • Suspend the alkyne-functionalized nanoparticles in PBS at a known molar concentration.

    • Prepare a stock solution of this compound in PBS.

  • Crosslinking Reaction:

    • In a reaction vessel, add the nanoparticle suspension.

    • Slowly add the this compound solution to the nanoparticle suspension while vortexing gently. The molar ratio of linker to nanoparticles will determine the size of the clusters. Start with a 1:2 molar ratio of linker to nanoparticles to favor dimer formation and adjust as needed.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Characterization of Clusters:

    • Monitor the formation of nanoparticle clusters using Dynamic Light Scattering (DLS) to observe the increase in hydrodynamic diameter.

    • Visualize the clusters using Transmission Electron Microscopy (TEM).

  • Purification (Optional):

    • If desired, different-sized clusters can be separated using size-exclusion chromatography or centrifugation techniques.

Characterization and Data Presentation

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.

Table 1: Quantitative Characterization of this compound Functionalized Nanoparticles

Characterization TechniqueParameter MeasuredTypical Expected Outcome for Protocol 1Typical Expected Outcome for Protocol 2
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)Slight increase in hydrodynamic diameter (e.g., 5-10 nm) with a low PDI, indicating a uniform coating and no significant aggregation.Significant, concentration-dependent increase in hydrodynamic diameter, indicating the formation of nanoparticle clusters. The PDI may increase.
Zeta Potential Surface ChargeA shift in zeta potential towards neutral, depending on the initial surface charge of the nanoparticles.A shift in zeta potential similar to Protocol 1, but the measurement may be less stable for larger aggregates.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of Azide GroupsA characteristic peak for the azide (N₃) stretching vibration appears around 2100 cm⁻¹.The azide peak will be present but may be broader or have a shoulder peak due to the formation of triazole rings upon crosslinking.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition of the SurfacePresence of a nitrogen (N 1s) peak at a binding energy characteristic of the azide group.The N 1s spectrum will show contributions from both azide and triazole nitrogens.
Transmission Electron Microscopy (TEM) Nanoparticle Morphology and Aggregation StateNanoparticles remain well-dispersed with a visible organic layer around the core.Visualization of nanoparticle dimers, trimers, and larger clusters.
Quantitative NMR (qNMR) Quantification of Surface LigandsCan be used to determine the number of PEG chains per nanoparticle, although challenging due to peak broadening.Not directly applicable for quantifying crosslinking efficiency without complex isotopic labeling strategies.

Visualizations

Experimental Workflow for Surface Functionalization

G cluster_0 Protocol 1: Surface Functionalization cluster_1 Protocol 2: Nanoparticle Crosslinking NP_prep Amine-NP Preparation Conjugation Conjugation Reaction (Excess Linker) NP_prep->Conjugation Linker_prep This compound Stock Solution Linker_prep->Conjugation Quench Quenching Conjugation->Quench Purify Purification (Dialysis/Filtration) Quench->Purify Charac1 Characterization (DLS, FTIR, TEM) Purify->Charac1 Alkyne_NP Alkyne-NP Suspension Crosslink Crosslinking Reaction (Controlled Stoichiometry) Alkyne_NP->Crosslink Linker_prep2 This compound Stock Solution Linker_prep2->Crosslink Charac2 Characterization (DLS, TEM) Crosslink->Charac2

Caption: Workflow for nanoparticle functionalization and crosslinking.

Hypothetical Signaling Pathway Involvement

Nanoparticle clusters formed using this compound can be designed to interact with cell surface receptors, potentially leading to receptor clustering and the activation of downstream signaling pathways. For example, if the nanoparticles are functionalized with a ligand for a receptor tyrosine kinase (RTK), the formation of nanoparticle clusters could induce receptor dimerization/oligomerization, a key step in their activation.

G cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylation Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response NP_cluster Ligand-Coated Nanoparticle Cluster NP_cluster->RTK Induces Receptor Clustering & Activation

Caption: Hypothetical activation of the MAPK pathway by receptor clustering.

Conclusion

The surface functionalization of nanoparticles with this compound is a versatile strategy for creating advanced nanomaterials. By carefully controlling the reaction conditions, it is possible to either introduce "clickable" azide groups onto the surface of individual nanoparticles or to induce the formation of nanoparticle clusters. These functionalized nanoparticles and their assemblies hold significant promise for a wide range of applications in drug delivery, bioimaging, and regenerative medicine. The protocols and characterization methods outlined in this document provide a foundation for researchers to explore the potential of this exciting technology.

References

Application Notes and Protocols for Hydrogel Formation and Crosslinking with Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal materials for a wide range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture. A key aspect of hydrogel engineering is the crosslinking chemistry used to form the stable network structure.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for hydrogel formation. These reactions are characterized by their high specificity, rapid kinetics, and compatibility with biological systems.

This document provides detailed application notes and protocols for the formation of hydrogels using Azido-PEG6-azide , a homobifunctional crosslinker. This crosslinker can react with polymers functionalized with alkyne groups to form a hydrogel network. The short, flexible PEG6 linker can influence the mechanical properties and mesh size of the resulting hydrogel. These protocols are designed to be adaptable for various research and development applications.

Mechanism of Azide-Alkyne Cycloaddition

This compound acts as a crosslinker by reacting with polymers that have been functionalized with alkyne groups. The two primary methods for this reaction are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method requires a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide, forming a stable triazole linkage. While highly efficient, the potential cytotoxicity of the copper catalyst needs to be considered for biomedical applications, and appropriate purification steps are often necessary.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free "click" reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) that reacts spontaneously with an azide. The high reactivity is driven by the release of ring strain in the cyclooctyne. SPAAC is highly bioorthogonal and cytocompatible, making it ideal for in situ hydrogel formation and cell encapsulation.[1][2]

Experimental Protocols

Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel by reacting a di-alkyne functionalized polymer (e.g., DBCO-terminated hyaluronic acid or a multi-arm PEG-DBCO) with this compound.

Materials:

  • Alkyne-functionalized polymer (e.g., DBCO-functionalized hyaluronic acid, PEG-DBCO)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Micropipettes

  • Vortex mixer

  • Spatula

  • Weighing balance

  • Small reaction vials or molds

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the alkyne-functionalized polymer in PBS (e.g., 10% w/v). The optimal concentration will depend on the desired hydrogel stiffness and should be determined empirically.

    • Prepare a stock solution of this compound in PBS (e.g., 5% w/v). The concentration should be calculated to achieve the desired stoichiometric ratio of azide to alkyne groups. A 1:1 ratio is a good starting point.

  • Hydrogel Formation:

    • In a reaction vial, add the desired volume of the alkyne-functionalized polymer solution.

    • Add the calculated volume of the this compound solution to the vial.

    • Immediately and thoroughly mix the solution by gentle vortexing or pipetting for 15-30 seconds.

    • Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes.[3]

    • The gelation time can be monitored by inverting the vial; the gel is formed when the solution no longer flows.

  • Hydrogel Equilibration (Optional):

    • For applications not involving encapsulated cells, the hydrogel can be washed with PBS to remove any unreacted components. Immerse the hydrogel in a large volume of PBS and allow it to swell for 24-48 hours, with several changes of the PBS.

Protocol 2: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the formation of a hydrogel using a terminal alkyne-functionalized polymer and this compound in the presence of a copper(I) catalyst.

Materials:

  • Terminal alkyne-functionalized polymer (e.g., alkyne-modified gelatin)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4 or deionized water

  • Sterile, nuclease-free water

  • Micropipettes

  • Vortex mixer

  • Spatula

  • Weighing balance

  • Small reaction vials or molds

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the terminal alkyne-functionalized polymer in PBS or water.

    • Prepare a stock solution of this compound in PBS or water.

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).

    • If using a ligand, prepare a stock solution of TBTA in a suitable solvent (e.g., DMSO).

  • Hydrogel Formation:

    • In a reaction vial, combine the alkyne-functionalized polymer solution and the this compound solution. Mix gently.

    • If using a ligand, add it to the polymer mixture.

    • In a separate tube, pre-mix the CuSO₄ and sodium ascorbate solutions. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst.

    • Add the catalyst mixture to the polymer solution.

    • Immediately and thoroughly mix the final solution.

    • Allow the mixture to gel at room temperature. Gelation time can range from minutes to hours depending on the concentrations of reactants and catalyst.

  • Purification:

    • Due to the presence of the copper catalyst, purification is crucial for biomedical applications. Swell the hydrogel in a solution of a chelating agent like EDTA to remove copper ions, followed by extensive washing with PBS.

Characterization of Hydrogels

The physical and chemical properties of the formed hydrogels should be characterized to ensure they meet the requirements of the intended application.

Protocol 3: Rheological Characterization

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

Instrumentation:

  • Rheometer with a parallel plate or cone-and-plate geometry

Procedure:

  • Sample Preparation: Prepare the hydrogel directly on the rheometer plate by mixing the precursor solutions.

  • Time Sweep: Monitor the evolution of G' and G'' over time at a constant frequency and strain to determine the gelation kinetics. The gel point is often defined as the time at which G' > G''.

  • Frequency Sweep: Once the gel is formed, perform a frequency sweep at a constant strain to characterize the mechanical spectrum of the hydrogel.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR) of the hydrogel.

Protocol 4: Swelling Ratio Measurement

The swelling ratio provides information about the hydrophilicity and crosslinking density of the hydrogel.

Procedure:

  • Prepare and weigh the hydrogel sample (W_d, after lyophilization).

  • Immerse the hydrogel in PBS or deionized water at a specific temperature (e.g., 37°C).

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) as: SR = (W_s - W_d) / W_d.

Quantitative Data Summary

The following tables summarize typical quantitative data for hydrogels formed via azide-alkyne cycloaddition. Note that these values are illustrative and will vary depending on the specific polymers, crosslinkers, and reaction conditions used.

Table 1: Gelation Time of Azide-Alkyne Hydrogels

Polymer SystemCrosslinking ChemistryGelation TimeReference
4-arm PEG-DBCO + 4-arm PEG-AzideSPAAC10 - 60 seconds[4]
Hyaluronic Acid-Cyclooctyne + Azide-PEGSPAAC~5 minutes[5]
Alkyne-modified Gelatin + Azido-PEGCuAAC< 30 minutes

Table 2: Mechanical Properties of Azide-Alkyne Hydrogels

Polymer SystemCrosslinking ChemistryYoung's Modulus (kPa)Reference
4-arm PEG-DBCO + 4-arm PEG-AzideSPAAC1 - 18
Alkyne-functionalized HA + Di-azide linkerCuAAC0.5 - 4
Acrylate-PAE-Alkyne + K(N₃)RGD + PEGDACuAAC25 - 58

Table 3: Swelling Properties of Azide-Alkyne Hydrogels

Polymer SystemCrosslinking ChemistrySwelling Ratio (mass-based)Reference
4-arm PEG-DBCO + 4-arm PEG-AzideSPAAC45 - 76
Micellar SPEXA gelsPhotopolymerization300 - 830 %

Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Preparation cluster_formation Hydrogel Formation cluster_characterization Characterization p1 Alkyne-Functionalized Polymer Solution mix Mix Precursors p1->mix p2 This compound Solution p2->mix gel Gelation mix->gel rheo Rheology gel->rheo swell Swelling Studies gel->swell mech Mechanical Testing gel->mech

Caption: Experimental workflow for hydrogel formation and characterization.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Crosslinked Hydrogel alkyne Polymer-DBCO (Strained Alkyne) plus + alkyne->plus azide This compound hydrogel Hydrogel Network (Triazole Linkage) azide->hydrogel SPAAC (Catalyst-free, 37°C) plus->azide

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Applications in Drug Development

The biocompatible nature of hydrogels formed using this compound via SPAAC makes them highly suitable for various drug development applications:

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules, such as small drugs, peptides, and proteins, and release them in a sustained manner. The release kinetics can be tuned by modulating the crosslinking density of the hydrogel.

  • 3D Cell Culture and Spheroid Formation: These hydrogels provide a synthetic extracellular matrix (ECM) mimic for culturing cells in a 3D environment, which is more representative of in vivo conditions than traditional 2D cell culture. This is valuable for drug screening and toxicity studies.

  • Tissue Engineering and Regenerative Medicine: The injectable nature of in situ forming hydrogels allows for minimally invasive delivery of cells and therapeutic agents to target tissues, promoting tissue regeneration.

Conclusion

The use of this compound in combination with alkyne-functionalized polymers provides a versatile platform for creating hydrogels with tunable properties for a wide range of biomedical and pharmaceutical applications. The choice between SPAAC and CuAAC chemistries will depend on the specific requirements of the application, with SPAAC being the preferred method for applications involving living cells due to its catalyst-free and bioorthogonal nature. The protocols and data presented here serve as a guide for researchers to develop and characterize hydrogels tailored to their specific needs.

References

Application Notes and Protocols for Live Cell Labeling with Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The ability to specifically label and track live cells is a cornerstone of modern cell biology, enabling the study of cellular dynamics, interactions, and functions in real-time. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for specific covalent reactions to occur within a biological environment without interfering with native cellular processes.[1][2] The azide group is a particularly useful bioorthogonal handle due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups.[3][4]

This document provides detailed application notes and protocols for the use of Azido-PEG6-azide, a bifunctional linker, in the context of live cell labeling. While not a direct metabolic labeling agent itself, this compound can be employed to functionalize cell surfaces that have been engineered to present a reactive partner for one of its azide moieties. This is typically achieved through metabolic glycoengineering, where cells are cultured with an unnatural sugar bearing a bioorthogonal functional group, such as an alkyne.[5]

The primary strategy outlined here involves a two-step process:

  • Metabolic incorporation of an alkyne-modified sugar into the cell surface glycans.

  • Reaction of the alkyne-modified cells with this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for live cell applications due to the toxicity of copper catalysts.

This procedure results in cells decorated with a PEG linker terminating in a free azide group. This terminal azide can then be used as a handle for subsequent conjugation of various probes, such as fluorophores, biotin, or drug molecules, for a wide range of downstream applications.

Data Presentation

Table 1: Comparison of Bioorthogonal Reactions for Live Cell Labeling
Reaction TypeTypical ReactantsSecond-Order Rate Constant (k₂)Key Advantages for Live Cell LabelingKey Disadvantages
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)~0.1 - 1 M⁻¹s⁻¹Copper-free, highly bioorthogonal, rapid kinetics.Strained alkynes can be less stable.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne~10² - 10³ M⁻¹s⁻¹Very fast and efficient reaction.Requires a copper(I) catalyst, which is cytotoxic to live cells.
Staudinger Ligation Azide + Phosphine~10⁻³ - 10⁻² M⁻¹s⁻¹Bioorthogonal and biocompatible.Slower reaction kinetics compared to click chemistry.
Table 2: Recommended Concentrations and Incubation Times for Metabolic Glycoengineering
Azido/Alkyne SugarCell Line ExampleRecommended ConcentrationIncubation Time
Ac4ManNAz (N-azidoacetylmannosamine, peracetylated)Jurkat, CHO25-100 µM24-72 hours
Ac4GalNAz (N-azidoacetylgalactosamine, peracetylated)Various25-50 µM24-72 hours
Ac4GlcNAz (N-azidoacetylglucosamine, peracetylated)Various25-50 µM24-72 hours
ManNAl (N-pentynoyl-D-mannosamine)Various25-50 µM24-72 hours

Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Alkynes

This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycoproteins.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat) in appropriate culture medium

  • Alkyne-modified sugar (e.g., N-pentynoyl-D-mannosamine, ManNAl)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture incubator and other standard cell culture equipment

Procedure:

  • Culture cells to approximately 80% confluency in a suitable culture vessel.

  • Prepare a stock solution of the alkyne-modified sugar in DMSO or sterile PBS.

  • Add the alkyne-modified sugar to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM). Include a vehicle-only control.

  • Incubate the cells for 24-72 hours under standard culture conditions to allow for metabolic incorporation of the alkyne sugar into cell surface glycans.

  • After the incubation period, the cells are ready for labeling with this compound.

Protocol 2: Labeling of Alkyne-Modified Live Cells with this compound via SPAAC

This protocol details the reaction of the metabolically incorporated alkynes with this compound.

Materials:

  • Alkyne-modified live cells (from Protocol 1)

  • This compound

  • Complete cell culture medium

  • PBS, sterile

Procedure:

  • Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO or sterile PBS).

  • Gently wash the alkyne-modified cells twice with pre-warmed sterile PBS to remove any un-incorporated sugar.

  • Add fresh, pre-warmed complete cell culture medium to the cells.

  • Add the this compound stock solution to the cells to a final concentration of 50-100 µM.

  • Incubate the cells for 1-2 hours at 37°C in a cell culture incubator.

  • Wash the cells three times with sterile PBS to remove any unreacted this compound.

  • The cells are now functionalized with terminal azide groups and can be used in downstream applications or further labeling steps.

Protocol 3: Detection of Azide-Functionalized Cells with a Fluorescent Probe

This protocol describes the labeling of the newly installed azide groups with a fluorescent probe containing a strained alkyne (e.g., DBCO-fluorophore) for visualization.

Materials:

  • Azide-functionalized live cells (from Protocol 2)

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-Cy5)

  • Complete cell culture medium

  • PBS, sterile

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a stock solution of the DBCO-fluorophore in DMSO.

  • Wash the azide-functionalized cells twice with pre-warmed sterile PBS.

  • Resuspend or cover the cells with fresh, pre-warmed complete cell culture medium.

  • Add the DBCO-fluorophore stock solution to the cells to a final concentration of 10-50 µM.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with sterile PBS to remove any excess fluorescent probe.

  • The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Functionalization cluster_2 Step 3: Detection/Further Conjugation a Live Cell b Add Alkyne-Modified Sugar (e.g., ManNAl) a->b Incubate 24-72h c Metabolically Incorporated Alkyne on Cell Surface b->c d Add this compound c->d e SPAAC Reaction (Copper-Free Click) d->e f Cell Surface Functionalized with Terminal Azide e->f g Add DBCO-Fluorophore (or other probe) f->g h SPAAC Reaction g->h i Labeled Live Cell h->i

Caption: Experimental workflow for labeling live cells.

G cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cell_surface Cell Surface Glycan alkyne Alkyne Group azido_peg_azide This compound start Metabolically Incorporated Alkyne product PEGylated Cell Surface with Terminal Azide start->product Reacts with one azide group reagent This compound reagent->product

Caption: Cell surface functionalization via SPAAC.

G cluster_detection Detection via SPAAC azide_surface Azide-Functionalized Cell Surface dbco_probe DBCO-Probe (e.g., Fluorophore) start_detect Terminal Azide on Cell Surface product_detect Fluorescently Labeled Cell start_detect->product_detect Click Reaction reagent_detect DBCO-Fluorophore reagent_detect->product_detect

Caption: Detection of azide-functionalized cells.

References

Revolutionizing Targeted Drug Delivery: Applications and Protocols for Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of precision medicine, the development of sophisticated drug delivery systems is paramount. Azido-PEG6-azide, a homobifunctional polyethylene glycol (PEG) linker, has emerged as a critical tool for researchers, scientists, and drug development professionals. Its unique properties facilitate the construction of highly specific and effective targeted drug delivery vehicles. This document provides detailed application notes and experimental protocols for the utilization of this compound in creating advanced therapeutic nanoparticles.

Introduction to this compound in Targeted Drug Delivery

This compound is a versatile crosslinker featuring azide (N₃) groups at both ends of a six-unit polyethylene glycol chain. This structure is ideal for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[1] The PEG component enhances the solubility, stability, and pharmacokinetic profile of the drug carrier, while the terminal azide groups provide handles for the covalent attachment of targeting ligands and therapeutic agents.[2] This dual functionality allows for the precise engineering of nanoparticles that can navigate the biological milieu, recognize specific cellular targets, and release their payload in a controlled manner.

The primary advantage of using a homobifunctional linker like this compound lies in its ability to participate in sequential or one-pot click chemistry reactions. This enables the conjugation of a targeting moiety (e.g., an antibody, peptide, or aptamer) to one end of the linker and a therapeutic drug to the other, all anchored to a nanoparticle core. This modular approach offers unparalleled control over the final construct of the drug delivery system.

Core Applications

The applications of this compound in targeted drug delivery are extensive and include:

  • Oncology: Development of nanoparticles that specifically target tumor cells, thereby increasing the therapeutic index of potent anticancer drugs while minimizing off-target toxicity.

  • Gene Therapy: Construction of non-viral vectors for the targeted delivery of genetic material (siRNA, mRNA, DNA) to specific cell types.

  • Immunotherapy: Engineering of nanoparticles for the targeted activation or suppression of the immune system.

  • Infectious Diseases: Creation of nanocarriers that can deliver antimicrobial agents directly to infected cells or pathogens.

Quantitative Data on PEGylated Nanoparticles

The physical and biological properties of nanoparticles are significantly influenced by PEGylation. The following tables summarize representative data from studies on drug-loaded nanoparticles, illustrating the impact of surface modification on key parameters. While these studies may not have used this compound specifically, the data is indicative of the expected outcomes.

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

Nanoparticle FormulationDrugAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
Curcumin-loaded PLGA NPs[3]Curcumin150 ± 100.2-25 ± 2Not Reported
Doxorubicin-loaded IONPs[4]Doxorubicin10–25Not ReportedNot Reported72
DOX-loaded mSiO₂ NPs[5]Doxorubicin~80Not ReportedNot Reported7.66 - 48.16 (mg/kg)

Table 2: In Vitro Cytotoxicity of Drug-Loaded Nanoparticles

Cell LineTreatmentIC₅₀ Value (µM)
Breast Cancer CellsFree Curcumin15 ± 1.0
Breast Cancer CellsCurcumin-loaded PLGA NPs5 ± 0.5
HeLa CellsDoxorubicin-loaded IONPsDose-dependent cytotoxicity

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and functionalization of nanoparticles for targeted drug delivery using an azido-PEG linker. These should be optimized for specific nanoparticle systems and targeting ligands.

Protocol 1: Synthesis of Azido-Functionalized Nanoparticles

This protocol describes the surface modification of nanoparticles with a terminal azide group, which is the first step in creating a platform for click chemistry-based drug and ligand conjugation.

Materials:

  • Nanoparticle core (e.g., gold nanoparticles, iron oxide nanoparticles, PLGA nanoparticles)

  • Azido-PEG-silane (for silica or iron oxide NPs) or Azido-thiol-PEG (for gold NPs)

  • Appropriate solvents (e.g., ethanol, deionized water, DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Nanoparticle Synthesis: Synthesize the desired nanoparticle core using established methods. For example, citrate-stabilized gold nanoparticles can be prepared by the Turkevich method.

  • Surface Activation (if necessary): For some nanoparticle types, the surface may need to be activated to present functional groups (e.g., amines, carboxyls) for subsequent PEGylation.

  • PEGylation with Azido-PEG Linker:

    • For Iron Oxide or Silica Nanoparticles: Disperse the nanoparticles in an ethanol/water mixture. Add Azido-PEG-silane and stir at room temperature for 24 hours.

    • For Gold Nanoparticles: To a solution of citrate-stabilized gold nanoparticles, add an ethanolic solution of Azido-thiol-PEG and stir for 12-24 hours at room temperature to allow for ligand exchange.

  • Purification: Wash the azido-functionalized nanoparticles to remove unreacted reagents. For magnetic nanoparticles, this can be done by magnetic decantation. For other types, centrifugation and resuspension are effective.

  • Characterization: Confirm the successful functionalization by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (look for the characteristic azide peak around 2100 cm⁻¹), Dynamic Light Scattering (DLS) for size and polydispersity, and zeta potential measurements to assess surface charge changes.

Protocol 2: Conjugation of Targeting Ligand and Drug via Click Chemistry

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-modified targeting ligand and an alkyne-modified drug to the azido-functionalized nanoparticles. A similar approach can be used for strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-modified molecule, which avoids the need for a copper catalyst.

Materials:

  • Azido-functionalized nanoparticles from Protocol 1

  • Alkyne-modified targeting ligand (e.g., peptide, antibody fragment)

  • Alkyne-modified drug molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄ and THPTA in deionized water.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water.

    • Dissolve the alkyne-modified targeting ligand and alkyne-modified drug in a suitable solvent (e.g., DMSO, water).

  • Reaction Setup:

    • In a reaction vessel, disperse the azido-functionalized nanoparticles in PBS.

    • Add the alkyne-modified targeting ligand and alkyne-modified drug to the nanoparticle suspension. The molar ratios should be optimized based on the desired degree of functionalization.

  • Click Reaction:

    • Premix the CuSO₄ and THPTA solutions.

    • Add the copper/ligand mixture to the nanoparticle solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purification: Purify the final drug-loaded targeted nanoparticles to remove the copper catalyst, unreacted ligands, and drugs. This can be achieved through dialysis, size-exclusion chromatography, or centrifugal filtration.

  • Final Characterization: Characterize the final construct to confirm the conjugation of both the targeting ligand and the drug. Techniques can include UV-Vis spectroscopy, fluorescence spectroscopy (if using fluorescent molecules), and liquid chromatography-mass spectrometry (LC-MS) of released components. DLS and zeta potential should be re-measured to determine the final size and surface charge.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in creating a targeted drug delivery system with this compound, the following diagrams are provided.

G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_conjugation Bioconjugation via Click Chemistry cluster_delivery Targeted Drug Delivery NP_Core Nanoparticle Core (e.g., PLGA, Au, Fe3O4) Functionalized_NP Azido-Functionalized Nanoparticle NP_Core->Functionalized_NP Surface Modification Azido_PEG_Linker This compound Azido_PEG_Linker->Functionalized_NP Targeted_NP Targeted Drug-Loaded Nanoparticle Functionalized_NP->Targeted_NP Targeting_Ligand Targeting Ligand (Alkyne-modified) Targeting_Ligand->Targeted_NP Drug Therapeutic Drug (Alkyne-modified) Drug->Targeted_NP Injection Systemic Administration Targeted_NP->Injection Circulation Bloodstream Circulation Injection->Circulation Targeting Receptor-Mediated Targeting Circulation->Targeting Uptake Cellular Uptake Targeting->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: Experimental workflow for targeted drug delivery system development.

G cluster_components Components of the Nanoparticle cluster_assembly Assembly NP Nanoparticle Core PEG This compound Linker NP->PEG Functionalization Ligand Targeting Ligand PEG->Ligand Click Chemistry Drug Drug PEG->Drug Click Chemistry a1

Caption: Logical relationship of the nanoparticle components.

Conclusion

This compound is a powerful and versatile tool in the design and synthesis of advanced targeted drug delivery systems. Its ability to leverage the benefits of PEGylation with the efficiency and specificity of click chemistry allows for the creation of highly tailored nanomedicines. The protocols and data presented here provide a foundational guide for researchers to harness the potential of this innovative linker in developing the next generation of targeted therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azido-PEG6-Azide Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG6-azide click reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this versatile PEG linker. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter, particularly concerning low reaction yields.

Troubleshooting Guide: Low Product Yield

This guide provides solutions to common problems encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound.

Question: My click reaction has a very low or no yield. What should I check first?

Answer: When facing low or no product yield, a systematic check of the fundamental reaction components is the best approach.

  • Verify Reagent Integrity: Ensure that your azide and alkyne starting materials are pure and have not degraded. Azides, in particular, can be sensitive.

  • Confirm Catalyst Activity: The most common culprit for a failed CuAAC reaction is an inactive copper catalyst. The active species is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state.[1] It is often more reliable to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[1][2] Always use a freshly prepared solution of the reducing agent.[3]

  • Check for Inhibitors: Certain functional groups or impurities in your reaction mixture can chelate the copper catalyst, rendering it inactive.[1] Buffers containing high concentrations of Tris or chloride can also interfere with the reaction.

Question: I've confirmed my reagents are fine, but the yield is still low. What are the next steps in troubleshooting?

Answer: If the basic components seem correct, the next step is to look at the reaction conditions and potential side reactions.

dot

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low or No Yield check_reagents 1. Check Reagent Integrity - Purity of Azide/Alkyne? - Degradation? start->check_reagents check_catalyst 2. Verify Catalyst System - Fresh Reducing Agent? - Correct Copper Source? - Cu(I) Oxidation? check_reagents->check_catalyst Reagents OK sol_reagents Use fresh/purified reagents check_reagents->sol_reagents check_conditions 3. Evaluate Reaction Conditions - Solvent Solubility? - Buffer Compatibility? - Temperature Optimal? check_catalyst->check_conditions Catalyst OK sol_catalyst Use fresh sodium ascorbate. Use a stabilizing ligand (e.g., THPTA). check_catalyst->sol_catalyst optimize 4. Optimize Reaction - Increase Catalyst/Ligand? - Add Co-solvent (e.g., DMSO)? - Degas Solvent? check_conditions->optimize Conditions OK sol_conditions Change solvent or buffer. Adjust temperature. check_conditions->sol_conditions analyze_side_reactions 5. Analyze for Side Reactions - Alkyne Homocoupling? - Substrate Degradation? optimize->analyze_side_reactions Yield Still Low sol_optimize Increase reagent concentration. Perform under inert atmosphere. optimize->sol_optimize success Successful Reaction analyze_side_reactions->success Issue Resolved sol_side_reactions Use excess reducing agent. Add aminoguanidine to prevent substrate modification. analyze_side_reactions->sol_side_reactions

Caption: A decision-making process for troubleshooting low-yield CuAAC reactions.

Common Issues, Causes, and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Inactivation: Oxidation of active Cu(I) to inactive Cu(II).a) Use a freshly prepared reducing agent like sodium ascorbate to maintain the Cu(I) state. b) Employ a copper-stabilizing ligand (e.g., THPTA, BTTAA) to protect Cu(I) from oxidation. c) Minimize oxygen exposure by degassing solvents or running the reaction under an inert atmosphere (Nitrogen or Argon).
Poor Substrate Solubility: Aggregation of one or both reactants in the chosen solvent.a) Add organic co-solvents like DMSO, DMF, or acetonitrile (up to 10%) to improve solubility. b) Test different aqueous buffer systems.
Copper Sequestration: Substrates (especially proteins or peptides with histidine residues) contain groups that strongly bind copper, making it unavailable for catalysis.a) Increase the concentration of the copper catalyst and ligand. b) Add a sacrificial metal ion like Zn(II) or Ni(II) to occupy the metal-binding sites.
Inhibitory Buffer Components: Buffers with high concentrations of chelating agents (like EDTA), Tris, or chloride can interfere with the catalyst.a) Purify substrates to remove any interfering components. b) Switch to a non-inhibitory buffer system like PBS or HEPES.
Reaction Stalls Before Completion Depletion of Reducing Agent: The reducing agent (e.g., sodium ascorbate) is consumed over time by dissolved oxygen.a) Ensure a sufficient excess of the reducing agent is used from the start. b) Cap the reaction tube to minimize further oxygen diffusion.
Substrate/Product Instability: A reactant or the product is degrading under the reaction conditions.a) Monitor the reaction at different time points using TLC or LC-MS to check for degradation. b) If instability is observed, try running the reaction at a lower temperature for a longer duration.
Multiple Products Observed Alkyne Homocoupling (Glaser Coupling): A common side reaction, especially when Cu(I) is oxidized to Cu(II).a) Maintain a sufficient concentration of the reducing agent. b) Use a stabilizing ligand to protect the Cu(I) catalyst. c) Perform the reaction under an inert atmosphere to minimize oxygen.
Substrate Modification: Byproducts of ascorbate oxidation can react with certain amino acid residues (like arginine and lysine) on proteins.Add aminoguanidine to the reaction mixture to trap these reactive byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the CuAAC reaction? The most convenient and widely used method is to generate the active Cu(I) catalyst in situ from a Cu(II) salt, with copper(II) sulfate (CuSO₄) being the most popular choice, combined with a reducing agent like sodium ascorbate. Direct use of Cu(I) salts like CuI is possible but not always recommended for achieving maximum reaction rates, as the iodide ions can interfere with catalysis.

Q2: How important is a ligand, and which one should I choose? A ligand is critical for stabilizing the Cu(I) oxidation state, accelerating the reaction rate, and protecting sensitive biomolecules from oxidative damage. For bioconjugation in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and its derivatives are highly recommended.

Q3: In what order should I add my reagents? To minimize potential degradation of sensitive substrates, a recommended order of addition is to first mix the CuSO₄ with the ligand. Then, add this mixture to the solution containing your this compound and alkyne-functionalized molecule. Finally, initiate the reaction by adding the fresh sodium ascorbate solution.

Q4: Can I perform the reaction in aqueous buffers? Yes, one of the major advantages of the CuAAC reaction is its compatibility with a wide range of solvents, including aqueous buffers over a pH range of 4 to 12. This makes it exceptionally well-suited for bioconjugation applications.

Q5: How can I monitor the progress of my reaction? Reaction progress can be monitored by taking small aliquots at various time points and analyzing them using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or HPLC. For TLC, you should see the disappearance of the starting material spots and the appearance of a new spot for the product.

Q6: What is the best way to purify the final product? Purification methods depend on the nature of your conjugated molecule. Common techniques include size-exclusion chromatography, affinity chromatography, dialysis to remove excess reagents and the copper catalyst, or precipitation. For oligonucleotide conjugates, precipitation with acetone/lithium perchlorate or ethanol/sodium acetate is a common method.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for the conjugation of an alkyne-containing molecule to this compound. Optimization of concentrations, temperature, and reaction time may be necessary for your specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared )

  • Aminoguanidine stock solution (optional, e.g., 100 mM in water)

  • Reaction Buffer/Solvent (e.g., PBS, or a mixture like t-BuOH/H₂O)

Typical Reaction Component Concentrations
ComponentFinal Concentration (Typical Range)Notes
Limiting Reagent (Azide or Alkyne)10 µM - 100 µMFor bioconjugation, concentrations are often low.
Other Reagent1.1 - 10 equivalentsA slight excess of one reagent can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mM
Ligand (e.g., THPTA)1 - 5 equivalents relative to CopperA 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidation.
Sodium Ascorbate5 - 50 equivalents relative to CopperA significant excess is used to maintain a reducing environment.

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule in your chosen reaction buffer or solvent.

  • Catalyst-Ligand Premix: In a separate tube, prepare the catalyst-ligand complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. Let it stand for a few minutes.

  • Reaction Assembly: Add the catalyst-ligand premix to the solution containing the azide and alkyne. If using, add the aminoguanidine solution at this stage.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 4 hours, or even overnight at 4°C if the biomolecules are sensitive. Gentle heating (e.g., 40-60 °C) can be used to accelerate slow reactions if the substrates are stable.

  • Monitoring: Follow the reaction's progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis, or precipitation) to remove the catalyst and unreacted starting materials.

Visualizing the Catalytic Cycle

The CuAAC reaction proceeds through a catalytic cycle involving the copper(I) species. Understanding this cycle can help in troubleshooting, as it highlights the central role of the active Cu(I) state.

dot

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_redox Catalyst Maintenance CuI L-Cu(I) Acetylide L-Cu(I)-C≡C-R1 (Copper Acetylide) CuI->Acetylide + Alkyne - H+ CuII L-Cu(II) (Inactive) CuI->CuII Oxidation (O2) Alkyne R1-C≡CH (Terminal Alkyne) Azide R2-N3 (Azide) Product 1,4-Disubstituted Triazole Product->CuI - Product (Catalyst Regeneration) Intermediate Six-membered Cu(III) Intermediate Acetylide->Intermediate + Azide Intermediate->Product Reductive Elimination CuII->CuI Reduction Ascorbate Sodium Ascorbate

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on the use of Azido-PEG6-azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to troubleshoot and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CuAAC reaction?

A1: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction. It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[3][4][5]

Q2: Why is a ligand necessary for my CuAAC reaction?

A2: Ligands are crucial for several reasons in CuAAC reactions, especially in biological contexts. They stabilize the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state. Ligands can also accelerate the reaction rate and protect sensitive biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by the copper catalyst. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) are commonly used ligands.

Q3: Can the length of the PEG chain in this compound affect the reaction?

A3: Yes, the length of the PEG linker can influence the reaction. While longer PEG chains can enhance the solubility of molecules, they might also introduce steric hindrance around the azide functional groups, potentially reducing the reaction rate. However, for a relatively short linker like PEG6, significant steric hindrance is less likely to be a primary issue compared to much larger PEG chains.

Q4: What are the most common reasons for low yield in a CuAAC reaction with this compound?

A4: Low yields in CuAAC reactions with PEG linkers can stem from several factors:

  • Catalyst Inactivation: The Cu(I) catalyst is susceptible to oxidation.

  • Side Reactions: The primary side reaction to consider is the oxidative homocoupling of the alkyne, known as Glaser-Hay coupling.

  • Copper Sequestration: Other molecules in your reaction mixture containing functional groups like thiols can chelate the copper, rendering it inactive.

  • Poor Solubility: Although PEG enhances solubility, the overall molecule's solubility should be considered in the chosen solvent system.

Q5: How can I monitor the progress of my CuAAC reaction?

A5: The progress of the reaction can be monitored using various analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), or Thin Layer Chromatography (TLC). For specific applications, if one of the reactants is fluorescent, fluorescence spectroscopy can be a powerful tool to track the reaction's advancement.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Question: I am not observing the expected product, or the yield is very low. What steps should I take to troubleshoot this?

Answer: Low or no product formation is a common issue that can often be resolved by systematically evaluating your reaction components and conditions.

Troubleshooting Steps:

  • Verify Reagent Quality and Concentration:

    • Azide and Alkyne: Confirm the purity and concentration of your this compound and alkyne-containing molecule. Degradation of starting materials can be a factor.

    • Sodium Ascorbate: Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time, leading to inefficient reduction of Cu(II) to Cu(I).

  • Optimize the Catalyst System:

    • Copper Source: Copper(II) sulfate (CuSO₄) is a common and convenient source for generating the Cu(I) catalyst in situ.

    • Ligand-to-Copper Ratio: A 5:1 molar ratio of ligand (e.g., THPTA) to copper is often recommended to protect biomolecules and stabilize the catalyst. You can screen different ratios to find the optimal condition for your specific system.

    • Order of Addition: The order of reagent addition is critical. It is recommended to first mix the CuSO₄ with the ligand before adding it to the solution containing the azide and alkyne. The reaction is then initiated by the addition of sodium ascorbate.

  • Control for Oxygen Exposure:

    • The Cu(I) catalyst is sensitive to oxygen. While not always necessary for robust reactions, deoxygenating your solvents by sparging with nitrogen or argon can improve reproducibility, especially for sensitive substrates. Capping the reaction tube can also help minimize oxygen exposure.

Experimental Protocol: Screening for Optimal Catalyst Concentration

This protocol uses a model system to determine the best copper and ligand concentrations without consuming your valuable reagents.

  • Prepare Stock Solutions:

    • Model Alkyne (e.g., Propargyl alcohol): 10 mM in reaction buffer.

    • Fluorogenic Azide (e.g., a coumarin azide): 5 mM in DMSO.

    • CuSO₄: 20 mM in water.

    • THPTA Ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup: In a microplate or microcentrifuge tubes, set up a series of reactions varying the final concentration of CuSO₄ (e.g., 50 µM, 100 µM, 250 µM) while maintaining a constant ligand-to-copper ratio (e.g., 5:1). Keep the concentrations of the model alkyne and fluorogenic azide constant.

  • Initiate and Incubate: Add the freshly prepared sodium ascorbate solution to initiate the reaction. Incubate at room temperature for a set time (e.g., 1 hour).

  • Analysis: Measure the fluorescence of each reaction. The condition that yields the highest fluorescence intensity indicates the optimal catalyst concentration for your system.

ParameterRecommended Starting RangeNotes
Copper (CuSO₄) Concentration 50 µM - 1 mMHigher concentrations are not always better and can lead to side reactions.
Ligand (THPTA) to Copper Ratio 2:1 to 5:1A 5:1 ratio is often recommended for bioconjugation to protect against ROS.
Sodium Ascorbate Concentration 5 mM - 20 mMShould be in excess relative to the copper concentration.
Reactant (Azide/Alkyne) Ratio 1:1 to 1.5:1A slight excess of one reactant can sometimes drive the reaction to completion.
Issue 2: Presence of Unexpected Byproducts

Question: My analysis shows the presence of side products in my reaction mixture. What are these byproducts and how can I minimize them?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of your alkyne starting material (Glaser-Hay coupling). Other side reactions can occur, especially with sensitive biomolecules.

Troubleshooting Steps:

  • Minimize Oxygen: As Glaser coupling is an oxidative process, reducing oxygen exposure by working under an inert atmosphere (nitrogen or argon) can significantly decrease the formation of this byproduct.

  • Optimize Copper Concentration: Using the lowest effective concentration of the copper catalyst can help minimize side reactions. Refer to the catalyst optimization protocol above.

  • Protect Sensitive Functional Groups: If your molecule contains sensitive functional groups like thiols or certain amino acid residues (histidine, arginine), they can be susceptible to oxidation or can chelate the copper catalyst.

    • Adding a scavenger like aminoguanidine can help protect arginine residues from modification by ascorbate byproducts.

    • For molecules with free thiols, consider reversible protection strategies if they are not the intended site of conjugation. A recently identified side reaction involves the formation of thiotriazoles in the presence of free thiols.

Experimental Protocol: General CuAAC Reaction with this compound

This protocol provides a starting point for your CuAAC reaction.

  • Prepare Stock Solutions:

    • This compound: 10 mM in a suitable solvent (e.g., DMSO, water).

    • Alkyne-functionalized molecule: 10 mM in a compatible solvent.

    • CuSO₄: 20 mM in water.

    • THPTA: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup (for a 200 µL final volume):

    • In a microcentrifuge tube, combine:

      • Your alkyne-functionalized molecule to a final concentration of 100 µM.

      • This compound to a final concentration of 120 µM (1.2 equivalents).

      • Reaction Buffer (e.g., phosphate buffer, pH 7.4) to bring the volume to ~180 µL.

    • Prepare the catalyst premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.

    • Add the 7.5 µL of the catalyst premix to the reaction tube.

  • Initiate the Reaction:

    • Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction by inverting the tube.

  • Incubation and Monitoring:

    • Incubate at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS or HPLC.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.

    • Purify the product using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted starting materials.

ParameterTypical ValueReference
Reaction Temperature Room Temperature to 50°C
Reaction Time 30 minutes to 48 hours
pH 4 - 12 (often performed around 7.4 for biomolecules)
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, t-BuOH/H₂O

Visualizing the Process

To aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows and potential issues.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) B Prepare Catalyst Premix (CuSO4 + Ligand) C Combine Azide, Alkyne, and Catalyst Premix D Initiate with Sodium Ascorbate C->D E Incubate at RT D->E F Monitor Reaction (LC-MS, HPLC) E->F G Quench Reaction (e.g., EDTA) F->G H Purify Product (SEC, Dialysis) G->H

Caption: General experimental workflow for a CuAAC reaction.

CuAAC_Troubleshooting cluster_catalyst Catalyst Issues cluster_reagents Reagent Problems cluster_conditions Reaction Conditions Start Low Yield or No Product C1 Cu(I) Oxidation Start->C1 C2 Incorrect Ligand:Cu Ratio Start->C2 C3 Copper Sequestration Start->C3 R1 Degraded Ascorbate Start->R1 R2 Impure Starting Materials Start->R2 Cond1 Oxygen Exposure Start->Cond1 Cond2 Incorrect pH or Solvent Start->Cond2 Sol_C1 Solution: Deoxygenate Solvents C1->Sol_C1 Sol_C2 Solution: Optimize Ratio (e.g., 5:1) C2->Sol_C2 Sol_C3 Solution: Add Sacrificial Chelator C3->Sol_C3 Sol_R1 Solution: Use Fresh Ascorbate R1->Sol_R1 Sol_R2 Solution: Verify Purity (NMR, MS) R2->Sol_R2 Sol_Cond1 Solution: Use Inert Atmosphere Cond1->Sol_Cond1 Sol_Cond2 Solution: Screen Solvents/Buffers Cond2->Sol_Cond2

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

Technical Support Center: Purification of Azido-PEG6-Azide Conjugation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Azido-PEG6-azide conjugation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound conjugation reaction mixture?

A1: A typical this compound conjugation reaction, often a "click chemistry" reaction like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), will likely contain the following impurities:

  • Unreacted this compound: Excess PEG reagent is often used to drive the reaction to completion.

  • Unreacted alkyne- or strained alkyne-containing molecule (e.g., protein, peptide, small molecule): The substrate that is being conjugated to the PEG linker.

  • Byproducts of the conjugation reaction: This can include catalyst-related impurities (e.g., copper ions in CuAAC) or byproducts from side reactions.[1]

  • Hydrolyzed PEG reagents: Depending on the reaction conditions and the stability of other functional groups present on the PEG linker.[]

  • Aggregates: High concentrations of reactants or improper reaction conditions can lead to the formation of protein or conjugate aggregates.

Q2: Which chromatographic technique is best for purifying my this compound conjugation product?

A2: The optimal chromatographic technique depends on the properties of your target molecule (e.g., protein, peptide, small molecule) and the nature of the impurities. Here is a summary of commonly used methods for purifying PEGylated molecules:

Purification MethodPrincipleBest ForAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Removing small molecule impurities like excess this compound from a much larger protein conjugate.[][3]Mild conditions, good for separating molecules with significant size differences.[]Cannot separate species of similar size, such as positional isomers or conjugates with slightly different PEGylation degrees.
Ion Exchange Chromatography (IEX) Separation based on surface charge.Separating proteins with different degrees of PEGylation (mono-, di-, multi-PEGylated) and positional isomers.High resolving power for molecules with different charge properties.The shielding effect of the PEG chain can reduce charge differences, making separation less effective for highly PEGylated species.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.High-resolution analysis and purification of smaller conjugates like PEGylated peptides and oligonucleotides.Excellent for separating molecules with differences in hydrophobicity and can resolve positional isomers.Can be denaturing for some proteins. Requires organic solvents.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Purifying PEGylated proteins where the PEG chain alters the overall hydrophobicity.Maintains the native conformation of proteins.Resolution can be poor for species with small differences in hydrophobicity, especially with smaller PEG chains.

Q3: How can I confirm the purity and identity of my final this compound conjugation product?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation and to assess the presence of unconjugated protein.

  • HPLC (SEC, IEX, RP-HPLC): To quantify the purity of the conjugate and separate different PEGylated species.

  • Mass Spectrometry (MS): To confirm the exact molecular weight of the conjugate, thereby confirming the number of attached PEG chains.

  • NMR Spectroscopy: For detailed structural characterization, especially for smaller molecule conjugates, to confirm the formation of the triazole ring in click chemistry reactions.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Broad peak of the conjugate in SEC - Polydispersity of the PEG reagent (Note: this compound should be monodisperse).- Non-optimal chromatographic conditions.- Interaction of the conjugate with the column matrix.- For broader PEG distributions, expect broader peaks.- Optimize flow rate and mobile phase composition.- Increase the ionic strength of the mobile phase or add a small percentage of an organic modifier to minimize secondary interactions.
Low recovery of the conjugated product - Non-specific binding to the chromatography resin or membrane filters.- Precipitation of the conjugate on the column.- Pre-treat membranes according to the manufacturer's instructions.- For chromatography, adjust buffer pH or ionic strength.- Ensure the conjugate is soluble in the purification buffer.
Presence of unconjugated protein/molecule in the final product - Incomplete reaction.- Inefficient purification.- Optimize the conjugation reaction (e.g., increase the molar excess of the PEG reagent, extend reaction time).- Choose a purification method with higher resolution for separating the conjugate from the unconjugated species (e.g., IEX or HIC over SEC if size difference is small).
Presence of excess this compound in the final product - Inefficient removal of small molecule reagents.- If using SEC, ensure the column has sufficient resolution to separate the high MW conjugate from the low MW PEG reagent.- For larger scale, consider tangential flow filtration (TFF) or dialysis with an appropriate molecular weight cut-off (MWCO) membrane.
Multiple peaks for the conjugated product in IEX or RP-HPLC - Presence of multi-PEGylated species (conjugates with one, two, or more PEG chains).- Presence of positional isomers (PEG attached at different sites on the molecule).- This is expected if the target molecule has multiple reaction sites. IEX and RP-HPLC are powerful techniques for separating these different species.- If a single species is desired, further optimization of the conjugation reaction to favor mono-PEGylation or site-specific conjugation is needed.

Experimental Protocols

General Protocol for Purification of a Protein-Azido-PEG6-azide Conjugate

This protocol provides a general workflow for purifying a protein conjugated with this compound via a click chemistry reaction.

1. Removal of Excess Small Molecules (Desalting/Buffer Exchange):

  • Objective: To remove unreacted this compound and other small molecule reagents from the reaction mixture.

  • Method: Use a desalting column (e.g., Sephadex G-25) or perform dialysis/tangential flow filtration with a membrane that has a Molecular Weight Cut-Off (MWCO) significantly lower than the protein conjugate (e.g., 10 kDa MWCO for a >50 kDa protein).

  • Procedure (Desalting Column):

    • Equilibrate the desalting column with the desired buffer for the next purification step (e.g., IEX binding buffer).

    • Apply the conjugation reaction mixture to the column.

    • Elute with the equilibration buffer and collect the fractions containing the high molecular weight conjugate, which will elute first. Monitor the elution profile using UV absorbance at 280 nm.

2. Chromatographic Separation of Conjugated and Unconjugated Species:

  • Objective: To separate the PEGylated protein from the unconjugated protein.

  • Method: Ion Exchange Chromatography (IEX) is often the method of choice.

  • Procedure (Cation Exchange Chromatography - example):

    • Equilibrate the cation exchange column with a low ionic strength binding buffer (e.g., 20 mM MES, pH 6.0).

    • Load the desalted sample from the previous step onto the column.

    • Wash the column with the binding buffer to remove any unbound molecules.

    • Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer). Typically, the PEGylated protein will elute earlier than the more positively charged unconjugated protein due to the shielding effect of the PEG chains.

    • Collect fractions across the gradient and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the pure conjugate.

3. Final Polishing and Formulation (Optional):

  • Objective: To remove any remaining impurities or aggregates and to exchange the purified conjugate into a final storage buffer.

  • Method: Size Exclusion Chromatography (SEC) is ideal for this step.

  • Procedure:

    • Equilibrate the SEC column with the final formulation buffer (e.g., PBS, pH 7.4).

    • Pool the pure fractions from the IEX step and concentrate if necessary.

    • Load the concentrated sample onto the SEC column.

    • Elute with the formulation buffer and collect the main peak corresponding to the purified, monomeric conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification Cascade cluster_analysis Analysis reaction This compound + Target Molecule desalting Step 1: Desalting/Buffer Exchange (e.g., SEC G-25 or TFF) reaction->desalting Crude Mixture iex Step 2: Primary Separation (e.g., Ion Exchange Chromatography) desalting->iex Removal of excess PEG sec_polish Step 3: Polishing (e.g., Size Exclusion Chromatography) iex->sec_polish Separation of conjugated & unconjugated protein analysis Purity & Identity Confirmation (SDS-PAGE, HPLC, MS) sec_polish->analysis Purified Conjugate

Caption: General experimental workflow for the purification of this compound conjugation products.

troubleshooting_workflow cluster_impurities Impurity Troubleshooting decision decision issue issue solution solution start Start Purification check_recovery Check Product Recovery start->check_recovery is_recovery_low Low Recovery? check_recovery->is_recovery_low check_purity Check Purity (e.g., HPLC, SDS-PAGE) is_recovery_low->check_purity No solution_recovery Troubleshoot: - Check for non-specific binding - Verify sample solubility - Adjust buffer conditions is_recovery_low->solution_recovery Yes is_pure Pure? check_purity->is_pure end End is_pure->end Yes issue_impurity Identify Impurity Type is_pure->issue_impurity No solution_recovery->start unreacted_peg Excess PEG? issue_impurity->unreacted_peg unreacted_protein Unconjugated Protein? unreacted_peg->unreacted_protein No solution_peg Optimize Desalting/TFF Use appropriate MWCO unreacted_peg->solution_peg Yes solution_protein Optimize IEX/HIC separation Increase reaction efficiency unreacted_protein->solution_protein Yes solution_peg->start solution_protein->start

Caption: A logical troubleshooting workflow for purification issues.

References

Technical Support Center: Purification of Biomolecules after Azido-PEG6-azide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of excess Azido-PEG6-azide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: Several techniques can effectively remove small, unreacted PEG reagents from larger biomolecules. The choice of method depends on the properties of your target molecule (e.g., protein, peptide, nucleic acid), the scale of your reaction, and the required purity. The most common methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is highly effective for removing small molecules like excess this compound from larger PEGylated proteins.[1][2][][][5]

  • Dialysis: This method uses a semi-permeable membrane to separate small molecules from larger ones based on differential diffusion rates. It is a gentle method suitable for sensitive biomolecules.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous and an organic phase. It can be an attractive method for the downstream processing of proteins and enzymes.

  • Precipitation: While often used to precipitate the target molecule with PEG, differential precipitation can be optimized to selectively precipitate the desired product, leaving the excess PEG reagent in the supernatant.

  • Reverse Phase Chromatography (RP-HPLC): This technique is widely used for the purification of peptides and small proteins, separating molecules based on hydrophobicity.

Q2: My protein recovery is low after purification. What could be the cause?

A2: Low recovery can stem from several factors depending on the purification method:

  • For all methods: Non-specific adsorption of your protein to tubes, tips, and chromatography media can be a significant source of loss, especially with low-concentration samples. Using low-binding plastics can help mitigate this.

  • Size Exclusion Chromatography: Improper column packing or choice of resin can lead to poor resolution and sample loss. Ensure the molecular weight cut-off of the resin is appropriate for your target molecule.

  • Dialysis: Using a dialysis membrane with a molecular weight cut-off (MWCO) that is too large can result in the loss of your product. Always choose an MWCO significantly smaller than your target molecule. Also, ensure the dialysis cassette or tubing is not leaking.

  • Precipitation: The precipitation conditions (e.g., solvent, temperature, pH) may not be optimal for your specific protein, leading to incomplete precipitation or difficulty in resolubilizing the pellet.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors:

  • Size of your target molecule: For large molecules like antibodies, dialysis and SEC are very effective. For smaller peptides, RP-HPLC or specialized SEC columns may be more appropriate.

  • Scale of your reaction: For small-volume reactions, spin desalting columns (a form of SEC) are fast and convenient. For larger volumes, traditional gravity-flow SEC columns or dialysis are more suitable.

  • Required purity: HPLC-based methods generally offer the highest resolution and purity.

  • Nature of the downstream application: If the buffer composition is critical for the next step, dialysis allows for simultaneous purification and buffer exchange.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Residual this compound detected in the final product Insufficient separation during chromatography.Optimize the chromatography method: use a longer column, a shallower gradient (for RP-HPLC), or a resin with a more appropriate pore size (for SEC).
Incomplete dialysis.Increase the dialysis time, use a larger volume of dialysis buffer, and increase the frequency of buffer changes. Gentle stirring of the buffer can also improve efficiency.
Precipitation of the target molecule during purification Buffer incompatibility.Ensure the pH and ionic strength of the buffer are suitable for your protein's stability.
High concentration of the organic solvent in RP-HPLC.Adjust the gradient to use a lower concentration of organic solvent during elution.
Difficulty resuspending a precipitated pellet Pellet is too compact.Reduce centrifugation time or speed. Allow the pellet to soak in resuspension buffer on ice for an extended period before gentle pipetting or vortexing.
Low recovery from a spin column Inappropriate spin speed or time.Follow the manufacturer's protocol for centrifugation speed and duration.
Column is overloaded or underloaded.Ensure the sample volume is within the recommended range for the specific spin column.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Desalting Column)

This protocol is suitable for rapid removal of excess this compound from small-volume protein samples.

Materials:

  • Spin desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction mixture containing your PEGylated protein and excess this compound

  • Desired exchange buffer

  • Microcentrifuge

  • Collection tubes

Methodology:

  • Column Preparation: Remove the column's bottom closure and place it in a collection tube.

  • Centrifuge the column for 1 minute at 1,500 x g to remove the storage solution.

  • Column Equilibration: Place the column in a new collection tube. Add 300 µL of your desired exchange buffer to the top of the resin bed.

  • Centrifuge for 1 minute at 1,500 x g. Discard the flow-through.

  • Repeat the equilibration step (steps 3-4) two more times.

  • Sample Loading: Place the column in a new, clean collection tube. Slowly apply your reaction mixture to the center of the resin bed.

  • Purification: Centrifuge for 2 minutes at 1,500 x g.

  • Collection: The purified sample will be in the collection tube. The excess this compound will be retained in the column resin.

Protocol 2: Dialysis

This protocol is ideal for purifying larger sample volumes and for applications requiring buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)

  • Reaction mixture

  • Large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume

  • Stir plate and stir bar

  • Beaker or container large enough to hold the dialysate and the dialysis unit

Methodology:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or an ethanol solution.

  • Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.

  • Dialysis: Place the sealed dialysis unit into the container with the dialysis buffer. Begin gentle stirring of the buffer.

  • Perform the dialysis for 1-2 hours at room temperature or overnight at 4°C.

  • Buffer Exchange: Change the dialysis buffer. For efficient removal of the excess azide, at least two buffer changes are recommended. A typical procedure involves one change after 1-2 hours, and a second change for overnight dialysis.

  • Sample Recovery: Carefully remove the dialysis unit from the buffer and recover your purified sample.

Visualizations

Workflow for Click Chemistry and Purification

G cluster_reaction Click Chemistry Reaction cluster_mixture Reaction Mixture cluster_purification Purification cluster_result Final Products Biomolecule Biomolecule-Alkyne Reaction CuAAC or SPAAC Biomolecule->Reaction Azide This compound Azide->Reaction Product PEGylated Biomolecule Reaction->Product ExcessAzide Excess this compound Reaction->ExcessAzide Catalyst Catalyst/Byproducts Reaction->Catalyst PurificationMethod Purification (SEC, Dialysis, etc.) Product->PurificationMethod ExcessAzide->PurificationMethod Catalyst->PurificationMethod PurifiedProduct Purified PEGylated Biomolecule PurificationMethod->PurifiedProduct Collect Waste Removed Contaminants PurificationMethod->Waste Discard

Caption: General workflow from click chemistry reaction to purification.

Decision Tree for Purification Method Selection

G Start Start: Reaction Mixture Q_Size What is the size of your target molecule? Start->Q_Size LargeMolecule Large (>20 kDa) e.g., Antibody Q_Size->LargeMolecule Large SmallMolecule Small (<20 kDa) e.g., Peptide Q_Size->SmallMolecule Small Q_Volume What is the reaction volume? Dialysis Dialysis Q_Volume->Dialysis Large (>2 mL) SpinColumn Spin Desalting Column Q_Volume->SpinColumn Small (<2 mL) Q_Purity High purity required? SEC Size Exclusion Chromatography Q_Purity->SEC No RPHPLC RP-HPLC Q_Purity->RPHPLC Yes LargeMolecule->Q_Volume SmallMolecule->Q_Purity

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Azido-PEG6-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG6-azide. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this homobifunctional crosslinker in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinking reagent. It consists of a 6-unit polyethylene glycol (PEG) spacer with an azide group (-N₃) at each end. Its primary application is to covalently link two molecules that have been functionalized with a reactive partner for the azide, most commonly an alkyne (e.g., a terminal alkyne or a strained cyclooctyne). This is typically achieved through "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]

Q2: What are the main advantages of using a PEG linker like in this compound?

The PEG spacer offers several benefits in bioconjugation:

  • Increased Hydrophilicity: It enhances the water solubility of the crosslinker and the resulting conjugate, which can prevent aggregation of hydrophobic molecules.[4]

  • Flexibility: The PEG chain is flexible, allowing the conjugated molecules to maintain their native conformation and activity.

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic sites on proteins, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: For therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, prolonging its circulation half-life.

Q3: Can this compound be used to link two different proteins (heterodimerization)?

Yes, but it requires careful control of the reaction conditions. As a homobifunctional reagent (with two identical reactive ends), simply mixing it with two different alkyne-modified proteins (Protein A-alkyne and Protein B-alkyne) will result in a statistical mixture of products: A-A homodimers, B-B homodimers, and the desired A-B heterodimer.[5] A sequential, two-step reaction protocol is necessary to favor the formation of the A-B heterodimer.

Q4: Are there any known side reactions of the azide groups themselves?

The azide group is generally stable and bioorthogonal, meaning it does not typically react with native functional groups found in biological systems. However, a critical side reaction to be aware of is the Staudinger reduction , where the azide is reduced to a primary amine in the presence of phosphine-based reagents. Therefore, reducing agents like TCEP (tris(2-carboxyethyl)phosphine) should be used with caution, as they can lead to the reduction of the azide, rendering the linker inert for click chemistry.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Click Chemistry Reaction For CuAAC: Ensure the copper(I) catalyst is active. Use freshly prepared copper sulfate and a reducing agent like sodium ascorbate. The use of a Cu(I)-stabilizing ligand (e.g., TBTA, THPTA) is highly recommended to improve efficiency and reduce potential damage to the biomolecule. For SPAAC: The reaction kinetics are highly dependent on the type of strained alkyne used. Dibenzocyclooctyne (DBCO) derivatives are generally very reactive. Ensure the alkyne-functionalized molecule is pure and has not degraded during storage.
Reduction of Azide Groups If your protocol involves a reduction step (e.g., to cleave disulfide bonds), avoid using phosphine-based reducing agents like TCEP, which can reduce the azide groups. Consider using a non-phosphine-based reducing agent if possible, or perform the reduction step before introducing the azide linker.
Steric Hindrance The reactive sites on your biomolecules may be sterically hindered. The PEG6 spacer provides flexibility, but if the sites are buried, conjugation may be inefficient. Consider engineering a more accessible alkyne modification site.
Incorrect Buffer Conditions For CuAAC, ensure the pH is within the optimal range (typically 4-12, with pH 7-9 being common for biomolecules). Avoid buffers containing strong chelating agents that could sequester the copper catalyst. Amine-containing buffers like Tris should be avoided if you are using an NHS-ester to introduce the azide or alkyne, but are generally acceptable for the click reaction itself.
Problem 2: Product is a Mixture of Homodimers and Heterodimers

Possible Causes & Solutions

CauseRecommended Solution
One-Step Reaction Protocol Using a homobifunctional crosslinker like this compound in a one-step reaction with two different target molecules (A and B) will inevitably produce A-A, B-B, and A-B products.
Solution Implement a two-step sequential addition protocol . First, react one of your alkyne-modified proteins (e.g., Protein A-alkyne) with a large molar excess of this compound. This favors the formation of Protein A-(azide-PEG6-azide), where only one end of the linker has reacted. Then, remove the excess, unreacted this compound using a purification method like size-exclusion chromatography (SEC). Finally, add the second alkyne-modified protein (Protein B-alkyne) to the purified intermediate to form the desired A-B heterodimer. See the detailed protocol below.
Problem 3: Formation of High Molecular Weight Aggregates or Precipitates

Possible Causes & Solutions

CauseRecommended Solution
Intermolecular Crosslinking (Polymerization) This occurs when the concentration of the target biomolecules is too high, favoring the linker bridging multiple molecules. This is a common issue with homobifunctional crosslinkers.
Solution 1. Adjust Molar Ratios: Use a lower molar ratio of the crosslinker relative to the target molecule in the second step of a two-step protocol. 2. Reduce Protein Concentration: Lowering the concentration of the biomolecules in the reaction can reduce the probability of intermolecular crosslinking. 3. Use a Two-Step Protocol: A sequential addition protocol (as described for Problem 2) is the most effective way to control the reaction and prevent uncontrolled polymerization.
Hydrophobicity of Conjugates Although PEG is hydrophilic, the attached biomolecules may have hydrophobic patches that lead to aggregation upon conjugation.
Solution Include solubility-enhancing agents in the buffer, such as arginine or non-ionic detergents. The hydrophilic nature of the PEG linker itself helps mitigate this issue.
Problem 4: Evidence of Intramolecular Crosslinking

Possible Causes & Solutions

CauseRecommended Solution
Low Protein Concentration Very low concentrations of the alkyne-modified protein favor the two ends of the this compound linker reacting with two different alkyne sites on the same protein molecule, provided the sites are sterically accessible and within the linker's span.
Solution Increase the concentration of the protein to favor intermolecular reactions. If intramolecular crosslinking is desired for structural studies, then low concentrations are appropriate.
Linker Length and Protein Structure The ~2.9 nm length of the PEG6 spacer may be suitable for bridging two sites on the same protein.
Solution Analyze the 3D structure of your protein to determine the distance between potential alkyne modification sites. If you wish to avoid intramolecular crosslinking, choose modification sites that are further apart than the span of the linker.

Quantitative Data on Reaction Outcomes

Controlling the outcome of a homobifunctional crosslinking reaction is highly dependent on reaction parameters. The following table provides an illustrative summary of how concentration and molar ratios can influence the product distribution. Note: These are representative values to illustrate the principles; actual results will vary depending on the specific biomolecules and reaction conditions.

Parameter Condition Primary Expected Outcome Rationale
Protein Concentration Very Low (< 1 µM) Intramolecular CrosslinkingThe probability of the linker's second end finding a site on the same molecule is higher than encountering a second molecule.
High (> 50 µM) Intermolecular Crosslinking (Polymerization/Aggregation)Molecules are in close proximity, increasing the likelihood of one linker bridging multiple molecules.
Molar Ratio (One-Step Reaction) 1 Protein-A : 1 Protein-B : 1 Linker Statistical mixture of A-A, B-B, and A-B conjugatesRandom reaction between all components.
Molar Ratio (Two-Step, Step 1) 1 Protein-A : 10 Linker Protein-A-(PEG-Azide) IntermediateLarge excess of linker ensures most Protein-A molecules react with only one end of the linker.
Molar Ratio (Two-Step, Step 2) 1 Intermediate : 1 Protein-B A-B HeterodimerA 1:1 ratio after purification of the intermediate favors the formation of the heterodimer.

Experimental Protocols

Protocol 1: Two-Step Protocol for Heterodimer Formation

This protocol is designed to favor the formation of a heterodimer (Protein A - Protein B) using this compound to link two alkyne-modified proteins.

Workflow Diagram

Two_Step_Protocol cluster_step1 Step 1: Activation of Protein A cluster_purify Purification cluster_step2 Step 2: Conjugation to Protein B ProtA Protein A (Alkyne-modified) Intermediate Protein A-(PEG-Azide) Intermediate ProtA->Intermediate  Click Reaction (e.g., SPAAC) Linker This compound (Large Molar Excess) Linker->Intermediate Purify Remove Excess Linker (e.g., SEC) Intermediate->Purify Final A-B Heterodimer Purify->Final ProtB Protein B (Alkyne-modified) ProtB->Final  Click Reaction (e.g., SPAAC)

Caption: Workflow for two-step heterodimer formation.

Materials:

  • Alkyne-modified Protein A (e.g., ProteinA-DBCO)

  • Alkyne-modified Protein B (e.g., ProteinB-DBCO)

  • This compound

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

Step 1: Activation of Protein A

  • Prepare a solution of Protein A-alkyne in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution. The final concentration of DMSO should be below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

Step 2: Purification of the Intermediate

  • After incubation, purify the reaction mixture to remove the excess, unreacted this compound.

  • Use a desalting or SEC column appropriate for the size of your protein. Equilibrate the column with the reaction buffer.

  • Apply the reaction mixture to the column and collect fractions corresponding to the high molecular weight protein peak (now Protein A-(PEG-Azide)). Monitor elution using UV absorbance at 280 nm.

  • Pool the protein-containing fractions.

Step 3: Conjugation to Protein B

  • Determine the concentration of the purified Protein A-(PEG-Azide) intermediate.

  • Add Protein B-alkyne to the purified intermediate solution at a 1:1 or 1:1.2 molar ratio (Intermediate : Protein B).

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • The final reaction mixture will contain the desired A-B heterodimer, as well as some unreacted starting materials. This mixture can be further purified by SEC or ion-exchange chromatography if necessary.

Protocol 2: Analysis of Conjugation Products by SDS-PAGE

Procedure:

  • Collect samples from your reaction at different time points (e.g., 0 hr, 1 hr, 4 hr, overnight).

  • Mix the samples with non-reducing SDS-PAGE loading buffer. (Reducing conditions may cleave disulfide bonds within your proteins but will not affect the triazole linkage from the click reaction).

  • Run the samples on an appropriate percentage SDS-PAGE gel.

  • Visualize the gel using Coomassie blue staining or another appropriate protein stain.

Expected Results:

  • Unconjugated Proteins: Bands corresponding to the molecular weights of Protein A and Protein B.

  • Homodimers: Bands at approximately twice the molecular weight of Protein A (A-A) and Protein B (B-B).

  • Heterodimer: A band at a molecular weight corresponding to the sum of Protein A and Protein B (A-B).

  • Intramolecular Crosslinking: May appear as a slight shift in mobility or as the same band as the monomer.

Protocol 3: Characterization by Mass Spectrometry

For unambiguous identification of crosslinked products, mass spectrometry is the gold standard.

Workflow Diagram

Mass_Spec_Workflow A Crosslinked Protein Sample (A-A, B-B, A-B) B Proteolytic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis B->C D Database Search (Specialized Software, e.g., pLink, XlinkX) C->D E Identification of: - Dead-end modifications - Intramolecular crosslinks - Intermolecular crosslinks D->E

Caption: Mass spectrometry workflow for identifying crosslinked peptides.

Procedure:

  • Take the crosslinked protein mixture and subject it to in-solution or in-gel proteolytic digestion (e.g., with trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use specialized crosslink identification software to search the MS/MS data. This software can identify spectra corresponding to two different peptides covalently linked by the this compound remnant.

  • The software will report the identities of the crosslinked peptides, allowing you to confirm the formation of A-A, B-B, and A-B conjugates and to map the interaction sites.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential reaction pathways when using a homobifunctional crosslinker like this compound.

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products ProtA Protein A (Alkyne-modified) IntraA Intramolecular Crosslink (A) ProtA->IntraA Low Conc. HomoA Homodimer (A-A) ProtA->HomoA Hetero Heterodimer (A-B) ProtA->Hetero ProtB Protein B (Alkyne-modified) HomoB Homodimer (B-B) ProtB->HomoB ProtB->Hetero Linker This compound Linker->IntraA Linker->HomoA Linker->HomoB Linker->Hetero

Caption: Potential products in a one-step homobifunctional crosslinking reaction.

References

Technical Support Center: Challenges in PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate Polyethylene Glycol (PEG) linkers.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and characterization of PROTACs with PEG linkers.

Issue 1: Poor Solubility of the Final PROTAC Molecule

Symptoms:

  • The purified PROTAC precipitates out of solution, even at low concentrations.

  • Difficulty in preparing stock solutions for biological assays.

  • Inconsistent results in cell-based assays due to poor compound solubility.

Potential Causes:

  • High Molecular Weight and Lipophilicity: PROTACs are inherently large molecules, and while PEG linkers are intended to increase hydrophilicity, the overall molecule can still be poorly soluble.[1][2]

  • Insufficient PEG Length: The PEG linker may not be long enough to counteract the hydrophobicity of the warhead and E3 ligase ligand.

  • Aggregation: The PROTAC molecules may be self-associating and aggregating in solution.

Troubleshooting Steps:

  • Re-dissolving the Compound:

    • Try dissolving the compound in a small amount of a polar organic solvent like DMSO or DMF before diluting with aqueous buffers.

    • Gentle heating or sonication may aid in dissolution.

  • Optimize the PEG Linker Length:

    • Synthesize a series of PROTACs with varying PEG linker lengths to empirically determine the optimal length for solubility and activity. Generally, longer PEG chains improve water solubility.[2][3]

  • Incorporate Other Polar Functional Groups:

    • Consider incorporating additional polar functional groups into the linker, such as piperazine or piperidine, which can be protonated at physiological pH and improve solubility.

  • Assess for Aggregation:

    • Perform a Dynamic Light Scattering (DLS) experiment to determine if the PROTAC is forming aggregates in solution.

Issue 2: Difficulties in Purification of the PEGylated PROTAC

Symptoms:

  • Broad peaks during HPLC purification.

  • Co-elution of the PROTAC with starting materials or byproducts.

  • Low recovery of the final product after purification.

Potential Causes:

  • Heterogeneity of PEG Linkers: If a polydisperse PEG linker was used, the resulting PROTACs will have a range of molecular weights, leading to broad peaks in chromatography.

  • Similar Polarity of Components: The polarity of the final PROTAC may be very similar to that of unreacted starting materials or intermediates, making separation by reverse-phase HPLC challenging.

  • On-Column Aggregation: The PROTAC may be aggregating on the HPLC column.

Troubleshooting Steps:

  • Use Monodisperse PEG Linkers:

    • Employ discrete PEG (dPEG®) linkers with a defined length and molecular weight to ensure a homogenous final product.

  • Optimize HPLC Conditions:

    • Gradient Modification: Use a shallower gradient during the elution of the PROTAC to improve resolution.

    • Solvent System: Try different solvent systems. For example, replacing acetonitrile with methanol or isopropanol can alter the selectivity of the separation.

    • Additives: The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is standard, but optimizing its concentration can sometimes improve peak shape.

  • Alternative Purification Techniques:

    • Size Exclusion Chromatography (SEC): If the molecular weight of the PROTAC is significantly different from the impurities, SEC can be an effective purification method.

    • Ion-Exchange Chromatography (IEX): If the PROTAC has a net charge, IEX can be used for purification.

Issue 3: Inconsistent Biological Activity or Loss of Potency

Symptoms:

  • High variability in DC50 and Dmax values between batches.

  • The PROTAC shows lower than expected degradation of the target protein.

Potential Causes:

  • Suboptimal Linker Length: The length of the PEG linker is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] An incorrect linker length can lead to steric clashes or an inability to bring the two proteins into the correct orientation for ubiquitination.

  • Metabolic Instability: PEG linkers can be susceptible to in vivo metabolism, which can lead to cleavage of the PROTAC and loss of activity.

  • "Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation and can antagonize the formation of the productive ternary complex.

Troubleshooting Steps:

  • Synthesize a Library of Linker Lengths:

    • As with solubility issues, synthesizing a series of PROTACs with different PEG linker lengths is crucial to identify the optimal length for potent degradation.

  • Assess Metabolic Stability:

    • Incubate the PROTAC with liver microsomes or hepatocytes and monitor its degradation over time using LC-MS/MS.

    • If metabolic instability is an issue, consider incorporating more rigid or sterically hindered moieties into the linker to block metabolic sites.

  • Perform a Full Dose-Response Curve:

    • To identify a potential "hook effect," test the PROTAC over a wide range of concentrations. The degradation of the target protein should increase with concentration and then decrease at higher concentrations if the "hook effect" is present.

Frequently Asked Questions (FAQs)

Q1: How does the length of the PEG linker affect PROTAC cell permeability?

A1: The effect of PEG linker length on cell permeability is a trade-off. While longer PEG linkers increase the hydrophilicity and solubility of the PROTAC, which can be beneficial for passive diffusion across the cell membrane to a certain extent, they also increase the molecular weight and polar surface area, which can hinder permeability. Therefore, an optimal PEG linker length that balances solubility and permeability must be determined empirically for each PROTAC system.

Q2: What are the best analytical techniques to characterize a PEGylated PROTAC?

A2: A combination of analytical techniques is recommended for the thorough characterization of a PEGylated PROTAC:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally required for biological assays.

  • Dynamic Light Scattering (DLS): To assess the aggregation state of the PROTAC in solution.

Q3: What are the advantages of using a discrete PEG (dPEG®) linker over a polydisperse PEG linker?

A3: Discrete PEG (dPEG®) linkers have a defined molecular weight and structure, offering several advantages over traditional, polydisperse PEG linkers:

  • Homogeneity: dPEG® linkers result in a single, well-defined PROTAC molecule, which simplifies purification and characterization.

  • Reproducibility: The use of dPEG® linkers ensures batch-to-batch consistency in the final product.

  • Precise Structure-Activity Relationship (SAR) Studies: By using dPEG® linkers of varying, but defined, lengths, researchers can more accurately probe the effect of linker length on PROTAC activity.

Q4: Can the attachment point of the PEG linker to the warhead or E3 ligase ligand impact PROTAC activity?

A4: Yes, the attachment point of the linker is a critical parameter in PROTAC design. The linker should be attached at a position on the warhead and E3 ligase ligand that does not interfere with their binding to their respective proteins. An incorrect attachment point can lead to a significant loss of binding affinity and, consequently, a loss of degradation activity. It is advisable to use co-crystal structures of the ligands bound to their proteins to identify solvent-exposed regions that are suitable for linker attachment.

Quantitative Data

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

PROTAC TargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBN0 PEG units< 0.5 µM>90
BRD4CRBN1-2 PEG units> 5 µM<50
BRD4CRBN4-5 PEG units< 0.5 µM>90
TBK1VHLAlkyl/Ether (<12 atoms)No DegradationN/A
TBK1VHLPEG (12 atoms)500-1000~80
TBK1VHLPEG (16 atoms)<100>90

Table 2: Impact of Linker Composition on PROTAC Properties

PropertyAlkyl LinkerPEG Linker
Solubility Generally lowerGenerally higher
Permeability Can be higher due to hydrophobicityCan be a trade-off
Metabolic Stability Can be more stableCan be susceptible to oxidation

Experimental Protocols

General Protocol for PROTAC Synthesis with a PEG Linker (Click Chemistry)

This protocol describes a general method for the final coupling step in PROTAC synthesis using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Materials:

  • Warhead-alkyne conjugate

  • E3 ligase ligand-PEG-azide conjugate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water or DMF)

Procedure:

  • Dissolve the warhead-alkyne (1 equivalent) and the E3 ligase ligand-PEG-azide (1.1 equivalents) in the chosen solvent system.

  • Add sodium ascorbate (0.3 equivalents) to the reaction mixture.

  • Add CuSO₄·5H₂O (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol for HPLC Purification of a PEGylated PROTAC

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system equipped with a UV detector.

  • A C18 reverse-phase column is commonly used.

Mobile Phase:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.

  • Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B).

  • Inject the sample onto the column.

  • Run a linear gradient to increase the percentage of Mobile Phase B over time (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution of the product at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Collect the fractions containing the pure product.

  • Confirm the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and remove the solvent by lyophilization.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for the desired amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Warhead-Linker Warhead-Linker Conjugation Final_Coupling Final PROTAC Coupling Warhead-Linker->Final_Coupling E3_Ligand-Linker E3 Ligand-Linker Conjugation E3_Ligand-Linker->Final_Coupling Crude_Purification Flash Chromatography Final_Coupling->Crude_Purification Final_Purification Preparative HPLC Crude_Purification->Final_Purification Structure_Verification NMR & HRMS Final_Purification->Structure_Verification Purity_Analysis Analytical HPLC Structure_Verification->Purity_Analysis Biological_Assay Biological Activity Testing Purity_Analysis->Biological_Assay

Caption: General workflow for PROTAC synthesis, purification, and characterization.

Solubility_Troubleshooting Start Poor PROTAC Solubility Check_Dissolution Optimize Dissolution Method? (e.g., Sonication, Co-solvents) Start->Check_Dissolution Modify_Linker Modify Linker Structure Check_Dissolution->Modify_Linker No Acceptable_Solubility Acceptable Solubility for Assays Check_Dissolution->Acceptable_Solubility Yes Increase_PEG Increase PEG Length Modify_Linker->Increase_PEG Yes Add_Polar_Groups Incorporate Polar Groups (e.g., piperazine) Modify_Linker->Add_Polar_Groups Alternative Assess_Aggregation Assess for Aggregation (DLS) Increase_PEG->Assess_Aggregation Add_Polar_Groups->Assess_Aggregation Reformulate Reformulate with Excipients Assess_Aggregation->Reformulate Aggregation Observed Assess_Aggregation->Acceptable_Solubility No Aggregation Reformulate->Acceptable_Solubility

Caption: Troubleshooting flowchart for addressing poor PROTAC solubility.

Ternary_Complex_Formation cluster_linker_length Impact of PEG Linker Length cluster_outcome Ternary Complex Outcome Too_Short Linker Too Short Steric_Clash Steric Clash No Ternary Complex Too_Short->Steric_Clash Optimal_Length Optimal Linker Length Stable_Complex Stable & Productive Ternary Complex Optimal_Length->Stable_Complex Too_Long Linker Too Long Unstable_Complex Unstable/Unproductive Ternary Complex Too_Long->Unstable_Complex

Caption: Influence of PEG linker length on ternary complex formation.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Azido-PEG6-azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reactions such as Azido-PEG6-azide conjugation is critical for ensuring product quality, optimizing reaction conditions, and validating batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique for monitoring the progress of such "click chemistry" reactions and characterizing the resulting conjugates. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental data, and offers a detailed protocol for the HPLC analysis of this compound conjugation.

Comparing Analytical Techniques for Azide-Alkyne Cycloaddition

The validation of azide-alkyne cycloaddition reactions, a key component of click chemistry, can be approached using several analytical techniques. The choice of method depends on the specific requirements of the analysis, including the need for quantitative versus qualitative data, the nature of the reactants and products, and the available instrumentation.[1] High-Performance Liquid Chromatography (HPLC), particularly when paired with a UV or diode array detector, offers a robust and straightforward approach for the simultaneous separation and quantification of the azide, alkyne, and the resulting triazole product, making it a widely used tool for reaction validation.[2]

Parameter HPLC Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fluorescence Spectroscopy
Primary Function Separation and QuantificationIdentification and Structural ElucidationStructural Elucidation and QuantificationDetection and Quantification
Quantitative Accuracy HighModerate to High (often requires internal standards)High (with proper calibration)High (dependent on fluorophore stability)
Throughput HighModerate to HighLowHigh
Instrumentation Cost ModerateHighVery HighModerate
Sample Requirement Can be destructive depending on the detectorDestructiveNon-destructiveNon-destructive
Key Advantage Robustness, reproducibility, and ability to separate complex mixtures.[]High sensitivity and specificity for molecular weight determination.[2]Provides detailed structural information.Extremely high sensitivity for fluorescently tagged molecules.[2]
Key Limitation Requires chromophores for UV detection; some PEGs lack strong chromophores.Quantification can be complex; ion suppression effects.Lower sensitivity; complex spectra for large molecules.Requires a fluorescent label on one of the reactants or products.

Performance Characteristics of HPLC for Azide and PEG Analysis

The performance of HPLC methods is characterized by several key parameters. Below is a summary of typical performance data for the analysis of azides and PEGylated compounds using HPLC, demonstrating its suitability for monitoring this compound conjugations.

Performance Parameter Typical Value/Range for Azide Analysis Typical Value/Range for PEG Analysis Reference
Limit of Detection (LOD) 0.01 mg/L to 0.17 µg/g10 µg/mL (for free PEG)
Limit of Quantitation (LOQ) 0.84 µg/g to 50 ppm25 µg/mL (for free PEG)
Linearity (Correlation Coefficient, r²) > 0.999> 0.99
Accuracy (Recovery) 94.0% - 103.0%78% - 120% (for spiked free PEG)
Precision (RSD) < 1% (retention time), < 3% (peak area)< 0.1% (retention time), < 2.9% (peak area)

Experimental Protocol: HPLC Analysis of a Copper(I)-Catalyzed this compound Conjugation Reaction

This protocol outlines a general procedure for monitoring the progress of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving an alkyne-containing molecule and this compound using reverse-phase HPLC (RP-HPLC).

Materials and Reagents:
  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Sodium ascorbate

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or formic acid

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Instrumentation:
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of this compound in water.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (e.g., 1:1.2) in the reaction buffer.

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.

  • Reaction Monitoring by HPLC:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding a chelating agent like EDTA or by diluting it in the mobile phase starting condition.

    • Inject the quenched sample onto the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient could be 5-95% B over 20 minutes. The gradient should be optimized to achieve good separation of the starting materials and the product.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at a wavelength where at least one of the starting materials or the product has a significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Identify the peaks corresponding to the alkyne starting material, this compound, and the triazole conjugation product based on their retention times.

    • Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time to determine the reaction kinetics and completion.

    • The purity of the final product can be assessed by the relative peak area of the product peak compared to any remaining starting materials or byproducts.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows.

G cluster_prep Reaction Preparation cluster_reaction Conjugation Reaction cluster_analysis HPLC Analysis prep_alkyne Prepare Alkyne Solution mix_reactants Mix Alkyne and Azide prep_alkyne->mix_reactants prep_azide Prepare this compound Solution prep_azide->mix_reactants prep_cu Prepare CuSO4/Ligand Solution add_catalyst Add CuSO4/Ligand Complex prep_cu->add_catalyst prep_asc Prepare Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reactants->add_catalyst add_catalyst->initiate sampling Take Aliquots at Time Points initiate->sampling quench Quench Reaction sampling->quench inject Inject into HPLC quench->inject analyze Analyze Data inject->analyze

Caption: Workflow for this compound conjugation and HPLC analysis.

G cluster_workflow Analytical Workflow hplc_system HPLC System Pump Injector Column Oven Detector separation Chromatographic Separation (C18 Column) hplc_system->separation data_system Data Acquisition and Processing chromatogram Chromatogram Generation data_system->chromatogram sample_prep Sample Preparation (Quenched Aliquot) injection Autosampler Injection sample_prep->injection injection->hplc_system detection UV Detection separation->detection detection->data_system integration Peak Integration and Quantification chromatogram->integration report Report Generation integration->report

Caption: Detailed workflow of the HPLC analysis process.

References

Mass Spectrometry Characterization of Azido-PEG6-azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging click chemistry and developing advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the purity and structural integrity of bifunctional linkers such as Azido-PEG6-azide are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for the comprehensive characterization of these critical reagents. This guide provides a comparative overview of the two most common MS ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of this compound, complete with expected data and detailed experimental protocols.

This compound (C14H28N6O6, Molecular Weight: 376.41 g/mol ) is a homobifunctional linker featuring a hexaethylene glycol spacer flanked by two azide groups.[1] Its characterization is crucial to confirm its identity, assess its purity, and identify potential side products from synthesis that could impact downstream applications.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

ESI-MS is a soft ionization technique that is highly compatible with liquid chromatography (LC), making it ideal for analyzing complex mixtures and identifying impurities. For a relatively small and polar molecule like this compound, ESI typically produces multiply charged ions, although singly charged species are also prominent. The molecule is expected to readily form adducts with protons ([M+H]+) and alkali metal ions like sodium ([M+Na]+) and potassium ([M+K]+).

Expected Ionization Products in ESI-MS:

Ion SpeciesChemical FormulaTheoretical m/z (singly charged)Theoretical m/z (doubly charged)
Protonated Molecule [C14H28N6O6+H]+377.2147189.1112
Sodiated Adduct [C14H28N6O6+Na]+399.1966200.1021
Potassiated Adduct [C14H28N6O6+K]+415.1705208.0891
Ammoniated Adduct [C14H28N6O6+NH4]+394.2412197.6244

Note: The formation of doubly charged ions is possible, especially with sodiated and potassiated species, due to the presence of multiple oxygen atoms in the PEG chain that can chelate cations.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS Analysis

MALDI-TOF MS is another soft ionization technique particularly well-suited for analyzing polymers and other macromolecules. It typically generates predominantly singly charged ions, resulting in simpler spectra compared to ESI-MS, which can be advantageous for direct analysis without chromatographic separation.[2][3] For this compound, MALDI-TOF MS is expected to produce clear signals for the intact molecule, primarily as adducts with sodium or potassium ions.

Expected Ionization Products in MALDI-TOF MS:

Ion SpeciesChemical FormulaTheoretical m/z
Sodiated Adduct [C14H28N6O6+Na]+399.1966
Potassiated Adduct [C14H28N6O6+K]+415.1705

Fragmentation Analysis: Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By selecting a specific parent ion and inducing fragmentation, a characteristic pattern of product ions is generated. For this compound, two primary fragmentation pathways are anticipated: the loss of molecular nitrogen (N2) from the azide groups and cleavages along the PEG backbone.

A key diagnostic feature of azide-containing compounds is the neutral loss of 28 Da (N2).[3] Since this compound has two azide groups, sequential losses of N2 are expected. Fragmentation of the PEG chain typically occurs via cleavage of the C-O or C-C bonds, leading to a characteristic series of peaks separated by 44 Da, corresponding to the mass of an ethylene glycol unit (C2H4O).[4]

Predicted Key Fragment Ions of [M+Na]+ (m/z 399.20):

Fragment DescriptionNeutral LossFragment m/z
Loss of one N2 moleculeN2 (28.01 Da)371.19
Loss of two N2 molecules2 x N2 (56.02 Da)343.18
Loss of one ethylene glycol unitC2H4O (44.03 Da)355.17
Loss of one N2 and one ethylene glycol unitN2 + C2H4O (72.04 Da)327.16
Loss of two ethylene glycol units2 x C2H4O (88.06 Da)311.14

Comparison of ESI-MS and MALDI-TOF MS for this compound Characterization

FeatureESI-MSMALDI-TOF MS
Coupling to LC Excellent, ideal for purity assessment and impurity identification.Possible (offline), but more complex.
Spectral Complexity Can be complex due to multiple charge states and adducts.Generally simple, dominated by singly charged ions.
Sample Throughput Lower, due to chromatographic separation.Higher for direct analysis.
Sensitivity High, especially with modern high-resolution instruments.High, though matrix background can be an issue at low m/z.
Fragmentation Easily performed in-source or in a collision cell (CID).In-source decay and post-source decay can occur.
Primary Application Purity analysis, impurity profiling, and structural confirmation (LC-MS/MS).Rapid molecular weight confirmation and direct sample analysis.

Experimental Protocols

ESI-MS Protocol (Coupled with LC)
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.

    • Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer (Q-TOF or Orbitrap) Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV for fragmentation of the precursor ion (e.g., m/z 399.2).

MALDI-TOF MS Protocol
  • Sample and Matrix Preparation:

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Analyte Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Cationizing Agent (Optional but Recommended): Prepare a 1 mg/mL solution of sodium trifluoroacetate (NaTFA) in the matrix solvent.

  • Sample Spotting:

    • Mix the analyte solution and the matrix solution (with or without NaTFA) in a 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion, reflector mode.

    • Laser Intensity: Optimize to achieve good signal-to-noise without excessive fragmentation.

    • Mass Range: m/z 100-1000.

    • Calibration: Use a suitable calibrant mixture for the specified mass range.

Visualizing the Workflow and Structure

Chemical Structure of this compound cluster_structure struct N3-CH2-CH2-O-(CH2-CH2-O)5-CH2-CH2-N3

Caption: Chemical Structure of this compound.

MS Characterization Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration stock->dilute lc_esi LC-ESI-MS/MS dilute->lc_esi For Purity/Impurity maldi MALDI-TOF MS dilute->maldi For Quick ID id Confirm Molecular Weight lc_esi->id maldi->id frag Analyze Fragmentation Pattern id->frag purity Assess Purity & Impurities frag->purity

Caption: General workflow for MS characterization.

Predicted Fragmentation Pathway of this compound [M+Na]+ parent [M+Na]+ m/z 399.20 frag1 [M+Na - N2]+ m/z 371.19 parent->frag1 - N2 frag3 [M+Na - C2H4O]+ m/z 355.17 parent->frag3 - C2H4O frag2 [M+Na - 2N2]+ m/z 343.18 frag1->frag2 - N2 frag4 [M+Na - N2 - C2H4O]+ m/z 327.16 frag1->frag4 - C2H4O frag3->frag4 - N2

Caption: Predicted fragmentation of this compound.

References

The Impact of PEG Chain Length on the Performance of Homobifunctional Azido-PEG-Azide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Homobifunctional Azido-PEG-azide linkers are versatile tools that enable the connection of two molecules through "click chemistry," offering high efficiency and biocompatibility. The length of the polyethylene glycol (PEG) chain in these linkers is a crucial parameter that significantly influences the physicochemical properties and in vivo performance of the resulting conjugate. This guide provides a comparative analysis of Azido-PEG6-azide with its shorter and longer chain counterparts, supported by experimental data and detailed protocols to facilitate informed decision-making in your research and development endeavors.

The Influence of PEG Linker Length on Key Performance Parameters

The length of the PEG spacer in an Azido-PEG-azide linker directly impacts several key characteristics of a bioconjugate, including its solubility, stability, steric hindrance, and pharmacokinetic profile. While direct head-to-head quantitative data for a full series of Azido-PEG-azide linkers is not always available in a single study, the following sections synthesize findings from various studies to provide a comprehensive overview.

Solubility and Aggregation

A primary advantage of incorporating PEG linkers is the enhancement of hydrophilicity, which is particularly beneficial when working with hydrophobic molecules. Longer PEG chains generally lead to increased aqueous solubility and can help prevent aggregation of the final conjugate, a critical consideration for maintaining the stability and efficacy of therapeutic proteins and ADCs.

Steric Hindrance and Reaction Kinetics

The length of the PEG linker plays a crucial role in managing steric hindrance. A linker that is too short may not provide sufficient separation between the conjugated molecules, leading to steric clash that could impair their biological function. Conversely, an excessively long PEG chain might wrap around the conjugated molecule, potentially hindering its interaction with its target.

In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), steric effects can influence reaction efficiency. While shorter linkers may present less steric bulk around the reactive azide groups, potentially leading to faster initial reaction rates, longer linkers can provide greater flexibility, which may be necessary for the efficient conjugation of large biomolecules like antibodies. One study on the conjugation of polymeric chains to cyclic peptides observed that steric effects limited the efficiency of the reaction when attempting to ligate four polymeric chains to a single cyclic peptide. However, the conjugation of polymers to a two-arm azido cyclic peptide proceeded with high efficiency, regardless of the polymer chain length (with degrees of polymerization ranging from 16 to 108)[1].

Pharmacokinetics and In Vivo Efficacy

In drug development, particularly for ADCs, the length of the PEG linker has a profound impact on the pharmacokinetic profile of the conjugate. Generally, increasing the PEG length leads to a larger hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life of the conjugate. This prolonged circulation time can result in greater accumulation of the therapeutic agent in the target tissue, potentially enhancing its efficacy. However, this can be a double-edged sword, as longer PEG chains have also been associated with a decrease in in vitro cytotoxicity in some cases. For instance, in a study using miniaturized affibody-based drug conjugates, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker[2]. Another study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length required to achieve optimal slower clearance, with longer chains not providing a significant further advantage in this specific model.

Quantitative Data Comparison

The following table summarizes the expected impact of varying PEG chain lengths in Azido-PEG-azide linkers on key performance parameters. It is important to note that the optimal PEG length is highly dependent on the specific application, the molecules being conjugated, and the desired therapeutic outcome.

Parameter Shorter PEG Linkers (e.g., PEG2, PEG4) This compound Longer PEG Linkers (e.g., PEG8, PEG12, PEG24)
Solubility ModerateGoodExcellent
Steric Hindrance Low (linker itself), but may not sufficiently separate large moleculesModerate, often provides a good balanceHigh, can effectively separate large molecules but may shield active sites
Reaction Kinetics (CuAAC) Potentially faster for small moleculesGenerally efficientMay be slightly slower due to increased steric bulk, but offers flexibility for large molecules
Pharmacokinetics (Plasma Half-life) ShorterModerateLonger
In Vitro Cytotoxicity Generally higherModerateCan be lower
Potential for Aggregation Higher (with hydrophobic payloads)ModerateLower

Experimental Protocols

To aid researchers in selecting the optimal Azido-PEG-azide linker for their specific needs, the following detailed experimental protocols are provided for the comparative evaluation of different linker lengths.

Protocol 1: Comparison of Reaction Kinetics of Azido-PEG-Azide Linkers using Fluorogenic Alkyne

This protocol allows for the real-time monitoring of the CuAAC reaction rate by utilizing a fluorogenic alkyne that fluoresces upon successful cycloaddition.

Materials:

  • Azido-PEG-azide linkers for comparison (e.g., Azido-PEG2-azide, this compound, Azido-PEG12-azide)

  • Fluorogenic alkyne (e.g., 3-ethynyl-7-hydroxycoumarin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence plate reader

Procedure:

  • Prepare stock solutions of the Azido-PEG-azide linkers, fluorogenic alkyne, CuSO₄, sodium ascorbate, and THPTA in PBS.

  • In a 96-well plate, add the Azido-PEG-azide linker and fluorogenic alkyne to achieve the desired final concentrations.

  • Prepare a catalyst solution by premixing CuSO₄ and THPTA.

  • Initiate the reaction by adding the catalyst solution and sodium ascorbate to the wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

  • To determine the second-order rate constant, perform the experiment at various concentrations of the reactants.

Protocol 2: Evaluation of the Stability of Azido-PEG-Azide Linkers

This protocol assesses the stability of different Azido-PEG-azide linkers under conditions relevant to bioconjugation and storage.

Materials:

  • Azido-PEG-azide linkers for comparison

  • Buffers of varying pH (e.g., pH 4, 7.4, 9)

  • Reducing agents (e.g., Dithiothreitol - DTT)

  • HPLC-MS system

Procedure:

  • Prepare solutions of each Azido-PEG-azide linker in the different buffer conditions and in the presence of the reducing agent.

  • Incubate the solutions at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 6, 24, 48 hours).

  • At each time point, quench the reaction and analyze the samples by HPLC-MS.

  • Quantify the amount of intact Azido-PEG-azide linker remaining at each time point to determine the degradation rate.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for selecting the optimal Azido-PEG-azide linker length for a bioconjugation application, such as the development of an ADC.

G cluster_0 Linker Selection & Conjugation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Select Azido-PEG-Azide Linkers (e.g., PEG2, PEG4, PEG6, PEG8, PEG12) B Conjugate to Alkyne-Modified Antibody and Payload A->B C Purify Conjugates (e.g., SEC, HIC) B->C D Determine Drug-to-Antibody Ratio (DAR) C->D E Assess Purity and Aggregation (SEC) D->E F Evaluate In Vitro Cytotoxicity E->F G Pharmacokinetic Studies (e.g., Plasma Half-life) F->G H Efficacy Studies in Animal Models G->H I Optimal Linker Selection H->I

Caption: Workflow for selecting the optimal Azido-PEG-azide linker length.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success.[] This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release strategy.

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell.[2] This controlled release is achieved by incorporating chemically or enzymatically labile bonds. Common cleavage mechanisms include:

  • Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases such as cathepsin B, an enzyme overexpressed in many tumor cells.[3]

  • pH-sensitive linkers: These linkers, for instance, those with a hydrazone bond, remain stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3]

  • Glutathione-sensitive linkers: These employ disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.[3]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and the payload. The release of the cytotoxic drug is not dependent on the tumor microenvironment but rather on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization. This process releases the payload still attached to the linker and a single amino acid residue. These linkers offer high plasma stability, which can lead to a better therapeutic index.

Non-cleavable linkers generally do not produce a significant bystander effect because the released payload-linker-amino acid complex is often charged and membrane-impermeable, preventing it from diffusing into neighboring cells. While this restricts their efficacy to antigen-positive cells, it also contributes to their lower systemic toxicity.

Performance Comparison: A Data-Driven Analysis

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.

Table 1: In Vitro Cytotoxicity (IC50)

The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

ADC ConstructLinker TypePayloadCell LineTarget AntigenIC50 (ng/mL)Reference
ADC-vc-MMAECleavable (Val-Cit)MMAEBreast Cancer (HER2+)HER2~10-50
ADC-mc-MMAFNon-cleavableMMAFBreast Cancer (HER2+)HER2~20-100
T-DM1 (Kadcyla®)Non-cleavable (SMCC)DM1Breast Cancer (HER2+)HER2~30-150
Novel ADCCleavable (β-galactosidase)MMAEBreast Cancer (HER2+)HER2~8.8 pM
ADC-Val-CitCleavable (Val-Cit)MMAEBreast Cancer (HER2+)HER2~14.3 pM

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: In Vivo Efficacy (Xenograft Models)

In vivo efficacy is a critical measure of an ADC's therapeutic potential, often evaluated by tumor growth inhibition in animal models.

ADC ConstructLinker TypeXenograft ModelDosingTumor Growth Inhibition (%)Reference
ADC-vc-MMAECleavable (Val-Cit)Breast Cancer3 mg/kgHigh
ADC-mc-MMAFNon-cleavableBreast Cancer3 mg/kgModerate to High
Novel Disulfide ADCCleavable (Disulfide)Human Lymphoma3 mg/kgSignificant tumor regression
cBu-Cit-ADCCleavable (Peptide)Human Lymphoma3 mg/kgGreater tumor suppression than Val-Cit-ADC
Table 3: Plasma Stability

Plasma stability is a key determinant of an ADC's safety profile, indicating its ability to remain intact in circulation and avoid premature payload release.

Linker TypeCleavage MechanismStability in Human Plasma (% intact ADC after 7 days)Reference
Val-Cit (Peptide)Enzymatic (Cathepsin B)>90%
HydrazonepH-sensitiveVariable (can be lower)
DisulfideReductive (Glutathione)>85%
SMCC (Non-cleavable)Proteolytic Degradation>95%

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Visualizing the Mechanisms

To further illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways and experimental workflows.

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_bystander Neighboring Cancer Cell (Antigen-Negative) ADC Antibody-Drug Conjugate (ADC) Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome (pH 5.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity BystanderCell Bystander Cell Payload->BystanderCell 6. Diffusion BystanderApoptosis Cell Death (Bystander Effect) BystanderCell->BystanderApoptosis 7. Bystander Killing

Caption: Mechanism of action for an ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Metabolite Payload-Linker-Amino Acid Metabolite Lysosome->Metabolite 4. Antibody Degradation & Metabolite Release Apoptosis Cell Death (Apoptosis) Metabolite->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Cleavable vs. Non-cleavable) DAR DAR Determination (UV-Vis, HIC, MS) Synthesis->DAR Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) DAR->Cytotoxicity Bystander Bystander Effect Assay (Co-culture) DAR->Bystander PlasmaStability Plasma Stability Assay DAR->PlasmaStability Lysosomal Lysosomal Degradation Assay DAR->Lysosomal Efficacy In Vivo Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy PlasmaStability->Efficacy Lysosomal->Efficacy Toxicity Toxicology Study Efficacy->Toxicity

Caption: General experimental workflow for ADC comparison.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC (with both cleavable and non-cleavable linkers) and a negative control ADC in cell culture medium. Replace the medium in the wells with the ADC dilutions and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Labeling: Label the antigen-negative cell line (e.g., MCF7) with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the fluorescently labeled antigen-negative cells.

  • Data Analysis: Plot the viability of the antigen-negative cells against the ADC concentration to determine the extent of the bystander effect.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the premature release of the payload in plasma.

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using protein A/G magnetic beads.

  • Analysis of Intact ADC: Elute the ADC from the beads and analyze by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

  • Analysis of Released Payload: Alternatively, extract the free payload from the plasma supernatant and quantify using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 for HER2-positive gastric cancer) into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC). Administer the ADCs intravenously at a specified dose and schedule (e.g., a single dose of 3 mg/kg).

  • Tumor Measurement: Measure the tumor volume with calipers twice a week.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC, with each approach offering distinct advantages and disadvantages. Cleavable linkers can provide potent bystander killing, which is advantageous for heterogeneous tumors, but may have a higher risk of off-target toxicity due to premature payload release. Non-cleavable linkers, on the other hand, offer enhanced plasma stability and a potentially better safety profile, but their efficacy is limited to antigen-expressing cells. The optimal linker strategy is dependent on various factors, including the target antigen, the tumor microenvironment, and the properties of the payload. A thorough evaluation using the standardized experimental protocols outlined in this guide is essential for the rational design and selection of the most effective and safest ADC for a given therapeutic application.

References

A Comparative Guide to Alternative Crosslinkers for Bioconjugation: Moving Beyond Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. Azido-PEG6-azide, a homobifunctional linker, is a valuable tool for introducing azide functionalities for subsequent "click chemistry," typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the landscape of bioconjugation has evolved, offering a diverse toolkit of alternative crosslinkers with distinct advantages in terms of reaction kinetics, biocompatibility, and specificity. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data, to empower informed decision-making in your research and development endeavors.

The primary alternatives to the CuAAC reaction, for which this compound is a reagent, include strain-promoted azide-alkyne cycloaddition (SPAAC), inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, and thiol-maleimide addition. Each of these bioorthogonal or highly selective chemistries offers a unique set of features, making them suitable for different applications.

Performance Comparison of Bioconjugation Chemistries

The choice of a crosslinking strategy is often a trade-off between reaction speed, biocompatibility, and the nature of the functional groups available on the biomolecules. The following tables provide a summary of quantitative data to facilitate a direct comparison of these key chemistries.

Table 1: Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter that quantifies the intrinsic reactivity of a pair of crosslinking partners. A higher k₂ value indicates a faster reaction, which is particularly important when working with low concentrations of biomolecules.

Click ChemistryReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
iEDDA Tetrazine + trans-Cyclooctene (TCO)1 - 10⁶[1]Exceptionally fast, catalyst-free, and bioorthogonal. Ideal for in vivo applications and when rapid conjugation is required.[1]
CuAAC Terminal Alkyne + Azide10¹ - 10⁴[1]Requires a copper(I) catalyst. Offers a good balance of reaction rate and reactant accessibility.[1]
SPAAC Strained Alkyne (e.g., DBCO, BCN) + Azide10⁻³ - 1[1]Catalyst-free and highly biocompatible, making it suitable for live-cell and in vivo studies. The rate is dependent on the strain of the cyclooctyne.
Thiol-Maleimide Addition Thiol + Maleimide~10³Fast and highly selective for cysteine residues at neutral pH.

Table 2: Qualitative Comparison of Bioconjugation Chemistries

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (iEDDA)Thiol-Maleimide Addition
Catalyst Copper(I)None (driven by ring strain)NoneBase-catalyzed at higher pH
Biocompatibility Limited due to copper cytotoxicity, which can be mitigated with ligands.High, suitable for in vivo applications.High, suitable for in vivo applications.Generally good, but maleimides can react with other nucleophiles at higher pH.
Reaction Rate Generally fast.Slower than CuAAC and iEDDA, dependent on the cyclooctyne used.Extremely fast.Fast.
Reactant Accessibility Simple terminal alkynes are readily available.Strained cyclooctynes can be more complex and expensive.Tetrazines and strained alkenes can be synthetically challenging.Maleimides and thiols are common functional groups.
Linkage Stability Very high; the 1,2,3-triazole is resistant to hydrolysis and enzymatic cleavage.Very high; forms a stable 1,2,3-triazole.High; forms a stable dihydropyridazine that can rearrange.The thioether bond can undergo retro-Michael addition, especially in the presence of other thiols.
Specificity & Yield Generally high specificity and quantitative yields under optimized conditions.High specificity and can achieve quantitative yields.High specificity and can achieve quantitative yields.High specificity for thiols at neutral pH. Yields can be high.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental chemical transformations and general experimental workflows for the discussed bioconjugation strategies.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N₃ Product R1-N-N=N(R2)-CH= Azide->Product Alkyne R2-C≡CH Alkyne->Product Catalyst Cu(I) Catalyst->Product catalysis SPAAC_Mechanism cluster_reactants Reactants Azide R1-N₃ Product R1-N-N=N(R2)-C= Azide->Product StrainedAlkyne R2-Cyclooctyne (e.g., DBCO, BCN) StrainedAlkyne->Product iEDDA_Mechanism cluster_reactants Reactants Tetrazine R1-Tetrazine Product R1-Dihydropyridazine-R2 + N₂ Tetrazine->Product StrainedAlkene R2-trans-Cyclooctene (TCO) StrainedAlkene->Product ThiolMaleimide_Mechanism cluster_reactants Reactants Thiol R1-SH Product R1-S-Thiosuccinimide-R2 Thiol->Product Maleimide R2-Maleimide Maleimide->Product Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Biomolecule Biomolecule of Interest Functionalization Functionalize Biomolecule (e.g., with NHS ester reaction) Biomolecule->Functionalization Crosslinker Crosslinker Solution (e.g., DBCO-PEG-NHS) Crosslinker->Functionalization Purification1 Purify Functionalized Biomolecule (e.g., Desalting Column) Functionalization->Purification1 Conjugation Bioorthogonal Reaction (e.g., SPAAC, iEDDA) Purification1->Conjugation Purification2 Purify Final Conjugate (e.g., SEC, HPLC) Conjugation->Purification2 Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification2->Characterization

References

A Comparative Guide to Azido-PEG6-azide: Unveiling its Hydrophilicity and Biocompatibility for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical in the design of effective bioconjugates, from antibody-drug conjugates (ADCs) to targeted drug delivery systems. Azido-PEG6-azide, a homobifunctional linker, has emerged as a valuable tool, primarily for its role in "click chemistry," a set of bioorthogonal reactions that enable efficient and specific conjugation. This guide provides an objective comparison of the hydrophilicity and biocompatibility of this compound conjugates against other common alternatives, supported by experimental data and detailed protocols to inform your selection process.

At its core, the polyethylene glycol (PEG) backbone of this compound imparts favorable physicochemical properties. The repeating ethylene glycol units are highly hydrophilic, leading to increased water solubility of the conjugate and a reduced tendency for aggregation. This "stealth" property of PEG also helps to minimize non-specific protein adsorption, a crucial factor in reducing immunogenicity and improving in vivo circulation times. The terminal azide groups, while primarily serving as reactive handles for click chemistry, are generally considered to be biocompatible, particularly when incorporated into the larger PEG structure.

Performance Comparison: this compound vs. Alternatives

The selection of a linker extends beyond its chemical reactivity. Its intrinsic properties, such as hydrophilicity and biocompatibility, can significantly impact the performance of the final bioconjugate. Here, we compare this compound with other linkers categorized by variations in their backbone and functional groups.

Hydrophilicity Assessment
Surface ModificationWater Contact Angle (°)Reference/Notes
Unmodified Gold~68-78°[1]
Azide-terminated SAM (general)Lower than unmodifiedExpected trend due to the polar nature of the azide group.
Hydroxyl-terminated PEG SAM~31-63°[2]
Carboxyl-terminated SAM~35°[1]
Amine-terminated SAMHigher than carboxyl[3]
Methyl-terminated SAM (hydrophobic control)~97-117°[1]

Note: Contact angles can vary based on substrate, monolayer packing density, and measurement conditions.

Biocompatibility: Protein Adsorption

The ability of a linker to resist non-specific protein adsorption is a critical aspect of its biocompatibility. Lower protein adsorption generally correlates with reduced immunogenicity and longer circulation half-life.

Surface ModificationProtein Adsorption (Relative Comparison)Quantitative Data (Example)Reference/Notes
This compound (Expected) Very Low -The PEG backbone is known to significantly reduce protein binding.
Other Functionalized PEGs (e.g., -OH, -OCH3)Very Low< 3.4 ng/cm² for some PEGylated surfaces.
Polysarcosine (pSar)Very LowComparable or superior to PEG in some studies.
Zwitterionic Polymers (e.g., pCB, pSB)Extremely LowOften outperform PEG in resisting protein fouling.
Unmodified Hydrophobic SurfaceHigh-Serves as a control for high protein binding.
Biocompatibility: Cell Viability

Cytotoxicity is a primary concern in the development of bioconjugates. The MTT assay is a common method to assess cell viability, where a higher percentage indicates better biocompatibility.

Compound/SurfaceCell Viability (% of Control)Cell LineReference/Notes
This compound (Expected) High (>90%) VariousThe PEG component is generally non-toxic. The azide group, when part of a larger molecule, is considered biocompatible in the context of click chemistry.
PEG-modified surfaces (general)High (>90%)HOF
Polysarcosine (pSar) conjugatesHigh-pSar is reported to have low cytotoxicity.
Zwitterionic polymer conjugatesHigh-Zwitterionic polymers are known for their excellent biocompatibility.
Unmodified control~100%-Represents the baseline cell viability.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided in Graphviz DOT language.

cluster_hydrophilicity Hydrophilicity & Protein Repulsion PEG_Backbone PEG Backbone (Hydrophilic) Water_Shell Hydration Shell PEG_Backbone->Water_Shell Forms Surface Modified Surface Protein Protein Water_Shell->Protein Sterically Hinders & Repels

Mechanism of PEG-mediated protein repulsion.

cluster_alternatives Alternatives to this compound Azido_PEG6_Azide This compound Functional_Group_Alts Functional Group Variants (-NHS, -Maleimide, -Alkyne) Azido_PEG6_Azide->Functional_Group_Alts vs. Backbone_Alts Backbone Alternatives (Polysarcosine, Zwitterionic Polymers) Azido_PEG6_Azide->Backbone_Alts vs.

Comparison categories for this compound.

Experimental Protocols

For researchers looking to validate these properties in their own systems, the following are detailed methodologies for key experiments.

Protocol 1: Water Contact Angle Measurement for Hydrophilicity Assessment

Objective: To determine the hydrophilicity of a surface modified with this compound or its alternatives.

Materials:

  • Goniometer

  • High-purity deionized water

  • Micropipette

  • Substrates (e.g., gold-coated silicon wafers, glass slides)

  • This compound and other linkers for surface modification

  • Appropriate solvents and reagents for self-assembled monolayer (SAM) formation

Procedure:

  • Surface Preparation: Clean the substrates thoroughly (e.g., with piranha solution for glass/silicon or UV/ozone for gold).

  • SAM Formation: Immerse the cleaned substrates in a dilute solution (e.g., 1 mM in ethanol) of the desired linker overnight to form a self-assembled monolayer.

  • Rinsing and Drying: Rinse the modified substrates with the solvent used for SAM formation and then with deionized water. Dry the surfaces under a stream of nitrogen.

  • Contact Angle Measurement: a. Place the modified substrate on the goniometer stage. b. Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface. c. Capture an image of the droplet at the solid-liquid-air interface. d. Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet. e. Repeat the measurement at multiple locations on the surface to ensure uniformity and calculate the average contact angle.

Start Start Clean_Substrate Clean Substrate Start->Clean_Substrate Form_SAM Form Self-Assembled Monolayer Clean_Substrate->Form_SAM Rinse_Dry Rinse and Dry Form_SAM->Rinse_Dry Dispense_Droplet Dispense Water Droplet Rinse_Dry->Dispense_Droplet Measure_Angle Measure Contact Angle Dispense_Droplet->Measure_Angle End End Measure_Angle->End Start Start Incubate_Protein Incubate Surface with Protein Start->Incubate_Protein Wash Wash to Remove Unbound Protein Incubate_Protein->Wash Elute Elute Adsorbed Protein Wash->Elute BCA_Assay Perform BCA Assay Elute->BCA_Assay Quantify Quantify Protein Adsorption BCA_Assay->Quantify End End Quantify->End Start Start Seed_Cells Seed Cells on Modified Surfaces Start->Seed_Cells Incubate_Cells Incubate Cells Seed_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

Safety Operating Guide

Safe Disposal of Azido-PEG6-azide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Azido-PEG6-azide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. This compound, like other organic azides, is a potentially hazardous compound that requires careful management due to its reactivity and potential toxicity.

Core Safety Principles

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn at all times. This includes, but is not limited to:

PPE CategorySpecification
Eye Protection Chemical safety goggles with side-shields
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection A lab coat or other protective clothing

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and spilled compound into a designated, labeled waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Procedures

There are two primary methods for the disposal of this compound waste: collection as hazardous waste and chemical deactivation of dilute solutions. The choice of method depends on the concentration of the azide and local regulations.

1. Collection as Hazardous Waste (Recommended for all concentrations)

This is the most straightforward and safest method for disposing of this compound waste.

  • Step 1: Segregation: Collect all waste containing this compound, including unused material, reaction residues, and contaminated labware, in a dedicated and clearly labeled hazardous waste container.

  • Step 2: Labeling: The container must be labeled with "Hazardous Waste," "Organic Azide," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Step 3: Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and metals.

  • Step 4: Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

2. Chemical Deactivation (For dilute solutions, <5% w/v)

For dilute solutions of azides, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure should only be carried out by trained personnel in a well-ventilated chemical fume hood. The following is a general procedure for the deactivation of azides using nitrous acid, adapted from protocols for sodium azide. It is crucial to test this procedure on a small scale before applying it to larger quantities of this compound waste.

Caution: This reaction produces nitrogen oxides, which are toxic gases. This procedure must be performed in a certified chemical fume hood. The addition of acid before sodium nitrite will generate highly toxic and explosive hydrazoic acid.

Experimental Protocol: Deactivation of Dilute this compound Solution

  • Step 1: Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood, place the dilute this compound solution.

  • Step 2: Addition of Sodium Nitrite: While stirring, slowly add a 20% aqueous solution of sodium nitrite. Use at least 1.5 grams of sodium nitrite for every gram of this compound in the solution.

  • Step 3: Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. Gas evolution (nitrogen oxides) will be observed.

  • Step 4: Completion of Reaction: Continue stirring the solution for at least one hour after the gas evolution has ceased to ensure the complete destruction of the azide.

  • Step 5: Testing for Excess Nitrite: Test for the presence of excess nitrite by placing a drop of the reaction mixture on starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition is complete.

  • Step 6: Neutralization and Disposal: Neutralize the reaction mixture with a dilute solution of sodium hydroxide to a pH between 6 and 8. The final solution should be disposed of as hazardous waste according to your institution's guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_decision cluster_actions cluster_end start This compound Waste Generated concentration Is the concentration < 5% w/v? start->concentration deactivate Chemical Deactivation (in fume hood) concentration->deactivate Yes hazardous_waste Collect as Hazardous Waste concentration->hazardous_waste No dispose Dispose according to Institutional Guidelines deactivate->dispose hazardous_waste->dispose

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: Essential Protocols for Handling Azido-PEG6-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Azido-PEG6-azide. Adherence to these procedures is mandatory to ensure a safe laboratory environment and prevent hazardous incidents.

This compound, a valuable PEG-based PROTAC linker used in "click chemistry" for the synthesis of PROTACs, belongs to the class of organic azides.[1] Organic azides are energetic compounds that are potentially explosive and sensitive to heat, light, shock, and friction.[2][3][4] They also possess toxic properties.[2] This guide outlines the necessary personal protective equipment (PPE), engineering controls, handling procedures, and disposal methods to mitigate the risks associated with this compound.

I. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential when handling this compound.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: A blast shield is mandatory and should be placed between the researcher and the experimental apparatus within the fume hood during all procedures.

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance.

Personal Protective Equipment (PPE): The following PPE is the minimum requirement for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves are standard. For higher toxicity risks, consider wearing silver shield gloves underneath nitrile gloves.Azides can be absorbed through the skin; double-gloving provides an additional barrier against contamination.
Eye Protection Chemical splash goggles are the minimum requirement. A face shield must be worn in addition to goggles, especially when there is a risk of splashes or explosions.Protects against chemical splashes and potential explosions.
Body Protection A fully buttoned, flame-resistant lab coat is mandatory. For tasks with a higher risk of exposure, Tyvek sleeves or a gown are recommended.Prevents skin contact with the azide compound.
Footwear Closed-toe shoes are required. Chemical-resistant boots are recommended when handling larger quantities.Protects feet from spills.
II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following step-by-step plan details the procedures for receiving, storing, using, and disposing of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dark, and dry place. Recommended storage temperatures are provided in the table below.

  • Store separately from incompatible materials, especially acids, heavy metals and their salts, bromine, carbon disulfide, chromyl chloride, and dimethyl sulfate. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.

  • Use plastic amber containers for storage to protect from light.

Storage ConditionDuration
-80°C (sealed, away from moisture) 6 months
-20°C (sealed, away from moisture) 1 month
0 - 4°C (short term, dry and dark) Days to weeks
-20°C (long term, dry and dark) Months to years

2. Handling and Use:

  • Work on the smallest scale possible , especially for initial experiments.

  • Avoid friction, shock, and heat. Do not use metal spatulas or ground glass joints, as these can initiate detonation. Use plastic, ceramic, or glass equipment.

  • Never work alone when handling energetic materials like azides.

  • Avoid halogenated solvents such as dichloromethane and chloroform, as they can form extremely unstable and explosive di- and tri-azidomethane.

  • Do not concentrate azide-containing solutions by rotary evaporation or distillation.

3. Spill Management:

  • Small Spills:

    • Absorb the spill with a non-reactive absorbent material like diatomite or universal binders.

    • Decontaminate the surface by scrubbing with alcohol.

    • Collect all contaminated materials into a clearly labeled hazardous waste container.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

4. Disposal Plan:

  • Never pour azide solutions down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.

  • Quench residual azides in reaction mixtures before disposal. A common method is the slow addition of a reducing agent like triphenylphosphine.

  • Collect all azide-containing waste, including quenched solutions and contaminated materials, in a dedicated and clearly labeled hazardous waste container.

  • Do not mix azide waste with acidic waste.

  • Arrange for disposal through your institution's EHS department.

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood with Blast Shield prep_ppe->prep_setup emergency_exposure Personal Exposure prep_ppe->emergency_exposure If Exposure Occurs handle_weigh Weigh Compound (No Metal Spatula) prep_setup->handle_weigh Proceed to Handling handle_reaction Perform Reaction (Avoid Incompatibles) handle_weigh->handle_reaction cleanup_quench Quench Residual Azide (e.g., with PPh3) handle_reaction->cleanup_quench Reaction Complete emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs cleanup_waste Collect in Designated Azide Waste Container cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Work Area cleanup_waste->cleanup_decon

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG6-azide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azido-PEG6-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.